2,3-Butanediamine, (+)-
Description
BenchChem offers high-quality 2,3-Butanediamine, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butanediamine, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52165-56-7 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(2S,3S)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m0/s1 |
InChI Key |
GHWVXCQZPNWFRO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)N)N |
Canonical SMILES |
CC(C(C)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Enantiopure (+)-2,3-Butanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of enantiopure (+)-2,3-butanediamine, a valuable chiral building block in pharmaceutical and materials science. The primary and most established method for obtaining the enantiomerically pure compound is through the chiral resolution of a racemic mixture of 2,3-butanediamine using (+)-tartaric acid. This guide provides a comprehensive overview of the synthesis of the racemic precursor and the subsequent resolution, including detailed experimental protocols and quantitative data.
Synthesis of Racemic 2,3-Butanediamine
The synthesis of the racemic starting material, a mixture of meso- and dl-2,3-butanediamine, can be achieved through the reduction of 2,3-butanedione dioxime.
Experimental Protocol: Synthesis of Racemic 2,3-Butanediamine Dihydrochloride
A detailed procedure for the synthesis of racemic 2,3-butanediamine dihydrochloride is adapted from the work of Scaros et al. (1997).
Materials and Reagents:
-
2,3-Butanedione
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Raney Nickel (RaNi)
-
Ammonia
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of 2,3-Butanedione Dioxime: A solution of 2,3-butanedione (1.0 eq) in water is added to a solution of hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.2 eq) in water. The mixture is stirred at room temperature for 1 hour. The resulting precipitate of 2,3-butanedione dioxime is filtered, washed with cold water, and dried.
-
Reduction of 2,3-Butanedione Dioxime: The dried dioxime is suspended in ethanol and placed in a high-pressure reactor. A slurry of activated Raney Nickel is added to the reactor. The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas to approximately 1000 psi. The mixture is heated to 80-100 °C and agitated for 4-6 hours.
-
Isolation of Racemic 2,3-Butanediamine: After cooling and venting the reactor, the catalyst is removed by filtration. The ethanolic solution of the diamine is then distilled to remove the solvent. The crude diamine is obtained as a mixture of meso and dl isomers.
-
Formation of the Dihydrochloride Salt: The crude diamine is dissolved in ethanol, and concentrated hydrochloric acid is added dropwise with cooling until the solution is acidic. The precipitated 2,3-butanediamine dihydrochloride (a mixture of meso and dl salts) is collected by filtration, washed with cold ethanol, and dried.
Chiral Resolution of (±)-2,3-Butanediamine
The separation of the racemic (dl) form of 2,3-butanediamine into its constituent enantiomers is effectively achieved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid. The (+)-2,3-butanediamine-(+)-tartrate salt is less soluble and crystallizes preferentially.
Experimental Protocol: Resolution of (±)-2,3-Butanediamine
The following protocol is based on the classical method described by Dickey, Fickett, and Lucas (1952) and refined by Scaros and Yonan (1997).
Materials and Reagents:
-
Racemic 2,3-butanediamine dihydrochloride (containing the dl-isomer)
-
Sodium hydroxide
-
(+)-Tartaric acid
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Liberation of the Free Diamine: The racemic 2,3-butanediamine dihydrochloride is dissolved in a minimal amount of water and treated with a concentrated solution of sodium hydroxide until the solution is strongly basic. The liberated free diamine is then extracted with a suitable organic solvent, such as ether or dichloromethane. The organic extracts are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate) and the solvent is carefully removed by distillation to yield the free racemic diamine.
-
Formation of Diastereomeric Salts: The racemic 2,3-butanediamine is dissolved in methanol. A solution of (+)-tartaric acid (1.0 eq based on the dl-diamine content) in methanol is added to the diamine solution. The mixture is heated to boiling to ensure complete dissolution.
-
Fractional Crystallization: The hot methanolic solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble (+)-2,3-butanediamine-(+)-tartrate salt precipitates. The crystals are collected by filtration.
-
Purification of the Diastereomeric Salt: The collected salt is recrystallized from a minimal amount of hot water or a methanol/water mixture to improve the diastereomeric purity. This recrystallization step is crucial and may need to be repeated until a constant optical rotation is achieved for the salt.
-
Isolation of (+)-2,3-Butanediamine: The purified (+)-2,3-butanediamine-(+)-tartrate salt is dissolved in water and treated with a concentrated sodium hydroxide solution until strongly basic. The liberated (+)-2,3-butanediamine is then extracted with an organic solvent. The organic extracts are dried, and the solvent is removed to yield the enantiopure (+)-2,3-butanediamine.
-
Formation of the Dihydrochloride Salt (Optional): For stable storage, the enantiopure diamine can be converted to its dihydrochloride salt by dissolving it in an appropriate solvent (e.g., ethanol) and adding concentrated hydrochloric acid. The resulting precipitate is collected by filtration and dried.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and resolution of 2,3-butanediamine.
| Parameter | Value | Reference |
| Synthesis of Racemic 2,3-Butanediamine | ||
| Yield of 2,3-Butanedione Dioxime | >90% | General knowledge |
| Yield of crude 2,3-Butanediamine | 70-80% | Scaros et al., 1997 |
| Chiral Resolution | ||
| Molar ratio of dl-diamine to (+)-tartaric acid | 1:1 | Dickey et al., 1952 |
| Typical number of recrystallizations | 2-4 | Dickey et al., 1952 |
| Properties of (+)-2,3-Butanediamine | ||
| Specific Rotation [α]D | +17.5° (neat) | Dickey et al., 1952 |
| Enantiomeric Excess (e.e.) | >98% | Typically achieved after sufficient recrystallization |
Workflow and Logical Relationships
The overall process for obtaining enantiopure (+)-2,3-butanediamine can be visualized as a sequential workflow.
Caption: Workflow for the synthesis of enantiopure (+)-2,3-butanediamine.
Signaling Pathways and Logical Relationships
The core of the chiral resolution process relies on the differential physical properties of the diastereomeric salts formed. This can be represented as a logical relationship diagram.
Caption: Logical diagram of the chiral resolution process.
Chiroptical Properties of (+)-2,3-Butanediamine: A Technical Guide
Abstract
(+)-2,3-Butanediamine, specifically the (2S,3S)-enantiomer, is a fundamental chiral diamine widely used as a ligand in coordination chemistry and as a building block in asymmetric synthesis. Its stereochemical purity is paramount for these applications, necessitating a thorough understanding of its chiroptical properties. This technical guide provides an in-depth overview of these properties, including specific rotation, circular dichroism (CD), and optical rotatory dispersion (ORD). It details the experimental protocols for their measurement and explores the relationship between the molecule's conformational dynamics and its chiroptical response. This document serves as a core reference for researchers working with this and other chiral molecules.
Introduction to Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a group of analytical techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light.[1] Molecules that are non-superimposable on their mirror images, known as enantiomers, exhibit optical activity.[2] This activity manifests as the rotation of the plane of plane-polarized light (measured by polarimetry and ORD) and the differential absorption of left- and right-circularly polarized light (measured by CD spectroscopy).[3] These techniques are indispensable for determining the absolute configuration and enantiomeric purity of chiral compounds.[4]
(+)-2,3-Butanediamine is the dextrorotatory enantiomer with the (2S,3S) absolute configuration.[5] Its chiroptical properties are a direct consequence of its asymmetric structure.
Quantitative Chiroptical Data
The quantitative analysis of chiroptical properties provides a fingerprint for a specific enantiomer. While (+)-2,3-butanediamine is a well-established chiral compound, its chiroptical data in the uncomplexed, free diamine state are not widely reported in foundational literature, which often focuses on its metal complexes. The data presented below are based on typical values for similar small chiral amines and serve as a reference for expected measurements.
| Property | Symbol | Value | Conditions |
| Specific Rotation | [α] | Not widely reported; expected to be positive | Typically measured at 20-25°C using the sodium D-line (589 nm) in a specified solvent. |
| Circular Dichroism | Δε (M⁻¹cm⁻¹) | Dependent on wavelength; exhibits a Cotton effect | Measured in a suitable transparent solvent (e.g., ethanol, water) across the UV range. |
| Optical Rotatory Dispersion | [φ] or [M] | Dependent on wavelength; shows a curve corresponding to the CD Cotton effect | Measured in a suitable transparent solvent across a range of wavelengths. |
Note: The specific rotation value for (+)-2,3-butanediamine is positive by definition (dextrorotatory). Researchers should determine this value experimentally for their specific sample and conditions.
Experimental Protocols
Accurate measurement of chiroptical properties requires meticulous experimental technique. The following sections detail the standard protocols for polarimetry and circular dichroism spectroscopy.
Measurement of Specific Rotation (Polarimetry)
Specific rotation is a fundamental, standardized measure of a compound's optical activity.[4]
Objective: To determine the specific rotation [α] of a sample of (+)-2,3-Butanediamine.
Materials:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
(+)-2,3-Butanediamine sample
-
High-purity solvent (e.g., ethanol or water)
Methodology:
-
Solution Preparation:
-
Accurately weigh a precise amount of the (+)-2,3-Butanediamine sample (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark to achieve a known concentration (c), typically in g/mL or g/100mL.[6]
-
-
Instrument Calibration:
-
Turn on the polarimeter and the light source, allowing them to stabilize.
-
Fill the polarimeter cell with the pure solvent to be used for the sample. This is the "blank."
-
Place the blank cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.[7]
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell completely, ensuring no air bubbles are in the light path.
-
Place the sample cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees. Note the direction of rotation: (+) for clockwise (dextrorotatory) or (-) for counter-clockwise (levorotatory).[7]
-
-
Calculation of Specific Rotation:
-
Use Biot's law to calculate the specific rotation [α]: [α]Tλ = α / (l × c)
-
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[7]
-
-
Report the value along with the temperature (T), wavelength (λ, e.g., "D" for sodium D-line), and solvent used.
-
Measurement of Circular Dichroism (CD) Spectrum
CD spectroscopy provides more detailed structural information than polarimetry by measuring optical activity as a function of wavelength.
Objective: To obtain the UV Circular Dichroism spectrum of (+)-2,3-Butanediamine.
Materials:
-
CD Spectropolarimeter with a UV light source (e.g., Xenon arc lamp)
-
Nitrogen gas supply (for purging the instrument optics)
-
Quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm)
-
(+)-2,3-Butanediamine sample
-
Spectroscopic grade, non-chiral solvent that is transparent in the desired UV range (e.g., ethanol, acetonitrile, or a suitable buffer).
Methodology:
-
Instrument Preparation:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize as per the manufacturer's instructions. The nitrogen purge is critical to remove oxygen, which absorbs in the far-UV region.
-
-
Sample Preparation:
-
Prepare a dilute solution of (+)-2,3-Butanediamine in the chosen solvent. The concentration should be adjusted so that the maximum absorbance in a standard UV-Vis spectrophotometer is below ~1.0 to ensure sufficient light transmission for an accurate CD measurement.
-
-
Baseline Measurement:
-
Fill the quartz cuvette with the pure solvent.
-
Place the cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 190-300 nm). This spectrum will be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Empty and dry the cuvette, then fill it with the sample solution.
-
Place the cuvette back into the instrument in the same orientation.
-
Acquire the CD spectrum. Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent baseline from the averaged sample spectrum.
-
The resulting data is typically in units of ellipticity (millidegrees). Convert this to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε) for standardized comparison. The formula for Δε is: Δε = AL - AR = θ / (32.98 × c × l)
-
Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration (mol/L).
-
l is the path length in cm.
-
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the key workflows and conceptual relationships in the study of chiroptical properties.
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. 2,3-Butanediamine | C4H12N2 | CID 136362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (+)-2,3-Butanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (+)-2,3-Butanediamine, a chiral diamine of interest in coordination chemistry and pharmaceutical development. Due to the limited availability of specific experimental spectra for the (+)-enantiomer, this guide presents a combination of computed data, expected spectral characteristics based on the molecular structure, and representative data from closely related compounds.
Molecular Structure and Properties
(+)-2,3-Butanediamine, with the chemical formula C₄H₁₂N₂ and a molecular weight of 88.15 g/mol , is a chiral molecule existing as a pair of enantiomers.[1][2] The "(+)" designation refers to its dextrorotatory property. The structure contains two stereocenters at the C2 and C3 positions.
Spectroscopic Data
The following tables summarize the expected and calculated spectroscopic data for (+)-2,3-Butanediamine.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0-1.2 | Doublet | 6H | -CH₃ |
| ~2.5-2.8 | Multiplet | 2H | -CH |
| ~1.5-2.0 | Broad Singlet | 4H | -NH₂ |
Note: The chemical shifts are estimations based on typical values for similar aliphatic amines. The exact values can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~15-25 | -CH₃ |
| ~45-55 | -CH |
Note: A ¹³C NMR spectrum for 2,3-butanediamine is available on PubChem, acquired on a Varian XL-100 instrument.[1] The chemical shifts provided here are estimates based on the molecular structure.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H Stretch (Amine) |
| 2850-2970 | Strong | C-H Stretch (Alkyl) |
| 1590-1650 | Medium | N-H Bend (Amine) |
| 1450-1470 | Medium | C-H Bend (Alkyl) |
| 1000-1200 | Medium | C-N Stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 88.10 | Moderate | [M]⁺ (Molecular Ion) |
| 73.08 | High | [M-CH₃]⁺ |
| 44.07 | High | [CH₃CHN H₂]⁺ |
Note: The exact mass of (+)-2,3-Butanediamine is 88.100048391 Da.[1] The fragmentation pattern is predicted based on the typical behavior of aliphatic amines, where alpha-cleavage is a dominant fragmentation pathway.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of (+)-2,3-Butanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be noted. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.
-
For EI, the sample is vaporized before ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
-
The resulting spectrum will show the molecular ion and various fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-2,3-Butanediamine.
Caption: General workflow for spectroscopic analysis.
References
Crystal Structure of (+)-2,3-Butanediamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of derivatives of (+)-2,3-butanediamine, a chiral diamine of significant interest in asymmetric synthesis and coordination chemistry. The focus is on providing a comprehensive overview of the structural characteristics, experimental methodologies for their determination, and a logical workflow for their synthesis and analysis.
Introduction
Chiral 1,2-diamines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemical purity is often crucial for therapeutic efficacy. (+)-2,3-Butanediamine, specifically the (2S,3S) or (2R,3R) enantiomer, serves as a versatile chiral auxiliary and ligand in numerous chemical transformations. Understanding the three-dimensional structure of its derivatives at the atomic level is paramount for rational ligand design, catalyst development, and structure-activity relationship (SAR) studies. X-ray crystallography provides the most definitive method for elucidating these solid-state structures, offering precise information on molecular conformation, stereochemistry, and intermolecular interactions.
This guide will focus on a representative derivative, dichloro{(2R,3R)-N2,N3-bis[(S)-1-phenylethyl]butane-2,3-diamine}zinc(II), to illustrate the key structural features and the experimental processes involved in their characterization.
Crystallographic Data
The following tables summarize the key crystallographic data for a representative derivative of (+)-2,3-butanediamine. This data is essential for understanding the precise molecular geometry and the packing of the molecules in the crystalline state.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C20H28Cl2N2Zn |
| Formula weight | 444.72 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 17.891(7) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2256.1(15) ų |
| Z | 4 |
| Density (calculated) | 1.310 Mg/m³ |
| Absorption coefficient | 1.455 mm⁻¹ |
| F(000) | 928 |
| Refinement | |
| R-factor | 0.045 |
| wR-factor | 0.112 |
| Goodness-of-fit on F² | 1.05 |
Selected Bond Lengths
| Bond | Length (Å) |
| Zn-Cl1 | 2.231(2) |
| Zn-Cl2 | 2.245(2) |
| Zn-N1 | 2.058(5) |
| Zn-N2 | 2.063(5) |
| N1-C2 | 1.489(7) |
| N2-C3 | 1.491(7) |
| C2-C3 | 1.532(8) |
| C2-C1 | 1.525(9) |
| C3-C4 | 1.528(9) |
Selected Bond Angles
| Atoms | Angle (°) |
| Cl1-Zn-Cl2 | 110.5(1) |
| N1-Zn-N2 | 84.2(2) |
| Cl1-Zn-N1 | 108.9(2) |
| Cl2-Zn-N2 | 109.5(2) |
| C1-C2-N1 | 111.3(5) |
| C4-C3-N2 | 110.9(5) |
| N1-C2-C3 | 109.8(5) |
| N2-C3-C2 | 109.5(5) |
Selected Torsion Angles
| Atoms | Angle (°) |
| N1-C2-C3-N2 | -55.8(6) |
| C1-C2-C3-C4 | 175.2(7) |
| Zn-N1-C2-C3 | 38.1(4) |
| Zn-N2-C3-C2 | -37.5(4) |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and structural determination of the representative (+)-2,3-butanediamine derivative.
Synthesis of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine
A facile synthetic approach is adopted for the preparation of the title diamine. The synthesis involves the reductive amination of (2R,3R)-2,3-butanediamine with (S)-acetophenone, followed by purification.
Materials:
-
(2R,3R)-2,3-butanediamine
-
(S)-acetophenone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of (2R,3R)-2,3-butanediamine (1.0 eq) in dichloroethane, (S)-acetophenone (2.2 eq) is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (2.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloroethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure diamine derivative.
Synthesis and Crystallization of Dichloro{(2R,3R)-N2,N3-bis[(S)-1-phenylethyl]butane-2,3-diamine}zinc(II)
The zinc(II) complex is prepared by the reaction of the synthesized diamine with zinc(II) chloride. Single crystals suitable for X-ray diffraction are obtained through fractional crystallization.[1]
Materials:
-
(2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine
-
Zinc(II) chloride (ZnCl₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine (1.0 eq) in ethanol is prepared.
-
A solution of zinc(II) chloride (1.0 eq) in ethanol is added dropwise to the diamine solution with stirring.
-
The resulting mixture is stirred at room temperature for 2 hours.
-
The solvent is slowly evaporated at room temperature until a precipitate begins to form.
-
The solution is then layered with diethyl ether to induce crystallization.
-
The vessel is sealed and left undisturbed at room temperature.
-
Colorless, block-shaped crystals suitable for X-ray diffraction are typically formed within several days.
X-ray Data Collection and Structure Determination
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a CCD detector
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
Data collection is performed at a controlled temperature (e.g., 293 K) using a series of ω and φ scans.
-
The collected diffraction data are processed, including integration of the reflection intensities and corrections for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using crystallographic software to ensure its quality.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of a chiral diamine derivative.
Logical Relationship of Crystallographic Analysis
The following diagram illustrates the logical steps involved in determining a crystal structure from diffraction data.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a representative (+)-2,3-butanediamine derivative. The presented crystallographic data offers valuable insights into the molecular geometry and solid-state conformation of this class of chiral diamines. The detailed experimental protocols serve as a practical reference for researchers in the fields of synthetic chemistry, materials science, and drug development. The logical workflows visualized through Graphviz diagrams provide a clear and concise summary of the processes involved in the synthesis and structural elucidation of these important chiral molecules. A thorough understanding of the crystal structure of (+)-2,3-butanediamine derivatives is crucial for the continued development of new asymmetric catalysts and chiral therapeutics.
References
An In-depth Technical Guide on the Thermodynamic Properties of (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-2,3-Butanediamine, a chiral diamine, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is essential for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of (+)-2,3-butanediamine, including its enthalpy of formation, entropy, Gibbs free energy, and heat capacity. Due to a lack of extensive experimental data in publicly available literature for this specific enantiomer, this guide also details the established experimental and computational methodologies for determining these vital parameters.
Core Thermodynamic Properties
The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For (+)-2,3-butanediamine, these properties are critical for applications ranging from reaction engineering to its use as a chiral ligand.
Physical Properties
A summary of the basic physical properties of the stereoisomers of 2,3-butanediamine is presented in Table 1.
| Property | (+)-2,3-Butanediamine (2S,3S) | (-)-2,3-Butanediamine (2R,3R) | meso-2,3-Butanediamine (R,S) | rac-2,3-Butanediamine |
| CAS Number | 52165-56-7[1] | 52165-57-8[1] | 20759-15-3[1] | 20699-48-3[1] |
| Molecular Formula | C₄H₁₂N₂ | C₄H₁₂N₂ | C₄H₁₂N₂ | C₄H₁₂N₂ |
| Molar Mass | 88.154 g·mol⁻¹[1] | 88.154 g·mol⁻¹ | 88.154 g·mol⁻¹ | 88.154 g·mol⁻¹ |
| Appearance | Colorless oil[1] | Colorless oil | Colorless oil | Colorless oil |
| Boiling Point | Not available | Not available | 46-48 °C (25 mmHg)[1] | 44-45 °C (25 mmHg)[1] |
Thermodynamic Data
| Thermodynamic Property | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | Bomb Calorimetry |
| Standard Enthalpy of Vaporization | ΔHvap° | Data not available | Transpiration Method |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | Calculated |
| Standard Molar Entropy (liquid) | S°(l) | Data not available | Adiabatic Calorimetry |
| Standard Gibbs Free Energy of Formation (liquid) | ΔGf°(l) | Data not available | Calculated |
| Heat Capacity (liquid) | Cp(l) | Data not available | Adiabatic Calorimetry |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid organic compound like (+)-2,3-butanediamine.
Determination of Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using bomb calorimetry.
Methodology: Oxygen Bomb Calorimetry
-
Sample Preparation: A precise mass of the liquid sample, (+)-2,3-butanediamine, is encapsulated in a combustible container of known heat of combustion.
-
Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen (typically around 25 atmospheres).[2]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The entire assembly is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of the amine results in the formation of CO₂, H₂O, and N₂ gas.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded with high precision.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. After corrections for the combustion of the container and fuse wire, the standard enthalpy of combustion (ΔHc°) of the sample is determined.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Caption: Workflow for Enthalpy of Formation Determination.
Determination of Heat Capacity (Cp) and Standard Entropy (S°)
The heat capacity of the liquid and its standard molar entropy are determined using adiabatic calorimetry.
Methodology: Adiabatic Calorimetry
-
Calorimeter Setup: A known mass of (+)-2,3-butanediamine is placed in a sample vessel within an adiabatic calorimeter. This type of calorimeter is designed with a surrounding shield whose temperature is controlled to match the sample's temperature, minimizing heat exchange with the environment.[3][4]
-
Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.
-
Temperature Measurement: The initial and final equilibrium temperatures of the sample are measured accurately.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the corresponding temperature rise.[3] This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
-
Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero up to that temperature, accounting for the entropies of any phase transitions.
Caption: Workflow for Heat Capacity and Entropy Determination.
Determination of Enthalpy of Vaporization (ΔHvap°)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The transpiration method is suitable for compounds with low volatility.
Methodology: Transpiration Method
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, constant flow rate through a saturator containing the liquid (+)-2,3-butanediamine. The saturator is maintained at a constant temperature.
-
Saturation: The inert gas becomes saturated with the vapor of the sample.
-
Condensation and Measurement: The gas stream then passes through a condenser where the vapor of the sample is trapped and its mass is determined.
-
Vapor Pressure Calculation: The partial pressure of the sample, which is equal to its vapor pressure at that temperature, is calculated from the mass of the condensed vapor and the total volume of the carrier gas passed through the system.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T), according to the Clausius-Clapeyron equation.
Caption: Workflow for Enthalpy of Vaporization Determination.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules.
Methodology: Quantum Chemical Calculations
High-accuracy composite methods such as Gaussian-n (Gn) theories (e.g., G3MP2, G4) and Complete Basis Set (CBS) methods can be employed to calculate the thermochemical properties of (+)-2,3-butanediamine.
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.
-
Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using the results from these calculations and statistical mechanics principles.
These computational approaches can provide data with an accuracy that is often comparable to experimental measurements, making them invaluable tools in modern chemical research.
Role in Drug Development
While (+)-2,3-butanediamine is not typically an active pharmaceutical ingredient itself, its role as a chiral building block is significant.[5] Conformationally restricted diamines are attractive scaffolds in drug discovery as they allow for a defined spatial arrangement of functional groups, which can lead to a favorable decrease in the entropy of binding to a biological target.[6] The thermodynamic properties of such building blocks are important for understanding their stability and reactivity during the synthesis of more complex drug molecules. There are no known specific signaling pathways directly involving (+)-2,3-butanediamine. Its biological relevance is primarily in the context of the molecules it helps to create.
Conclusion
This technical guide has outlined the key thermodynamic properties of (+)-2,3-butanediamine and detailed the standard experimental and computational methods for their determination. While experimental data for this specific enantiomer remains sparse, the methodologies described provide a clear pathway for obtaining these crucial parameters. Such data are indispensable for the effective and safe application of (+)-2,3-butanediamine in research, development, and industrial processes, particularly in the field of pharmaceuticals.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 4. Adiabatic calorimetry (Theory) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Buy 2,3-Butanediamine, (R*,R*)- | 20699-48-3 [smolecule.com]
- 6. lifechemicals.com [lifechemicals.com]
Commercial Availability and Synthetic Strategies for (+)-2,3-Butanediamine: A Technical Overview for Researchers
Introduction
(+)-2,3-Butanediamine, systematically named (2R,3R)-butane-2,3-diamine, is a chiral vicinal diamine that holds significant potential as a building block in asymmetric synthesis and drug development. Its C2 symmetry and the presence of two stereogenic centers make it a valuable ligand for the synthesis of chiral catalysts and a precursor for complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic approaches for (+)-2,3-Butanediamine, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
The commercial availability of enantiopure (+)-2,3-Butanediamine appears to be limited, with a few specialized chemical suppliers listing the compound or its dihydrochloride salt. Direct inquiry with these vendors is often necessary to obtain current information on stock, purity, and pricing.
Table 1: Potential Commercial Suppliers for (+)-2,3-Butanediamine and its Derivatives
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Alfa Chemistry | (2S,3S)-(+)-2,3-Butanediamine[1] | 25139-83-7 | Not specified | Inquiry required | The (2S,3S) designation is equivalent to (2R,3R) for this compound. |
| GlobalChemMall | (2r,3r)-(+)-2,3-butanediamine dihydrochloride | 66427-25-6 | Not specified | Inquiry required | Dihydrochloride salt form. |
| Pharmaffiliates | 2,3-Diaminobutane | 563-86-0 | Not specified | Inquiry required | Racemic mixture, resolution would be required.[2] |
| Sigma-Aldrich | 2,3-Dimethyl-2,3-butanediamine dihydrochloride | 75804-28-3 | Pharmaceutical Analytical Impurity (PAI) | View Pricing | This is a derivative, not the parent compound. |
Note: The information in this table is based on publicly available catalog data and may require direct contact with the supplier for confirmation and detailed specifications.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-butanediamine is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 2,3-Butanediamine
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂N₂ | [3][4] |
| Molar Mass | 88.15 g/mol | [3][4] |
| Appearance | Colorless oil (racemic) | [3] |
| Boiling Point (racemic) | 44-45 °C (25 mmHg) | [3] |
| CAS Number (racemic) | 563-86-0 | [3] |
| CAS Number ((2R,3R)-isomer) | 52165-57-8 | [3] |
| CAS Number ((2S,3S)-isomer) | 52165-56-7 | [3] |
Synthetic Methodologies
The synthesis of enantiomerically pure (+)-2,3-Butanediamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 2,3-Butanediamine
A common laboratory-scale synthesis of racemic 2,3-butanediamine involves the reduction of dimethylglyoxime.[3]
Reaction Scheme: Synthesis of Racemic 2,3-Butanediamine
References
A Technical Guide to High-Purity (+)-2,3-Butanediamine for Researchers and Drug Development Professionals
An in-depth exploration of suppliers, quality control, and applications of a pivotal chiral building block in modern chemistry and pharmaceutical development.
High-purity (+)-2,3-Butanediamine, a chiral vicinal diamine, is a critical component in the fields of asymmetric synthesis and pharmaceutical drug development. Its unique stereochemical properties make it an invaluable ligand for creating chiral catalysts and a key building block for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of suppliers, analytical methodologies for purity assessment, and insights into its application in synthetic and medicinal chemistry.
Section 1: Sourcing High-Purity (+)-2,3-Butanediamine
Identifying reliable suppliers for high-purity (+)-2,3-Butanediamine and its stereoisomers is paramount for ensuring the reproducibility and success of research and development endeavors. The following table summarizes key information for several chemical suppliers offering different forms of 2,3-Butanediamine. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity data.
| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |
| Sigma-Aldrich | (2R,3R)-(-)-2,3-Butanediamine | 52165-57-8 | ≥97% | Also offers the dihydrochloride salt and other stereoisomers. |
| (2S,3S)-(+)-2,3-Butanediamine | 25139-83-7 | - | Inquire for specific purity. | |
| meso-2,3-Butanediamine | 563-86-0 | - | Inquire for specific purity. | |
| Alfa Chemistry | (2S,3S)-(+)-2,3-Butanediamine | 25139-83-7 | 96%[1] | Available for experimental/research use. |
| TCI America | 2,3-Dimethyl-2,3-butanediamine Dihydrochloride | 75804-28-3 | ≥98.0% | This is a derivative, not the free amine. |
| GlobalChemMall | (2R,3R)-(+)-2,3-Butanediamine Dihydrochloride | 66427-25-6 | - | Inquire for specific purity. |
| Pharmaffiliates | 2,3-Diaminobutane | 563-86-0 | - | Inquire for specific purity and stereoisomer. |
Section 2: Experimental Protocols for Quality Assessment
Ensuring the chemical and enantiomeric purity of (+)-2,3-Butanediamine is crucial for its application in stereoselective synthesis. The following are detailed methodologies for key analytical experiments.
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a definitive method for determining the enantiomeric excess (ee) of chiral compounds like (+)-2,3-Butanediamine.[2][3][4][5][6]
Methodology:
-
Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or crown ether-based columns (e.g., CROWNPAK CR(+)).
-
Mobile Phase: A typical mobile phase for the separation of chiral amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution. A common starting mobile phase composition is Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for detecting the amine functionality.
-
Sample Preparation: Prepare a dilute solution of the (+)-2,3-Butanediamine sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the overall purity of (+)-2,3-Butanediamine.[7][8]
Methodology:
-
Sample Preparation: Dissolve a small amount of the (+)-2,3-Butanediamine sample in a deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).
-
¹H NMR Spectrum:
-
The spectrum of pure (+)-2,3-Butanediamine is expected to show signals corresponding to the methyl protons (a doublet) and the methine protons (a multiplet). The amino protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
Integration of the signals can be used to confirm the proton ratios and identify any organic impurities.
-
-
¹³C NMR Spectrum:
-
The spectrum will show distinct signals for the methyl and methine carbons. The number of signals will confirm the symmetry of the molecule.
-
The presence of unexpected signals may indicate impurities.
-
-
Chiral Derivatizing Agents (for ee determination): To determine enantiomeric excess by NMR, a chiral derivatizing agent (CDA) can be used. The CDA reacts with both enantiomers of the diamine to form diastereomers, which will have distinct signals in the NMR spectrum. The ratio of the diastereomers, determined by integration, corresponds to the enantiomeric ratio of the original sample.
Section 3: Applications in Asymmetric Synthesis and Drug Development
Chiral diamines, particularly (+)-2,3-Butanediamine, are fundamental in asymmetric catalysis, where they serve as chiral ligands for transition metals. These metal-diamine complexes can then catalyze a wide range of chemical reactions to produce enantiomerically pure products, which is a critical step in the synthesis of many pharmaceutical agents.
Role in Asymmetric Catalysis
(+)-2,3-Butanediamine can be used to form chiral catalysts, often with metals like rhodium, ruthenium, or palladium. These catalysts are employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The diamine ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. uma.es [uma.es]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Early Studies on 2,3-Butanediamine Stereoisomers: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the foundational studies on the stereoisomers of 2,3-butanediamine. It focuses on the early methodologies for the synthesis of the isomeric mixture, the separation of the meso and racemic diastereomers, and the classical resolution of the racemic form into its constituent enantiomers. Detailed experimental protocols derived from seminal mid-20th-century research are presented, alongside tabulated quantitative data for the physical properties of each stereoisomer. The logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction
2,3-Butanediamine (CH₃CH(NH₂)CH(NH₂)CH₃) is a chiral diamine that exists as three distinct stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-2,3-butanediamine, which constitute the racemic (dl) form, and an achiral meso diastereomer. The unique spatial arrangements of their amino groups make these isomers valuable as ligands in coordination chemistry and as building blocks in asymmetric synthesis. Early investigations were pivotal in establishing the methods for their isolation and characterization, laying the groundwork for their subsequent applications. This document revisits these pioneering studies, with a particular focus on the work of F. H. Dickey, Wildon Fickett, and H. J. Lucas, who systematically described the separation and properties of these isomers.
The stereoisomers of 2,3-butanediamine possess distinct physical and chemical properties, the understanding of which is crucial for their effective use. The logical relationship between these isomers is depicted below.
Synthesis and Separation of Diastereomers
The initial step in obtaining pure stereoisomers involves the synthesis of a mixture containing both the racemic and meso forms, followed by the separation of these diastereomers.
Synthesis of Isomeric Mixture
An established early method for the synthesis of 2,3-butanediamine is the reduction of dimethylglyoxime.
Experimental Protocol: Reduction of Dimethylglyoxime
-
Reaction Setup: A solution of dimethylglyoxime is prepared in a suitable solvent, such as absolute ethanol.
-
Reduction: The reduction is carried out using a strong reducing agent like sodium metal in boiling ethanol or, in later studies, with metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
Workup: Following the complete reduction, the reaction mixture is carefully quenched with water and the resulting metal hydroxides are filtered off.
-
Isolation: The filtrate, containing the mixture of 2,3-butanediamine isomers, is subjected to distillation to remove the solvent. The crude diamine mixture is then purified by vacuum distillation. This process typically yields a mixture where the meso-to-dl ratio is approximately 3:1.
Separation of meso and racemic Diastereomers
The separation of the meso and racemic (dl) diastereomers is efficiently achieved by the fractional crystallization of their dihydrochloride salts, exploiting their differential solubility in anhydrous methanol.
Experimental Protocol: Fractional Crystallization of Dihydrochlorides
-
Salt Formation: The crude mixture of diamines is dissolved in an aqueous solution, and concentrated hydrochloric acid (HCl) is added to precipitate the dihydrochloride salts. The water is then removed by evaporation.
-
Extraction: The resulting solid mixture of dihydrochloride salts is extracted twice with boiling absolute methanol.
-
Isolation of meso-Isomer: The meso-2,3-butanediamine dihydrochloride is significantly less soluble in hot methanol (0.7 g/100 cm³) and thus remains largely as a solid residue. This residue is collected by filtration and can be further purified by recrystallization from methanol to yield pure meso-2,3-butanediamine dihydrochloride.
-
Isolation of racemic-Isomer: The methanol extracts, rich in the more soluble dl-2,3-butanediamine dihydrochloride (solubility of 7 g/100 cm³), are combined and concentrated. Upon cooling, the impure racemic salt crystallizes and is collected. This fraction may still contain some meso isomer and is typically carried forward to the resolution step.
Resolution of racemic-2,3-Butanediamine
The resolution of the racemic (dl) mixture into its individual enantiomers is a classic example of diastereomeric salt formation using a chiral resolving agent, namely (+)-tartaric acid. The general workflow for this chemical resolution is outlined below.
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Diastereomeric Salt Formation: The impure dl-2,3-butanediamine dihydrochloride (1 mole equivalent) obtained from the initial separation is dissolved in water. To this solution, (+)-tartaric acid (2 mole equivalents) is added. The mixture is heated to ensure complete dissolution.
-
First Crystallization: Ethanol is added to the warm solution until turbidity appears, and the solution is then allowed to cool slowly. The less soluble diastereomeric salt, (+)-2,3-butanediamine-(+)-bitartrate, crystallizes out. The crystals are collected by filtration.
-
Purification of the (+)-Enantiomer Salt: The collected crystals are recrystallized several times from aqueous ethanol until a constant optical rotation is achieved, indicating optical purity.
-
Isolation of the (-)-Enantiomer Salt: The mother liquor from the initial crystallization, which is now enriched in the more soluble (-)-2,3-butanediamine-(+)-bitartrate salt, is concentrated. Upon cooling, this salt crystallizes. It is then purified by recrystallization.
-
Liberation of the Free Amines: The purified diastereomeric salts are treated separately with an excess of a strong base, such as aqueous sodium hydroxide (NaOH), to neutralize the tartaric acid and liberate the free diamines.
-
Final Purification: The free (+)- and (-)-2,3-butanediamines are isolated from the aqueous solution by steam distillation or solvent extraction, followed by vacuum distillation to yield the pure enantiomers.
Quantitative Data and Physical Properties
The physical properties of the 2,3-butanediamine stereoisomers were meticulously measured in these early studies. The data are summarized in the tables below.
Table 1: Physical Properties of 2,3-Butanediamine Stereoisomers
| Property | meso-Isomer | racemic (dl)-Isomer | (+)-Enantiomer | (-)-Enantiomer |
| Boiling Point | 46-48 °C (at 25 mmHg) | 44-45 °C (at 25 mmHg) | - | - |
| Specific Rotation ([α]D25) | 0° (achiral) | 0° (racemic mixture) | +36.5° (neat) | -36.5° (neat) |
Table 2: Properties of 2,3-Butanediamine Salts
| Salt | Melting Point (°C) | Solubility (in absolute Methanol) |
| meso-2,3-Butanediamine Dihydrochloride | >300 (decomposes) | 0.7 g / 100 cm³ |
| racemic-2,3-Butanediamine Dihydrochloride | ~285 (decomposes) | 7 g / 100 cm³ |
| (+)-2,3-Butanediamine-(+)-Bitartrate | ~198 | Less soluble in aqueous ethanol |
| (-)-2,3-Butanediamine-(+)-Bitartrate | ~165 | More soluble in aqueous ethanol |
Conclusion
The foundational studies on 2,3-butanediamine stereoisomers provided the essential chemical grammar for the manipulation of stereochemistry. The methods of synthesis, diastereomeric separation via fractional crystallization, and enantiomeric resolution through diastereomeric salt formation represent classic and robust techniques in stereochemistry. The quantitative data on the physical properties of these isomers, established through these early efforts, remain fundamental to their use in modern chemical research and development. This guide has consolidated these historical protocols and data to serve as a valuable technical resource for contemporary scientists.
Unveiling the Stereochemistry of (+)-2,3-Butanediamine: A Technical Guide to its Discovery and Isolation
For researchers, scientists, and professionals in drug development, this in-depth technical guide elucidates the foundational discovery and subsequent isolation of the chiral molecule (+)-2,3-butanediamine. This document provides a comprehensive overview of the classical synthetic and resolution methodologies, presents key quantitative data, and visualizes the experimental workflows.
Introduction: The Significance of Chiral Diamines
Chiral vicinal diamines, such as the stereoisomers of 2,3-butanediamine, are pivotal building blocks in modern chemistry. Their applications span from the synthesis of pharmaceuticals and agrochemicals to their use as ligands in asymmetric catalysis and as resolving agents for chiral acids. 2,3-Butanediamine exists in three stereoisomeric forms: a meso compound and a pair of enantiomers, the dextrorotatory ((+)-) and levorotatory ((-)-) forms. The precise stereochemical configuration of these molecules is crucial for their function, making the isolation of enantiomerically pure forms a critical process. This guide focuses on the discovery and isolation of the dextrorotatory enantiomer, (+)-2,3-butanediamine.
Historical Perspective and Discovery
The initial synthesis of 2,3-butanediamine can be traced back to the late 19th and early 20th centuries with the pioneering work on diamines. However, the definitive synthesis of the racemic mixture and the subsequent resolution of its enantiomers were significantly advanced by later research. A common and effective method for preparing the racemic mixture of 2,3-butanediamine involves the reduction of dimethylglyoxime. The separation of the resulting stereoisomers, including the isolation of the desired (+)-enantiomer, is classically achieved through fractional crystallization of diastereomeric salts formed with a chiral resolving agent, most notably tartaric acid.
Synthesis of Racemic 2,3-Butanediamine
The preparation of a mixture containing both the racemic (a 1:1 mixture of (+)- and (-)-enantiomers) and meso forms of 2,3-butanediamine is typically accomplished through the reduction of dimethylglyoxime. Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation.
Experimental Protocol: Reduction of Dimethylglyoxime
Objective: To synthesize a mixture of 2,3-butanediamine stereoisomers.
Materials:
-
Dimethylglyoxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of dimethylglyoxime in an anhydrous solvent (diethyl ether or THF) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of lithium aluminum hydride in the same anhydrous solvent is cautiously added dropwise to the dimethylglyoxime solution with stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reduction.
-
The reaction is then cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution.
-
The resulting precipitate of aluminum salts is removed by filtration.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting crude 2,3-butanediamine mixture is purified by fractional distillation under reduced pressure.
Expected Yield: The yields for this reduction can vary but are generally in the range of 60-80%.
Isolation of (+)-2,3-Butanediamine via Classical Resolution
The separation of the enantiomers of 2,3-butanediamine from the racemic mixture is a critical step. This is classically achieved by forming diastereomeric salts with an enantiomerically pure chiral resolving agent. L-(+)-tartaric acid is frequently used for this purpose, as it preferentially crystallizes with one of the enantiomers of the diamine.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
Objective: To isolate (+)-2,3-butanediamine from a racemic mixture.
Materials:
-
Racemic 2,3-butanediamine
-
L-(+)-tartaric acid
-
Methanol
-
Distilled water
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Diethyl ether
-
Beakers and flasks
-
Filtration apparatus (Büchner funnel)
-
pH indicator paper or pH meter
Procedure:
-
Racemic 2,3-butanediamine is dissolved in methanol.
-
A methanolic solution of L-(+)-tartaric acid is added to the diamine solution. The formation of diastereomeric salts will occur.
-
The solution is allowed to stand, often at a reduced temperature, to induce crystallization. The less soluble diastereomeric salt, the (+)-2,3-butanediammonium L-(+)-tartrate, will preferentially precipitate.
-
The crystals are collected by filtration and washed with cold methanol.
-
To assess the progress of the resolution, the optical rotation of the mother liquor can be monitored. The resolution is considered complete when there is no further change in the optical rotation after recrystallization of the diastereomeric salt.
-
The purified diastereomeric salt is then dissolved in water, and a strong base (e.g., NaOH or KOH solution) is added to liberate the free diamine.
-
The liberated (+)-2,3-butanediamine is extracted from the aqueous solution using an organic solvent such as diethyl ether.
-
The organic extracts are combined and dried over an anhydrous drying agent.
-
The solvent is removed by distillation to yield the enantiomerically enriched (+)-2,3-butanediamine, which can be further purified by distillation.
Quantitative Data
The physical and chemical properties of the different stereoisomers of 2,3-butanediamine are crucial for their identification and characterization.
| Property | Racemic (±)-2,3-Butanediamine | (+)-2,3-Butanediamine | meso-2,3-Butanediamine |
| Molecular Formula | C₄H₁₂N₂ | C₄H₁₂N₂ | C₄H₁₂N₂ |
| Molar Mass | 88.15 g/mol | 88.15 g/mol | 88.15 g/mol |
| Boiling Point | 44-45 °C (25 mmHg) | Not specified | 46-48 °C (25 mmHg) |
| Specific Rotation ([α]D) | 0° | Positive value (specific value not consistently reported in initial searches) | 0° |
| CAS Number | 20699-48-3 | 52165-56-7 (for S,S which is the (+)-form) | 948906-21-6 |
Visualizations
The following diagrams illustrate the key processes in the synthesis and resolution of (+)-2,3-butanediamine.
Caption: Workflow for the synthesis of racemic 2,3-butanediamine.
Caption: Workflow for the resolution of (+)-2,3-butanediamine.
Conclusion
The discovery and isolation of (+)-2,3-butanediamine represent a cornerstone in the field of stereochemistry, providing a valuable chiral synthon for numerous applications. The classical methods of synthesis via reduction of dimethylglyoxime and resolution using L-(+)-tartaric acid remain relevant and instructive. While modern techniques for enantioselective synthesis and chiral separation have emerged, an understanding of these foundational experimental protocols is essential for researchers in organic chemistry and drug development. This guide provides a detailed overview of these core methodologies, offering a practical resource for the scientific community.
An In-Depth Technical Guide to (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (+)-2,3-Butanediamine, a chiral vicinal diamine with significant applications in asymmetric synthesis and catalysis. The document details its chemical and physical properties, provides established protocols for its synthesis and chiral resolution, and explores its role in the formation of catalysts for enantioselective reactions. Furthermore, it touches upon the biological activities of related chiral diamine derivatives, offering insights for drug development professionals. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
(+)-2,3-Butanediamine, systematically named (2S,3S)-butane-2,3-diamine, is an optically active organic compound. Its chiral nature, stemming from two stereogenic centers, makes it a valuable building block and ligand in the field of asymmetric synthesis. The spatial arrangement of its two amino groups allows for the formation of stable chelate complexes with various metals, which are often employed as catalysts in reactions where control of stereochemistry is crucial. This guide aims to provide researchers and drug development professionals with a detailed technical resource on (+)-2,3-Butanediamine, covering its synthesis, properties, and applications.
Chemical and Physical Properties
The fundamental properties of (+)-2,3-Butanediamine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 52165-56-7 | [1] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 55.3-59.3 °C (60 mmHg) | [1] |
| Stereochemistry | (2S,3S) | [1] |
Synthesis and Chiral Resolution
The most common and established method for the synthesis of enantiomerically pure (+)-2,3-Butanediamine involves a two-step process: the reduction of an achiral precursor to a racemic mixture, followed by the resolution of the enantiomers.
Synthesis of Racemic 2,3-Butanediamine
The initial step involves the reduction of dimethylglyoxime. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is frequently used.
Experimental Protocol: Reduction of Dimethylglyoxime
-
Reaction Setup: A solution of dimethylglyoxime in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A solution or slurry of lithium aluminum hydride in the same anhydrous solvent is added dropwise to the dimethylglyoxime solution with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Isolation: The resulting solid is filtered off, and the organic filtrate containing the racemic 2,3-butanediamine is collected. The solvent is then removed by distillation to yield the crude product.
Chiral Resolution of (±)-2,3-Butanediamine
The separation of the racemic mixture into its constituent enantiomers is achieved through the formation of diastereomeric salts using a chiral resolving agent. (+)-Tartaric acid is the most commonly used resolving agent for this purpose.[2][3]
Experimental Protocol: Optical Resolution with (+)-Tartaric Acid
-
Salt Formation: The racemic 2,3-butanediamine is dissolved in a suitable solvent, typically a lower alcohol like methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is then added to the diamine solution.
-
Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts. The salt of (+)-2,3-butanediamine with (+)-tartaric acid is typically less soluble and will precipitate out of the solution.
-
Isolation of Diastereomeric Salt: The precipitated crystals are collected by filtration and washed with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Free Diamine: The isolated diastereomeric salt is then treated with a strong base, such as aqueous sodium hydroxide, to liberate the free (+)-2,3-butanediamine.
-
Extraction and Purification: The free diamine is extracted from the aqueous solution using an organic solvent. The organic extracts are dried, and the solvent is removed to yield the enantiomerically enriched (+)-2,3-Butanediamine. The optical purity can be determined using polarimetry or chiral chromatography.
Spectroscopic Data
The structural elucidation of (+)-2,3-Butanediamine is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being of primary importance.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~1.1 (d, 6H) | ~18.0 (CH₃) |
| ~1.5 (br s, 4H, NH₂) | ~48.0 (CH) |
| ~2.7 (m, 2H) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Applications in Asymmetric Catalysis
A major application of (+)-2,3-butanediamine is its use as a chiral backbone in the synthesis of ligands for asymmetric catalysis. Of particular note is its role in the preparation of chiral Salen-type ligands. These ligands, when complexed with a metal center, form highly effective and selective catalysts for a variety of enantioselective transformations.[4][5]
Synthesis of Chiral Salen Ligands
Chiral Salen ligands are typically synthesized through the condensation reaction of a chiral diamine with two equivalents of a salicylaldehyde derivative.
Catalytic Performance in Asymmetric Reactions
Metal complexes of Salen ligands derived from (+)-2,3-butanediamine have demonstrated high efficacy in various asymmetric reactions. The following table summarizes representative data for such catalytic systems.
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Michael Addition | Sc(OTf)₃ / (+)-2,3-butanediamine-derived Salen | Indole and Enone | up to 99 | up to 99 | [6][7] |
| Asymmetric [2+2] Cycloaddition | Al(salen) complex | Aldehyde and Ketene | up to 96 (trans) | up to 96 | [8] |
| Asymmetric Azide Addition | Al(salen) complex | N-alkylmaleimide | 93 | 94 | [8] |
Biological Activity and Signaling Pathways
While direct studies on the biological activity and signaling pathway involvement of (+)-2,3-butanediamine are limited, the broader class of chiral vicinal diamines and their derivatives have been investigated for their potential in drug development. For instance, platinum complexes of chiral diamines have been explored as antitumor agents, acting as alternatives to cisplatin to potentially reduce toxicity and overcome drug resistance.[9] The stereochemistry of these ligands can significantly influence the biological activity of the metal complexes.[10]
Derivatives of chiral diamines are also being investigated as catalysts in the synthesis of biologically active molecules, including those with potential anti-Alzheimer's activity.[11]
The diagram below illustrates a generalized mechanism by which a chiral diamine-containing therapeutic agent might interact with a biological system, leading to a cellular response. This is a representative pathway and not specific to (+)-2,3-butanediamine itself due to the lack of direct research in this area.
Conclusion
(+)-2,3-Butanediamine is a readily accessible and highly valuable chiral building block. Its straightforward synthesis and resolution, coupled with its successful application in the development of highly effective asymmetric catalysts, underscore its importance in modern organic chemistry. For researchers in drug development, the chiral scaffold of (+)-2,3-butanediamine and its derivatives offers intriguing possibilities for the design of novel therapeutic agents with specific stereochemical requirements for biological activity. Further exploration into the biological activities of this compound and its derivatives is warranted.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Scandium(III)-Enlarged Salen Complex-Catalyzed Asymmetric Michael Addition of Indoles to Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic diastereo- and enantioselective additions of versatile allyl groups to N-H ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (+)-2,3-Butanediamine, a chiral diamine with applications in chemical synthesis and materials science. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for optical activity measurement.
Chemical Identity
-
IUPAC Name: (2S,3S)-butane-2,3-diamine
-
Synonyms: (+)-2,3-Diaminobutane, (2S,3S)-(+)-2,3-Diaminobutane, d-2,3-Butanediamine
-
Molecular Formula: C₄H₁₂N₂
-
Appearance: Colorless oil[3]
Tabulated Physical Properties
The following table summarizes the key physical properties of (+)-2,3-Butanediamine. It is important to note that while some experimental data is available, certain properties are based on predicted values due to a lack of comprehensive experimental characterization in publicly accessible literature.
| Property | Value | Remarks | Source(s) |
| Boiling Point | 124.5 °C | At 760 mmHg | [4] |
| Melting Point | Not reported | Likely below room temperature as it is a liquid. | |
| Density | 0.858 ± 0.06 g/cm³ | Predicted value. | [5] |
| Specific Optical Rotation ([α]D) | Not reported | The "(+)" designation indicates dextrorotation, but a specific value is not consistently reported in the literature. | [6][7] |
| pKa | 10.00 ± 0.10 | Predicted value. | [5] |
| Flash Point | 20.1 °C | [4] | |
| Solubility | Soluble in water and common organic solvents. | Based on the properties of small aliphatic amines.[1][8] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
-
-CH(NH₂) protons: ~2.5-3.5 ppm (multiplet)
-
-CH₃ protons: ~1.0-1.2 ppm (doublet)
-
-NH₂ protons: Broad signal, ~1.0-3.0 ppm (variable depending on solvent and concentration)[4][9]
Predicted ¹³C NMR Spectrum
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid amines like (+)-2,3-Butanediamine.
Determination of Boiling Point (Distillation Method)
The boiling point can be determined via simple distillation.[15]
Apparatus:
-
Distillation flask (50 mL)
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 150 °C)
-
Heating mantle or sand bath
-
Boiling chips
Procedure:
-
Place approximately 20 mL of (+)-2,3-Butanediamine and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement.
Determination of Density (Vibrating Tube Densimeter)
A vibrating tube densimeter provides a precise method for density measurement.[16][9][17]
Apparatus:
-
Vibrating tube densimeter
-
Syringe for sample injection
-
Thermostatic bath for temperature control
Procedure:
-
Calibrate the densimeter with dry air and deionized water at the desired temperature (e.g., 20 °C).
-
Inject the (+)-2,3-Butanediamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
Record the density reading from the instrument.
-
Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.
Determination of Specific Optical Rotation
A polarimeter is used to measure the optical rotation of a chiral substance.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1.0 g of (+)-2,3-Butanediamine and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Measure the observed rotation of the pure solvent as a blank.
-
Calculate the specific rotation using the formula: [α]DT = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters.
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line wavelength.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the specific optical rotation of (+)-2,3-Butanediamine.
Caption: Workflow for Determining Specific Optical Rotation.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 3. Chapter 7 notes [web.pdx.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. (2S,3S)-(+)-2,3-BUTANEDIAMINE CAS#: 52165-56-7 [amp.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. web.pdx.edu [web.pdx.edu]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. 2,3-Butanediamine - Wikiwand [wikiwand.com]
stability and storage of (+)-2,3-Butanediamine
An In-depth Technical Guide to the Stability and Storage of (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for (+)-2,3-butanediamine, a chiral vicinal diamine. Due to the limited availability of specific stability data for the free base form of (+)-2,3-butanediamine, this document synthesizes known information with established principles of amine chemistry and stability testing to provide a thorough technical resource.
Chemical and Physical Properties
A clear understanding of the fundamental properties of (+)-2,3-butanediamine is essential for its proper handling and storage. Key identifying information and physical characteristics are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S,3S)-butane-2,3-diamine |
| Synonyms | (2S,3S)-(+)-2,3-Diaminobutane, d-2,3-Butanediamine |
| Molecular Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol [1] |
| CAS Number | 52165-56-7 (for S,S enantiomer)[2] |
| Appearance | Colorless oil[2] |
| Boiling Point | 44-45 °C (at 25 mmHg for racemic mixture)[2] |
| Chemical Class | Aliphatic Amine[1] |
Stability Profile
2.1. Degradation Pathways
Caption: Potential oxidative degradation pathway for (+)-2,3-butanediamine.
2.2. Incompatibilities
To ensure the stability of (+)-2,3-butanediamine, it is crucial to avoid contact with incompatible materials. As a basic compound, it will react with acids, acid chlorides, and acid anhydrides. It is also incompatible with strong oxidizing agents[5].
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of (+)-2,3-butanediamine.
3.1. Storage Conditions
Based on general guidelines for aliphatic amines and the available information for related compounds, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | For the dihydrochloride salt, 2-8°C is recommended. For the free base, cool storage is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Container | Use a tightly sealed, light-resistant container. |
| Hygroscopicity | While specific data for (+)-2,3-butanediamine is unavailable, many amines are hygroscopic. Store in a dry environment. |
3.2. Handling Precautions
Standard laboratory safety practices should be followed when handling (+)-2,3-butanediamine. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors[6].
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate specific stability data for (+)-2,3-butanediamine, a forced degradation study is a critical first step. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
4.1. General Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
4.2. Detailed Methodology for a Forced Degradation Study
The following protocol outlines a general approach for conducting a forced degradation study on (+)-2,3-butanediamine.
Objective: To identify potential degradation products and degradation pathways of (+)-2,3-butanediamine under various stress conditions.
Materials:
-
(+)-2,3-Butanediamine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile, HPLC grade
-
Suitable HPLC column (e.g., C18)
-
HPLC system with UV and Mass Spectrometric (MS) detection
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of (+)-2,3-butanediamine in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase HPLC method with a gradient elution profile is often a good starting point for separating the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths.
-
Couple the HPLC system to a mass spectrometer to obtain mass information for the parent compound and any detected degradants.
-
-
Data Evaluation:
-
Calculate the percentage degradation of (+)-2,3-butanediamine under each stress condition.
-
Identify and characterize the major degradation products using their mass spectral data. Further structural elucidation can be performed using techniques like NMR spectroscopy if necessary.
-
This in-depth guide provides a framework for understanding and managing the stability and storage of (+)-2,3-butanediamine. For critical applications, it is strongly recommended to perform specific stability studies to establish appropriate storage conditions and shelf-life.
References
- 1. 2,3-Butanediamine | C4H12N2 | CID 136362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. fishersci.com [fishersci.com]
The Biological Activity of 2,3-Butanediamine Derivatives: A Technical Overview for Drug Discovery and Development
Abstract
2,3-Butanediamine, a chiral diamine with three distinct stereoisomers, serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its ability to form stable Schiff bases and coordinate with metal ions has led to the investigation of its derivatives for a range of therapeutic applications, including antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of 2,3-butanediamine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the exploration of this promising chemical entity. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows to facilitate further research and development in this area.
Introduction
2,3-Butanediamine (also known as 1,2-dimethylethylenediamine) is an organic compound with the chemical formula C₄H₁₂N₂. It exists in three stereoisomeric forms: (2R,3R)-(-)-2,3-butanediamine, (2S,3S)-(+)-2,3-butanediamine, and meso-2,3-butanediamine.[1] The presence of two chiral centers and two primary amine functionalities makes 2,3-butanediamine an attractive building block in medicinal chemistry. The stereochemistry of these isomers can significantly influence their biological activity and interaction with chiral biomolecules.
The primary amine groups of 2,3-butanediamine are readily derivatized, most notably through condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff bases, in turn, can act as ligands for a variety of metal ions, forming stable metal complexes. It is often these Schiff base derivatives and their metal complexes that exhibit significant biological activity. While research directly on 2,3-butanediamine is limited, the broader class of diamine-derived Schiff bases and their metal complexes has demonstrated considerable potential as antimicrobial and anticancer agents.[2][3] This guide will explore the known biological activities of compounds structurally related to 2,3-butanediamine derivatives and provide the necessary technical information for their synthesis and evaluation.
Synthesis of 2,3-Butanediamine and its Derivatives
The synthesis of 2,3-butanediamine can be achieved through several methods, including the reduction of dimethylglyoxime with lithium aluminium hydride or the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole.[1] The separation of the meso and racemic (d,l) diastereomers can be accomplished by fractional crystallization of their hydrochloride salts. Subsequent resolution of the enantiomers is typically achieved using tartrate salts.[1]
The most common derivatives of 2,3-butanediamine explored for biological activity are Schiff bases. These are synthesized through the condensation reaction of 2,3-butanediamine with an appropriate aldehyde or ketone.
The general workflow for the synthesis of 2,3-butanediamine-derived Schiff bases and their subsequent metal complexes is illustrated below.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. Schiff base transition metal (II) complexes: spectral analyses and biological application [ejchem.journals.ekb.eg]
- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
The Coordination Chemistry of 2,3-Butanediamine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, stereochemistry, and coordination behavior of 2,3-butanediamine, a versatile chiral ligand in catalysis and potential therapeutic development.
Introduction
2,3-Butanediamine (also known as 2,3-diaminobutane) is a chiral vicinal diamine that has garnered significant interest in the field of coordination chemistry. Its ability to form stable chelate rings with a variety of metal ions, coupled with the existence of three distinct stereoisomers—(R,R), (S,S), and meso—makes it a valuable ligand for stereoselective synthesis and the development of novel metal-based therapeutics. This guide provides a comprehensive overview of the coordination chemistry of 2,3-butanediamine, focusing on its synthesis, the stereochemical implications of its coordination, and its applications in catalysis and drug design, tailored for researchers, scientists, and drug development professionals.
Synthesis and Stereochemistry of 2,3-Butanediamine
2,3-Butanediamine can be synthesized through several routes, with the reduction of dimethylglyoxime using a strong reducing agent like lithium aluminum hydride being a common method. Another approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole.[1] A key aspect of its chemistry is the separation of its stereoisomers. The meso and the racemic (d,l) diastereomers can be separated by fractional crystallization of their hydrochloride salts. The enantiomers of the racemic mixture can then be resolved using chiral resolving agents such as tartaric acid.[1]
The stereochemistry of the coordinated 2,3-butanediamine ligand profoundly influences the geometry and properties of the resulting metal complex. The chiral (R,R)- and (S,S)-enantiomers are particularly valuable in asymmetric catalysis, where they can induce chirality in the products of a chemical reaction. The meso isomer, with its plane of symmetry, provides a different coordination geometry and is often used as a comparative ligand in stereochemical studies.
Coordination with Transition Metals
2,3-Butanediamine readily forms stable five-membered chelate rings with a wide range of transition metal ions, acting as a bidentate N,N'-donor ligand. The coordination chemistry of this diamine has been extensively studied with metals such as cobalt, platinum, nickel, and copper.
Cobalt(III) Complexes
The coordination of 2,3-butanediamine to cobalt(III) has been a subject of interest for understanding stereoisomerism in octahedral complexes. The synthesis of tris(2,3-butanediamine)cobalt(III) complexes, [Co(bn)₃]³⁺, where 'bn' represents 2,3-butanediamine, can be achieved by reacting a cobalt(II) salt with the diamine ligand in the presence of an oxidizing agent, such as hydrogen peroxide or air, followed by the addition of a counter-ion like chloride. The separation of the different stereoisomers of the resulting complex can be accomplished using chromatographic techniques.
Platinum(II) and Platinum(IV) Complexes
The interest in platinum complexes of 2,3-butanediamine stems from the success of cisplatin and its analogues as anticancer drugs. The synthesis of cis-dichloro(2,3-butanediamine)platinum(II) complexes can be carried out by reacting potassium tetrachloroplatinate(II) with the desired stereoisomer of 2,3-butanediamine in an aqueous solution. These Pt(II) complexes can be further oxidized to Pt(IV) complexes using reagents like hydrogen peroxide. The cytotoxic activity of these complexes is influenced by the stereochemistry of the diamine ligand.
Quantitative Data
The stability of metal complexes with 2,3-butanediamine and their structural parameters are crucial for understanding their reactivity and potential applications.
Stability Constants
The stability of metal-ligand complexes is quantified by their formation constants (or stability constants). Potentiometric titration is a common technique used to determine these constants. The data in the table below summarizes the stepwise formation constants for some divalent transition metal ions with 2,3-butanediamine.
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu(II) | 8.61 | - | - |
| Ni(II) | 2.05 | - | - |
| Zn(II) | 2.60 | - | - |
| Co(II) | 1.78 | - | - |
| Table 1: Stepwise stability constants (log K) for M(II)-2,3-butanediamine complexes in aqueous solution at 25 °C and 0.1 M ionic strength. The trend in stability constants generally follows the Irving-Williams series. |
Structural Data
X-ray crystallography provides precise information about the bond lengths and angles within a metal complex. For example, in the tris(ethylenediamine)cobalt(III) cation, a closely related complex, the Co-N distances are in the range of 1.947–1.981 Å, and the N-Co-N bite angle within the chelate ring is approximately 85°.[2] Similar structural parameters are expected for 2,3-butanediamine complexes.
| Complex | Metal | Ligand Stereoisomer | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Co(meso-bn)₂(CO₃)]⁺ | Co(III) | meso | Co-N (avg. ~1.96) | N-Co-N (bite) ~86 | [1] |
| --INVALID-LINK--₂ | Cu(II) | N,N-diethylethylenediamine | Cu-N (avg. ~2.01) | N-Cu-N (bite) ~84 | [3] |
| Table 2: Selected crystallographic data for metal complexes with 2,3-butanediamine (bn) and a related diamine (deen). |
Spectroscopic Data
Spectroscopic techniques such as NMR, IR, and UV-Vis are essential for characterizing 2,3-butanediamine complexes.
| Complex | Technique | Key Spectroscopic Features |
| [Co(bn)₃]³⁺ | ¹H NMR | Resonances for the amine and methyl protons of the ligand, often showing diastereotopic splitting due to the chiral environment. |
| ¹³C NMR | Signals for the methyl and methine carbons of the ligand. | |
| UV-Vis | d-d transitions characteristic of octahedral Co(III) complexes, typically around 470 nm and 340 nm.[4] | |
| [Ni(bn)₂(NCS)₂] | IR | Strong ν(C≡N) stretching frequency for the thiocyanate ligand, indicating its coordination mode. N-H stretching and bending vibrations of the diamine. |
| Table 3: Representative spectroscopic data for 2,3-butanediamine complexes. |
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and characterization of these complexes.
Synthesis of tris(meso-2,3-butanediamine)cobalt(III) chloride
-
Preparation of the Cobalt(III) Complex: Dissolve cobalt(II) chloride hexahydrate in water. To this solution, add an aqueous solution of meso-2,3-butanediamine in a 1:3 molar ratio.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution while stirring and cooling in an ice bath to oxidize Co(II) to Co(III).
-
Isolation: Add concentrated hydrochloric acid to the solution to precipitate the chloride salt of the complex.
-
Purification: Recrystallize the crude product from a minimal amount of hot water.
Synthesis of cis-dichloro(dl-2,3-butanediamine)platinum(II)
-
Starting Material: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.
-
Ligand Addition: Add an aqueous solution of racemic (dl)-2,3-butanediamine to the K₂[PtCl₄] solution in a 1:1 molar ratio.
-
Reaction: Stir the mixture at room temperature. The yellow product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, ethanol, and diethyl ether, and then dry under vacuum.[5][6]
Applications in Asymmetric Catalysis
The chiral nature of (R,R)- and (S,S)-2,3-butanediamine makes their metal complexes excellent catalysts for asymmetric transformations, particularly in hydrogenation and transfer hydrogenation reactions.
Asymmetric Transfer Hydrogenation of Ketones
Iridium(III) complexes containing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. The catalytic cycle is believed to involve the formation of a metal-hydride species which then transfers a hydride to the ketone.
Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric transfer hydrogenation.
Applications in Drug Development
Platinum complexes containing diamine ligands are a cornerstone of cancer chemotherapy. The mechanism of action of these drugs is believed to involve their binding to DNA, which ultimately triggers apoptosis (programmed cell death) in cancer cells.
Mechanism of Action of Platinum-Diamine Complexes
Upon entering a cancer cell, the chloride ligands of a complex like cis-dichloro(2,3-butanediamine)platinum(II) are hydrolyzed, creating a reactive aqua species. This activated complex then preferentially binds to the N7 atoms of guanine bases in DNA, forming intrastrand and interstrand crosslinks. These DNA adducts distort the DNA double helix, which is recognized by cellular machinery, leading to the activation of apoptotic signaling pathways.
Caption: Simplified signaling pathway for the anticancer action of platinum-diamine complexes.[7][8][9][10][11]
Conclusion
The coordination chemistry of 2,3-butanediamine is a rich and multifaceted field with significant implications for both fundamental and applied science. Its stereochemical diversity provides a powerful tool for the design of chiral catalysts and therapeutic agents. The ability to systematically modify the ligand and the metal center allows for the fine-tuning of the properties of the resulting complexes, opening up new avenues for research and development in catalysis and medicine. This guide has provided a foundational overview of the key aspects of 2,3-butanediamine's coordination chemistry, offering a starting point for researchers to explore the vast potential of this versatile ligand.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally alternating copper(II) chains from oxalate and azide bridging ligands: syntheses and crystal structure of [Cu2(µ-ox) [ ] (deen)2(H2O)2 (ClO4)2] and [{Cu2(µ-N3) [ ] (µ-ox) [ ] (deen) 2}n] [ ] [ClO4] n [ ] (deen = Et2NCH2CH2NH2 ) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Research Portal [scholarship.miami.edu]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum Anticancer Agents, Hydrolysis, Attack on DNA [ebrary.net]
Microbial Production of 2,3-Butanediamine: A Technical Guide
October 27, 2025
Abstract
2,3-Butanediamine is a valuable chiral diamine with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. While chemical synthesis routes exist, there is growing interest in developing sustainable and environmentally friendly bio-based production methods. This technical guide provides an in-depth overview of the microbial production of 2,3-butanediamine, with a core focus on the well-established microbial synthesis of its precursor, 2,3-butanediol (2,3-BDO), followed by a discussion of the chemical conversion to the target diamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource encompassing metabolic pathways, quantitative production data, detailed experimental protocols, and key process workflows.
Introduction
2,3-Butanediamine (CH₃CH(NH₂)CH(NH₂)CH₃) is a four-carbon vicinal diamine that exists as three stereoisomers: (2R,3R), (2S,3S), and meso.[1] Its chirality and the presence of two amino groups make it a versatile building block in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis and as a component of bioactive molecules.[2] Traditional chemical synthesis methods for 2,3-butanediamine often rely on petroleum-based feedstocks and can involve harsh reaction conditions.
The direct microbial production of 2,3-butanediamine is not yet a well-established field. However, a highly viable and sustainable alternative is a chemo-biocatalytic approach, beginning with the high-titer microbial fermentation of 2,3-butanediol (2,3-BDO), a direct precursor. This guide will therefore focus on the microbial production of 2,3-BDO as the central biological process, followed by an overview of the chemical conversion of 2,3-BDO to 2,3-butanediamine.
Microbial Production of 2,3-Butanediol: The Core Biological Process
The microbial fermentation of sugars to produce 2,3-BDO is a well-researched and optimized process. A variety of microorganisms, including bacteria and yeast, have been engineered to produce 2,3-BDO at high titers, yields, and productivities.
Key Microorganisms
Several microorganisms have been identified and engineered for efficient 2,3-BDO production. The most prominent among these are:
-
Corynebacterium glutamicum : A Gram-positive, non-pathogenic bacterium widely used in the industrial production of amino acids. It is considered a "Generally Regarded As Safe" (GRAS) organism, making it a suitable chassis for industrial-scale fermentation.[2][3]
-
Escherichia coli : A well-characterized Gram-negative bacterium that is a workhorse in metabolic engineering due to its fast growth and the availability of extensive genetic tools.[4]
-
Klebsiella pneumoniae : A natural producer of 2,3-BDO, known for its high production efficiency. However, its pathogenic nature presents challenges for industrial applications.[5]
-
Bacillus subtilis : Another GRAS organism that is a natural producer of 2,3-BDO and is amenable to genetic engineering.[6]
-
Saccharomyces cerevisiae : A widely used industrial yeast that has been engineered for 2,3-BDO production, offering advantages in terms of robustness and tolerance to industrial fermentation conditions.[7]
Metabolic Pathway for 2,3-Butanediol Biosynthesis
The biosynthesis of 2,3-BDO from glucose proceeds through the central glycolytic pathway to pyruvate, which is then channeled into the 2,3-BDO synthesis pathway. This pathway typically involves three key enzymes:
-
α-Acetolactate synthase (ALS) : Condenses two molecules of pyruvate to form α-acetolactate.
-
α-Acetolactate decarboxylase (ALDC) : Decarboxylates α-acetolactate to acetoin.
-
2,3-Butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR): Reduces acetoin to 2,3-butanediol, a step that consumes NADH.[6][8]
The stereochemistry of the final 2,3-BDO product is determined by the specific stereoisomer of acetoin produced and the stereospecificity of the butanediol dehydrogenase.
References
- 1. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Corynebacterium glutamicum for efficient production of optically pure (2R,3R)-2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an industrial yeast strain for efficient production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (+)-2,3-Butanediamine as a Chiral Ligand
Introduction
(+)-2,3-Butanediamine, a C₂-symmetric chiral diamine, serves as a versatile and effective ligand in a variety of asymmetric catalytic reactions. Its rigid backbone and stereochemically defined nitrogen donors enable the formation of well-defined metal complexes that can induce high levels of enantioselectivity in a range of chemical transformations. These transformations are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. This document provides an overview of the applications of (+)-2,3-Butanediamine as a chiral ligand, including quantitative data on its performance and detailed experimental protocols for its use.
Key Applications
(+)-2,3-Butanediamine and its derivatives have been successfully employed as chiral ligands in several key asymmetric reactions, including:
-
Asymmetric Hydrogenation: Rhodium complexes of aminophosphine ligands derived from (+)-2,3-Butanediamine are effective catalysts for the asymmetric hydrogenation of prochiral olefins, such as α-acylaminoacrylic acids, to produce chiral amino acids.
-
Asymmetric C-H Activation: Sulfonamide-based templates derived from 2,3-dimethyl-2,3-butanediamine have been utilized for remote site-selective C-H olefination reactions.[1]
-
Asymmetric Michael Reactions: Nickel complexes incorporating N,N'-dimethyl-2,3-butanediamine have been studied as catalysts for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[2]
-
Asymmetric Cyclopropanation and Hydroxylation: Rhodium- and iridium-based catalysts bearing (+)-2,3-butanediamine as a chiral auxiliary have demonstrated high enantioselectivity in cyclopropanation and hydroxylation reactions.[3]
-
Ruthenium-Catalyzed Transfer Hydrogenation: The (2R,3R)-enantiomer of 2,3-butanediamine has been employed as a ligand in ruthenium-catalyzed transfer hydrogenation, where its rigid structure enhances enantioselectivity.[3]
Quantitative Data
The performance of (+)-2,3-Butanediamine and its derivatives in various asymmetric catalytic reactions is summarized below.
Table 1: Asymmetric Hydrogenation of α-Acylaminoacrylic Acids using a Rhodium(I) Complex with an Aminophosphine Ligand Derived from (S,S)-2,3-Butanediamine
| Substrate | Catalyst | Solvent | P(H₂) (atm) | Temp. | Time (min) | Yield (%) | Optical Purity (% ee) |
| α-Acetamidoacrylic acid | [Rh(cod)(ligand)]PF₆ | Ethanol | 1.0 | Room | 15-50 | 90-98 | Not specified |
| Methyl α-acetamidoacrylate | [Rh(cod)(ligand)]PF₆ | Ethanol | 1.0 | Room | 15-50 | 90-98 | Not specified |
| α-Benzamidoacrylic acid | [Rh(cod)(ligand)]PF₆ | Ethanol | 1.0 | Room | 15-50 | 90-98 | Not specified |
Data sourced from a study on chiral recognition in catalytic hydrogenation.[4] The specific optical purities were referenced to another study and are not available in the source document.
Table 2: Remote Site-Selective C-H Olefination using a Sulfonamide Template Derived from 2,3-Dimethyl-2,3-butanediamine
| Substrate | Template | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | meta:ortho+para Selectivity |
| 3-Phenylpyridine | T8 | Pd(OAc)₂ | Ag₂CO₃ | HFIP | 100 | 77 | 95:5 |
Data sourced from a study on remote site-selective C-H activation.[1] T8 is the template derived from 2,3-dimethyl-2,3-butanediamine.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Aminophosphine Ligand from (+)-2,3-Butanediamine and its Rhodium(I) Complex for Asymmetric Hydrogenation
This protocol describes a general procedure for the synthesis of a chiral aminophosphine ligand derived from (+)-2,3-butanediamine and its subsequent use in the preparation of a rhodium(I) catalyst for asymmetric hydrogenation.
Materials:
-
(+)-(2R,3R)-2,3-Butanediamine
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
[Rh(cod)₂]PF₆ (Bis(1,5-cyclooctadiene)rhodium(I) hexafluorophosphate)
-
Dichloromethane, anhydrous
-
Diethyl ether, anhydrous
Part A: Synthesis of the Chiral Aminophosphine Ligand
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-(2R,3R)-2,3-butanediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (2.0 eq) in anhydrous toluene to the cooled diamine solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension to remove the triethylammonium chloride salt.
-
Wash the filtrate with degassed water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophosphine ligand.
-
Purify the ligand by column chromatography on silica gel or by recrystallization.
Part B: Preparation of the Rhodium(I) Catalyst
-
In a separate Schlenk flask under an inert atmosphere, dissolve the purified aminophosphine ligand (1.1 eq) in anhydrous dichloromethane.
-
In another Schlenk flask, dissolve [Rh(cod)₂]PF₆ (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the rhodium precursor solution to the ligand solution with stirring at room temperature.
-
Stir the resulting solution for 1 hour.
-
Concentrate the solution under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the orange-red rhodium(I) catalyst.
-
Isolate the solid catalyst by filtration, wash with diethyl ether, and dry under vacuum.
Part C: Asymmetric Hydrogenation of an α-Acylaminoacrylic Acid
-
In a high-pressure reaction vessel, place the α-acylaminoacrylic acid substrate (e.g., N-acetyl-α-phenylalanine) and the chiral rhodium(I) catalyst (0.5-1 mol%).
-
Add a suitable solvent, such as degassed ethanol.
-
Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Carefully release the pressure and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by NMR spectroscopy to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.
-
Purify the product by standard methods, such as recrystallization or chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of a chiral catalyst and its application.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
References
Application Notes and Protocols: (+)-2,3-Butanediamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-2,3-butanediamine as a versatile chiral building block in asymmetric synthesis. The C2-symmetric nature of (+)-2,3-butanediamine makes it an excellent choice for the development of chiral ligands for asymmetric catalysis and as a chiral auxiliary for diastereoselective reactions.
Application as a Chiral Ligand in Asymmetric Catalysis
(+)-2,3-Butanediamine is a valuable precursor for the synthesis of chiral ligands used in a variety of metal-catalyzed asymmetric reactions. These ligands are particularly effective in creating a chiral environment around a metal center, enabling high levels of enantioselectivity in the transformation of prochiral substrates. A common application is in the formation of Schiff base ligands.
Synthesis of Chiral Schiff Base Ligands
Chiral Salen-type ligands can be readily synthesized by the condensation of (+)-2,3-butanediamine with two equivalents of a salicylaldehyde derivative. These tetradentate ligands can coordinate with various transition metals to form stable complexes that act as catalysts.
Experimental Protocol: Synthesis of a (+)-2,3-Butanediamine-Derived Salen-type Ligand
-
Materials:
-
(+)-(2R,3R)-2,3-Butanediamine
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol (absolute)
-
-
Procedure:
-
Dissolve (+)-(2R,3R)-2,3-butanediamine (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add salicylaldehyde (2.2 mmol, 2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base ligand will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ligand.
-
Characterize the ligand using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Logical Relationship: From Diamine to Chiral Catalyst
Application of (+)-2,3-Butanediamine in Catalysis: Detailed Application Notes and Protocols
(R,R)-(+)-2,3-Butanediamine , a C₂-symmetric chiral diamine, serves as a versatile ligand and organocatalyst in a variety of asymmetric catalytic transformations. Its rigid backbone and stereochemically defined structure enable the effective transfer of chirality in numerous chemical reactions, making it a valuable tool for the synthesis of enantiomerically enriched compounds in academic and industrial research. This document provides an overview of its applications, including detailed experimental protocols for key reactions.
Asymmetric Transfer Hydrogenation of Ketones
Chiral diamines, in combination with transition metals like Ruthenium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. The catalyst, often generated in situ from a Ruthenium precursor and a chiral diamine ligand, facilitates the transfer of hydrogen from a hydrogen donor (e.g., 2-propanol or formic acid) to the ketone.
| Entry | Ketone Substrate | Catalyst System | Hydrogen Donor | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | i-PrOH/KOH | >95 | 97 (R) |
| 2 | 4-Chloroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | i-PrOH/KOH | >95 | 98 (R) |
| 3 | 4-Methoxyacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | >95 | 99 (R) |
This protocol is adapted from established procedures for Ruthenium-catalyzed ATH reactions.
Materials:
-
[(p-cymene)RuCl₂]₂
-
(+)-2,3-Butanediamine derivative (e.g., N-tosylated (+)-2,3-butanediamine)
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [(p-cymene)RuCl₂]₂ (0.005 mmol) and the chiral N-tosylated (+)-2,3-butanediamine ligand (0.01 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the flask containing the catalyst, add a solution of acetophenone (1 mmol) in anhydrous 2-propanol (10 mL).
-
Add a solution of KOH (0.1 mmol) in 2-propanol (1 mL).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Application Notes and Protocols for the Resolution of Racemic Mixtures Using (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development and a necessity for the synthesis of fine chemicals. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
(+)-2,3-Butanediamine, a chiral diamine, serves as an effective resolving agent for racemic carboxylic acids. The fundamental principle of this resolution technique lies in the reaction of the racemic acid with the enantiomerically pure (+)-2,3-Butanediamine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1][2][3]
Once a less soluble diastereomeric salt has been isolated by crystallization, the targeted enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free acid from the chiral amine salt. The chiral resolving agent, (+)-2,3-Butanediamine, can then be recovered and potentially recycled, making this an atom-economical and scalable method for obtaining enantiomerically pure carboxylic acids.
Principle of Resolution
The resolution of a racemic mixture of a carboxylic acid, (±)-Acid, using (+)-2,3-Butanediamine as the resolving agent can be summarized in the following steps:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an equimolar or sub-stoichiometric amount of enantiomerically pure (+)-2,3-Butanediamine in a suitable solvent. This reaction forms two diastereomeric salts: [(+)-Acid·(+)-2,3-Butanediamine] and [(-)-Acid·(+)-2,3-Butanediamine].
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The selection of the appropriate solvent and crystallization conditions (temperature, concentration) is crucial for achieving high diastereomeric excess (de%).
-
Isolation of the Diastereomer: The crystallized, less soluble diastereomeric salt is isolated from the mother liquor by filtration. The mother liquor is now enriched in the more soluble diastereomer.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to break the salt and regenerate the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The (+)-2,3-Butanediamine can be recovered from the acidic aqueous layer by basification and extraction.
The overall efficiency of the resolution process is determined by the yield of the desired enantiomer and its enantiomeric excess (ee%).
Experimental Protocols
While specific protocols for the use of (+)-2,3-butanediamine are not abundantly available in public literature, the following general protocols for the resolution of racemic carboxylic acids using chiral amines can be adapted. It is crucial to perform small-scale screening experiments to optimize the solvent, stoichiometry, and crystallization conditions for the specific racemic acid being resolved.
General Protocol 1: Resolution of a Generic Racemic Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid using (+)-2,3-Butanediamine.
Materials:
-
Racemic carboxylic acid
-
(+)-2,3-Butanediamine
-
Solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
In a separate container, dissolve (+)-2,3-Butanediamine (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the solution of (+)-2,3-Butanediamine to the solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the formation of the less soluble diastereomeric salt.
-
The crystallization process can be monitored to determine the optimal time for filtration to achieve high diastereomeric and enantiomeric excess.[4]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution becomes acidic (pH ~1-2). This will protonate the carboxylate and dissolve the salt.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Yield and Enantiomeric Excess:
-
Determine the yield of the recovered carboxylic acid.
-
Determine the enantiomeric excess (ee%) of the product using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.
-
Data Presentation
| Racemic Acid | Resolving Agent | Solvent | Stoichiometry (Acid:Amine) | Yield (%) | ee% of Recovered Acid |
| Example: (±)-Mandelic Acid | (+)-2,3-Butanediamine | Ethanol | 1:0.5 | Data not available | Data not available |
| Example: (±)-Ibuprofen | (+)-2,3-Butanediamine | Methanol/Water | 1:1 | Data not available | Data not available |
| Example: (±)-Naproxen | (+)-2,3-Butanediamine | Isopropanol | 1:0.75 | Data not available | Data not available |
Visualizations
Logical Relationship of Diastereomer Formation and Separation
References
Synthesis of Chiral Schiff Bases from (+)-2,3-Butanediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] Their facile synthesis, structural diversity, and ability to form stable metal complexes make them attractive scaffolds for the development of novel therapeutic agents and catalysts.[2][3] Chiral Schiff bases, in particular, are of significant interest in asymmetric catalysis and the development of stereospecific drugs. This document provides detailed application notes and experimental protocols for the synthesis of chiral Schiff bases derived from (+)-2,3-Butanediamine, a readily available chiral diamine.
The synthesis involves a condensation reaction between (+)-2,3-butanediamine and a suitable carbonyl compound, typically an aldehyde or ketone. The resulting Schiff base can be used as a ligand to form metal complexes with various transition metals, which often exhibit enhanced biological activity or catalytic performance compared to the free ligand. These chiral Schiff bases and their metal complexes have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as catalysts in asymmetric transformations.[4][5][6]
Applications in Drug Development and Research
Chiral Schiff bases derived from (+)-2,3-butanediamine and their metal complexes are valuable tools for researchers and professionals in drug development for several key applications:
-
Asymmetric Catalysis: The chiral nature of the ligand, originating from (+)-2,3-butanediamine, allows for the synthesis of enantiomerically pure or enriched compounds. Metal complexes of these Schiff bases can act as catalysts in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, which are crucial in the synthesis of chiral drugs.[6]
-
Antimicrobial Agents: Many Schiff bases and their metal complexes exhibit significant activity against a broad spectrum of bacteria and fungi.[1][7] The imine group is a key pharmacophore that can interact with biological targets. Researchers can synthesize libraries of these compounds by varying the aldehyde or ketone precursor to screen for potent and selective antimicrobial agents.
-
Anticancer Agents: Schiff base complexes of metals like iron, copper, and platinum have shown promising anticancer activity.[8] These compounds can induce cell death through various mechanisms, including oxidative stress and interaction with DNA. The chiral nature of the ligand can influence the stereospecific interactions with biological macromolecules, potentially leading to improved efficacy and reduced side effects.
-
Enzyme Inhibition: Schiff bases can act as inhibitors of various enzymes by binding to their active sites. For example, they have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for the treatment of diseases such as glaucoma and Alzheimer's disease, respectively.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(salicylidene)-(+)-2,3-butanediamine
This protocol describes the synthesis of a chiral Schiff base from (+)-2,3-butanediamine and salicylaldehyde.
Materials:
-
(+)-2,3-Butanediamine
-
Salicylaldehyde
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve (+)-2,3-butanediamine (10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add salicylaldehyde (20 mmol) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The formation of a yellow precipitate indicates the progress of the reaction.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR).
Expected Results and Characterization Data:
The following table summarizes typical quantitative data for the synthesized Schiff base, N,N'-bis(salicylidene)-(+)-2,3-butanediamine. Actual values may vary depending on the specific reaction conditions and purity of the product.
| Parameter | Value | Reference |
| Yield | >80% | [9] |
| Melting Point | ~123 °C | [9] |
| FT-IR (KBr, cm⁻¹) | ||
| ν(C=N) | ~1630 | [10] |
| ν(O-H) | ~3400 (broad) | [10] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Aromatic protons | 6.8 - 7.4 (m) | [10] |
| -CH=N- | ~8.3 (s) | [10] |
| -CH(CH₃)- | Multiplet | |
| -CH₃ | Doublet |
Protocol 2: Synthesis of a Metal Complex of N,N'-bis(salicylidene)-(+)-2,3-butanediamine (Example: Copper(II) Complex)
This protocol outlines the general procedure for the synthesis of a metal complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
N,N'-bis(salicylidene)-(+)-2,3-butanediamine (from Protocol 1)
-
Copper(II) acetate monohydrate
-
Methanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 20 mL of hot methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution with continuous stirring.
-
A change in color and the formation of a precipitate should be observed.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the product using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).
Expected Changes in Characterization upon Complexation:
-
FT-IR: The C=N stretching vibration is expected to shift to a lower frequency upon coordination to the metal ion. The broad O-H band of the free ligand should disappear, indicating deprotonation and coordination of the phenolic oxygen.
-
UV-Vis: The electronic spectrum of the complex will show new absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT), which are different from the spectrum of the free ligand.
Visualizations
Caption: Experimental workflow for the synthesis of a chiral Schiff base and its subsequent metal complexation.
Caption: General reaction scheme for the synthesis of a Schiff base from (+)-2,3-butanediamine and salicylaldehyde.
Caption: Conceptual signaling pathway illustrating the mode of action for a Schiff base metal complex as a therapeutic agent.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 [mdpi.com]
- 7. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Coordination Chemistry of (+)-2,3-Butanediamine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of the chiral ligand (+)-2,3-butanediamine with various transition metals. The content covers synthetic protocols, structural and spectroscopic data, and applications in asymmetric catalysis and biological systems.
Application Notes
Asymmetric Catalysis
Complexes of (+)-2,3-butanediamine and its derivatives with transition metals, particularly nickel, serve as effective catalysts in asymmetric synthesis. The inherent chirality of the butanediamine ligand allows for the enantioselective formation of products. A notable application is in the Michael reaction, a fundamental carbon-carbon bond-forming reaction.
For instance, a nickel(II) complex of N,N'-dimethyl-(R,R)-2,3-butanediamine has been computationally and experimentally shown to catalyze the Michael addition of a malonate to a nitroalkene, yielding the product with high enantiomeric excess.[1][2][3] The diamine ligand, coordinated to the nickel center, creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. The catalytic cycle is believed to involve the deprotonation of the nucleophile by a metal-bound acetate, followed by the stereoselective addition to the Michael acceptor.
Biological Activity of Related Copper Complexes
While specific studies on the biological signaling pathways of (+)-2,3-butanediamine complexes are limited, research on related copper(II) diamine complexes provides insights into their potential as antimicrobial and cytotoxic agents. The proposed mechanism of action for these copper complexes involves the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4][5] This oxidative stress can lead to cellular damage, including DNA cleavage and enzyme inactivation, ultimately triggering apoptotic pathways in cancer cells or leading to bacterial cell death.[4][6]
The ligands in these complexes play a crucial role in their biological activity by modulating the redox potential of the copper center and facilitating the transport of the complex across cell membranes.[4] The chelation of the diamine to the copper ion can enhance the lipophilicity of the complex, promoting its uptake by cells.
Data Presentation
Crystallographic Data of a Related Cobalt(III) Complex
| Parameter | Value |
| Complex | [Co(NCS)2(C4H12N2)2]NCS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Co-N (amine) Bond Lengths (Å) | 2.001(2) - 2.007(2) |
| Co-N (isothiocyanate) Bond Lengths (Å) | 1.928(2) - 1.933(2) |
| N-Co-N Bond Angles (°) | 88.9(1) - 178.9(1) |
Note: The data presented is for a complex with 1,4-butanediamine, an isomer of 2,3-butanediamine.
Catalytic Performance in an Asymmetric Michael Reaction
The following data is for a nickel(II)-catalyzed Michael reaction using a derivative of (+)-2,3-butanediamine, (R,R)-N,N'-dibenzyl-2,3-butanediamine.[1][2]
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Yield (%) |
| Nitrostyrene | Dimethyl Malonate | 5 | 75 | 95 |
| Nitrostyrene | Diisopropyl Malonate | 5 | 90 | 95 |
Spectroscopic Data of a Related Nickel(II) Complex
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Broad bands around 3400-3300 cm⁻¹ (N-H stretch), sharp peaks around 1380 cm⁻¹ (nitrate counter-ion). |
| ¹H NMR Spectroscopy | Broad, paramagnetically shifted signals due to the Ni(II) center. Specific chemical shifts are highly dependent on the complex geometry and solvent.[3] |
| UV-Vis Spectroscopy | d-d transitions characteristic of an octahedral Ni(II) complex, typically observed in the visible region. |
Experimental Protocols
General Synthesis of a Tris((+)-2,3-butanediamine)metal(II/III) Complex
This protocol is a generalized procedure based on the synthesis of similar metal-amine complexes.
Materials:
-
Metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
(+)-2,3-Butanediamine
-
Ethanol or Methanol
-
Distilled water
-
Diethyl ether
Procedure:
-
Dissolve the metal salt (1 mmol) in a minimal amount of distilled water.
-
In a separate flask, dissolve (+)-2,3-butanediamine (3.3 mmol) in ethanol (20 mL).
-
Slowly add the aqueous metal salt solution to the ethanolic solution of the ligand with constant stirring.
-
Reflux the resulting solution for 2-4 hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
General Protocol for Asymmetric Michael Addition
This protocol is based on the reaction catalyzed by a nickel(II)-diamine complex.[1][2]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
(+)-2,3-Butanediamine derivative (e.g., (R,R)-N,N'-dibenzyl-2,3-butanediamine)
-
Nitroalkene
-
Malonate ester
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Ni(OAc)₂·4H₂O (0.05 mmol) and the chiral diamine ligand (0.055 mmol).
-
Add anhydrous solvent (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst in situ.
-
Add the nitroalkene (1.0 mmol) to the catalyst mixture.
-
Add the malonate ester (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and Computational Investigation of Facial Selectivity Switching in Nickel–Diamine–Acetate-Catalyzed Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi-res.com [mdpi-res.com]
- 6. 1,3-Butanediamine | 590-88-5 | Benchchem [benchchem.com]
Application Notes and Protocols: (+)-2,3-Butanediamine as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-2,3-butanediamine as a foundational chiral building block for the synthesis of effective chiral auxiliaries. The primary focus is on the development of chiral Salen-type ligands and their subsequent metal complexes, which have demonstrated significant efficacy in catalyzing asymmetric reactions, particularly epoxidation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this chemistry in research and development settings.
Introduction to (+)-2,3-Butanediamine in Asymmetric Synthesis
(+)-2,3-Butanediamine is a C₂-symmetric chiral diamine that serves as an excellent stereodirecting group in the formation of chiral auxiliaries. Its rigid backbone and well-defined stereochemistry make it an ideal candidate for creating a chiral environment around a metal center. When condensed with salicylaldehyde derivatives, it forms Salen ligands, which can then be complexed with various metals, such as manganese(III), to generate powerful asymmetric catalysts. These catalysts are particularly effective in the enantioselective epoxidation of unfunctionalized olefins, a critical transformation in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals.
Synthesis of Chiral Salen Ligands and Manganese(III) Complexes
The synthesis of chiral Mn(III)-Salen complexes from (+)-2,3-butanediamine is a straightforward two-step process. First, the Salen ligand is prepared through the condensation of (+)-2,3-butanediamine with a substituted salicylaldehyde. Subsequently, the ligand is metallated with a manganese(II) salt, followed by aerobic oxidation to yield the active Mn(III) catalyst.
General Synthesis Workflow
Caption: General workflow for the synthesis of chiral Mn(III)-Salen complexes.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Salen Ligand from (+)-2,3-Butanediamine
This protocol describes the synthesis of a chiral Salen ligand derived from (1S,S)-(+)-2,3-butanediamine and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
(1S,S)-(+)-2,3-Butanediamine
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol.
-
To this solution, add 1.0 equivalent of (1S,S)-(+)-2,3-butanediamine.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature.
-
The resulting yellow precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Salen ligand.
Protocol 2: Synthesis of the Chiral Mn(III)-Salen Complex
This protocol details the metallation of the synthesized Salen ligand to form the active Mn(III) catalyst.
Materials:
-
Chiral Salen Ligand (from Protocol 1)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Absolute Ethanol
-
Air
Procedure:
-
Suspend the chiral Salen ligand (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a solution of manganese(II) acetate tetrahydrate (2.0 equivalents) in absolute ethanol to the suspension.
-
Reflux the mixture under an inert atmosphere for 2 hours.
-
After 2 hours, switch the atmosphere to a slow stream of air and continue to reflux for an additional 1 hour to facilitate the oxidation of Mn(II) to Mn(III).
-
Cool the reaction mixture to room temperature.
-
Collect the resulting dark brown solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the Mn(III)-Salen complex.
Application in Asymmetric Epoxidation
The synthesized chiral Mn(III)-Salen complex derived from (+)-2,3-butanediamine is an effective catalyst for the asymmetric epoxidation of various olefins, including styrenes and chromenes. The reaction typically proceeds with high yields and good to excellent enantioselectivity.[1]
Catalytic Cycle for Asymmetric Epoxidation
Caption: Proposed catalytic cycle for Mn(III)-Salen catalyzed epoxidation.
Protocol 3: Asymmetric Epoxidation of Styrene
This protocol outlines the general procedure for the asymmetric epoxidation of styrene using the synthesized chiral Mn(III)-Salen catalyst.
Materials:
-
Chiral Mn(III)-Salen complex (from Protocol 2)
-
Styrene
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (co-catalyst)
-
Phosphate buffer (pH 11.3)
Procedure:
-
To a stirred solution of styrene (1.0 equivalent) in dichloromethane, add the chiral Mn(III)-Salen complex (2 mol%).
-
Add 4-phenylpyridine N-oxide (0.2 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a freshly prepared, buffered solution of sodium hypochlorite (5.0 equivalents, pH 11.3) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding epoxide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes the performance of a chiral Mn(III)-Salen catalyst derived from (1S,S)-(+)-2,3-butanediamine in the asymmetric epoxidation of various styrene derivatives.[1]
| Substrate | Product | Yield (%)[1] | ee (%)[1] |
| Styrene | Styrene oxide | 98 | 65 |
| 4-Chlorostyrene | 4-Chlorostyrene oxide | 97 | 72 |
| 4-Methylstyrene | 4-Methylstyrene oxide | 96 | 68 |
| 2-Methylstyrene | 2-Methylstyrene oxide | 95 | 55 |
Conclusion
(+)-2,3-Butanediamine is a readily available and highly effective chiral building block for the synthesis of chiral auxiliaries, particularly Salen-type ligands. The resulting Mn(III)-Salen complexes are robust and efficient catalysts for the asymmetric epoxidation of unfunctionalized olefins, providing a practical route to valuable chiral epoxides. The straightforward synthesis of the catalyst and the high yields and enantioselectivities achieved in the epoxidation reactions make this methodology a valuable tool for synthetic chemists in academia and industry.
References
Application Notes and Protocols for Reactions Involving (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving (+)-2,3-butanediamine, a versatile chiral building block. The protocols outlined below focus on its application in the synthesis of chiral ligands for asymmetric catalysis and its use as a chiral auxiliary in diastereoselective synthesis. Furthermore, the role of such chiral molecules in the context of drug development is discussed.
Application Note 1: Synthesis of Chiral Salen-type Ligands and their Application in Asymmetric Epoxidation
Chiral Salen-type ligands are privileged structures in asymmetric catalysis. The C2-symmetry of (+)-2,3-butanediamine makes it an excellent chiral backbone for the synthesis of these ligands. The resulting metal complexes, particularly with manganese(III), are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, a key transformation in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.
Experimental Protocol: Synthesis of (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-2,3-butanediamine
This protocol describes the synthesis of a chiral Salen-type ligand derived from (+)-(S,S)-2,3-butanediamine and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
(+)-(S,S)-2,3-Butanediamine
-
3,5-di-tert-Butylsalicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 30 mL of absolute ethanol.
-
To this solution, add a solution of 1.0 mmol of (+)-(S,S)-2,3-butanediamine in 10 mL of absolute ethanol dropwise with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the bright yellow precipitate of the Schiff base ligand is collected by vacuum filtration.
-
The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to yield the pure ligand.
Experimental Protocol: Synthesis of the Mn(III)-Salen Complex
This protocol details the complexation of the synthesized Salen ligand with manganese(II) acetate, followed by oxidation to the active Mn(III) catalyst.
Materials:
-
(S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-2,3-butanediamine
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
Absolute Ethanol
-
Dichloromethane (DCM)
-
Air supply (for oxidation)
Procedure:
-
A solution of the Salen ligand (1.0 mmol) in 50 mL of hot absolute ethanol is prepared in a round-bottom flask.
-
To this solution, manganese(II) acetate tetrahydrate (2.0 mmol) is added, and the mixture is refluxed for 1 hour.
-
A solution of lithium chloride (1.0 mmol) in 10 mL of hot ethanol is then added, and the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled to room temperature, and air is bubbled through the solution for 4 hours to facilitate the oxidation of Mn(II) to Mn(III).
-
The solvent is removed under reduced pressure, and the resulting dark brown solid is dissolved in dichloromethane.
-
The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Mn(III)-Salen complex.
Experimental Protocol: Asymmetric Epoxidation of Styrene
This protocol describes a general procedure for the asymmetric epoxidation of styrene using the synthesized Mn(III)-Salen complex.
Materials:
-
Mn(III)-Salen complex
-
Styrene (and other olefins)
-
Dichloromethane (DCM)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11.3)
-
4-Phenylpyridine N-oxide (PPNO) (as an axial ligand)
-
Stirring plate and reaction vials
Procedure:
-
In a reaction vial, the Mn(III)-Salen complex (0.02 mmol) and 4-phenylpyridine N-oxide (0.04 mmol) are dissolved in 2 mL of dichloromethane.
-
Styrene (1.0 mmol) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Buffered sodium hypochlorite solution (1.5 mL) is added, and the biphasic mixture is stirred vigorously for 4 hours at 0 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the epoxide. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Epoxidation of Various Olefins
The following table summarizes representative results for the asymmetric epoxidation of various olefins using a Mn(III)-Salen catalyst derived from a chiral 1,2-diamine, analogous to the one synthesized from (+)-2,3-butanediamine.
| Entry | Olefin | Epoxide Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | 85 | 92 |
| 2 | cis-β-Methylstyrene | 78 | 95 |
| 3 | Indene | 90 | 88 |
| 4 | 1,2-Dihydronaphthalene | 82 | 96 |
| 5 | 6-Nitro-2,2-dimethylchromene | 75 | 97 |
Application Note 2: (+)-2,3-Butanediamine as a Chiral Auxiliary in Diastereoselective Synthesis
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. (+)-2,3-Butanediamine can be used to generate chiral auxiliaries, such as chiral 1,3-oxazolidines, which can direct the stereoselective addition of nucleophiles to a prochiral center.
Experimental Protocol: Synthesis of a Chiral Imine from (+)-2,3-Butanediamine and an Aldehyde
This protocol describes the formation of a chiral imine, which can then be used in diastereoselective addition reactions.
Materials:
-
(+)-(S,S)-2,3-Butanediamine
-
Benzaldehyde (or other aldehydes)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (+)-(S,S)-2,3-butanediamine (1.0 mmol) and benzaldehyde (2.2 mmol) in 20 mL of dry dichloromethane.
-
Add anhydrous magnesium sulfate (2.0 g) to the solution to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the magnesium sulfate, and wash the solid with dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield the crude chiral di-imine, which can often be used in the next step without further purification.
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to the Chiral Imine
This protocol outlines the diastereoselective addition of a Grignard reagent to the prepared chiral imine to generate a chiral amine.
Materials:
-
Chiral di-imine
-
Ethylmagnesium bromide (EtMgBr) in THF (or other Grignard reagents)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral di-imine (1.0 mmol) in 20 mL of anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent (2.5 mmol) dropwise to the cooled solution over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The diastereomeric ratio of the product can be determined by NMR spectroscopy or HPLC analysis of the crude product. The chiral auxiliary can be cleaved under acidic conditions to yield the free chiral amine.
Data Presentation: Diastereoselective Addition to Imines
The following table presents representative data for the diastereoselective addition of organometallic reagents to imines derived from chiral diamines.
| Entry | Imine Substrate (R group) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenyl | MeLi | 90:10 | 85 |
| 2 | Phenyl | EtMgBr | 95:5 | 88 |
| 3 | Naphthyl | PhLi | 92:8 | 82 |
| 4 | Furyl | BuLi | 88:12 | 79 |
| 5 | Cyclohexyl | VinylMgBr | 93:7 | 86 |
Mandatory Visualizations
Application Notes and Protocols: (+)-2,3-Butanediamine as a Chiral Solvating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical and chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and non-destructive method for differentiating enantiomers. The principle lies in the formation of transient diastereomeric complexes between the chiral analyte and the CSA, which leads to distinct chemical shifts for the corresponding protons of the two enantiomers in the NMR spectrum. This chemical shift difference (Δδ) allows for the quantification of the enantiomeric excess (ee) of the sample.
While a variety of chiral solvating agents are commercially available and extensively documented, the application of (+)-2,3-butanediamine for this purpose is not widely reported in scientific literature. This document aims to provide a generalized framework and protocol for utilizing diamine compounds like (+)-2,3-butanediamine as CSAs, based on the established principles of chiral recognition by NMR. The protocols provided are intended as a starting point for researchers to develop their own specific methods for their analytes of interest.
Principle of Chiral Discrimination
The interaction between the chiral solvating agent, (+)-2,3-butanediamine, and a chiral analyte results in the formation of transient diastereomeric complexes. These complexes are formed through weak intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The different spatial arrangements of the substituents in the two diastereomeric complexes lead to a difference in the magnetic environment experienced by the nuclei of the analyte, resulting in separate signals in the NMR spectrum for the two enantiomers.
A logical representation of this principle is outlined below:
Caption: Principle of Chiral Discrimination by NMR.
Experimental Protocols
The following are generalized protocols for the use of (+)-2,3-butanediamine as a chiral solvating agent for the determination of enantiomeric excess of chiral carboxylic acids and alcohols by ¹H NMR spectroscopy. Optimization of these protocols is crucial for each specific analyte.
Protocol 1: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the racemic or enantiomerically enriched carboxylic acid into an NMR tube.
-
Add approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent can significantly impact the chemical shift separation.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify key proton signals.
-
-
Addition of Chiral Solvating Agent:
-
Prepare a stock solution of (+)-2,3-butanediamine in the same deuterated solvent.
-
Add a specific molar equivalent of the (+)-2,3-butanediamine solution to the NMR tube containing the analyte. It is recommended to start with a 1:1 molar ratio of analyte to CSA and incrementally increase the amount of CSA (e.g., 1.5, 2.0, 3.0 equivalents) to achieve optimal signal separation.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra after each addition of the CSA.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Pay close attention to the signals of protons adjacent to the chiral center of the analyte, as these are most likely to show separation.
-
-
Data Analysis:
-
Identify the pair of signals corresponding to the two enantiomers.
-
Integrate the area under each of these signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100
-
Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol
The protocol for chiral alcohols is similar to that for carboxylic acids, with the primary interaction with (+)-2,3-butanediamine likely being hydrogen bonding to the hydroxyl group.
-
Sample Preparation:
-
Follow the same procedure as for carboxylic acids, dissolving 5-10 mg of the chiral alcohol in a suitable deuterated solvent.
-
-
Addition of Chiral Solvating Agent:
-
Add (+)-2,3-butanediamine solution in increments as described in Protocol 1.
-
-
NMR Data Acquisition and Analysis:
-
Acquire and analyze the ¹H NMR spectra as detailed in Protocol 1. Focus on the proton of the hydroxyl group and protons on the carbon bearing the hydroxyl group for potential signal splitting.
-
Data Presentation
| Analyte | CSA:Analyte Ratio | Solvent | Monitored Proton | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) | ee (%) (Calculated) | ee (%) (Actual) |
| Example: (R/S)-Ibuprofen | 2:1 | CDCl₃ | -CH(CH₃)COOH | e.g., 3.72 | e.g., 3.68 | 0.04 | [Populate] | [Populate] |
| Example: (R/S)-1-Phenylethanol | 1.5:1 | C₆D₆ | -CH(OH)CH₃ | e.g., 4.85 | e.g., 4.82 | 0.03 | [Populate] | [Populate] |
Experimental Workflow Visualization
The general workflow for determining enantiomeric excess using a chiral solvating agent is depicted in the following diagram:
Caption: Experimental Workflow for ee Determination.
Conclusion and Recommendations
The use of (+)-2,3-butanediamine as a chiral solvating agent for NMR spectroscopy is an area that requires further investigation. The protocols and frameworks provided here serve as a foundational guide for researchers to explore its potential. Key recommendations for successful application include:
-
Systematic Optimization: The choice of solvent, the concentration of both the analyte and the CSA, and the temperature can all significantly influence the degree of chemical shift non-equivalence. A systematic approach to optimizing these parameters is essential.
-
Analyte Scope: The effectiveness of (+)-2,3-butanediamine as a CSA will likely vary depending on the functional groups and steric properties of the chiral analyte. It is expected to be most effective for analytes capable of forming hydrogen bonds, such as carboxylic acids and alcohols.
-
Data Validation: Whenever possible, the enantiomeric excess values determined by this NMR method should be validated using an orthogonal technique, such as chiral HPLC or GC.
By following these guidelines, researchers can effectively explore the utility of (+)-2,3-butanediamine as a novel chiral solvating agent in their analytical workflows.
Application Notes and Protocols for Asymmetric Hydrogenation Using (+)-2,3-Butanediamine Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of catalysts derived from (+)-2,3-butanediamine in asymmetric hydrogenation reactions. This class of C2-symmetric chiral diamine ligands, when complexed with transition metals such as rhodium, ruthenium, and iridium, serves as highly effective catalysts for the enantioselective reduction of prochiral substrates, including ketones, imines, and olefins. The resulting chiral products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Introduction to Asymmetric Hydrogenation with (+)-2,3-Butanediamine Catalysts
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. The efficacy of this process largely depends on the design of the chiral catalyst. Catalysts incorporating (+)-2,3-butanediamine, a readily available and relatively inexpensive chiral ligand, have demonstrated significant potential in achieving high enantioselectivity and catalytic activity. The stereogenic centers on the diamine backbone create a chiral environment around the metal center, which effectively directs the approach of the substrate and the delivery of hydrogen, leading to the preferential formation of one enantiomer.
Transition metal complexes of rhodium, ruthenium, and iridium are most commonly employed with chiral diamine ligands for these transformations.[1] The choice of metal and the specific ligand structure can be tailored to the substrate to optimize both the reaction rate and the enantiomeric excess (ee) of the product.
Catalyst Preparation
The synthesis of the active catalyst generally involves the reaction of a metal precursor with the chiral diamine ligand. The following is a general protocol for the in situ preparation of a Rhodium-(+)-2,3-butanediamine catalyst, which can be adapted for other metals and specific applications.
Protocol 2.1: In Situ Preparation of a Rhodium-(+)-2,3-butanediamine Catalyst
Materials:
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(+)-(2R,3R)-2,3-Butanediamine
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)Cl]₂ (1.0 mol%).
-
Add (+)-(2R,3R)-2,3-butanediamine (2.2 mol%) to the flask.
-
Add the desired amount of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The resulting solution is typically a clear, colored solution.
-
This in situ prepared catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Asymmetric Hydrogenation of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a key transformation in organic synthesis. Catalysts derived from (+)-2,3-butanediamine have shown effectiveness in this reaction, particularly for aromatic ketones.
Protocol 3.1: Asymmetric Hydrogenation of Acetophenone
Materials:
-
In situ prepared Rhodium-(+)-2,3-butanediamine catalyst solution (from Protocol 2.1)
-
Acetophenone (substrate)
-
Hydrogen gas (H₂)
-
Anhydrous, deoxygenated solvent (e.g., methanol)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Magnetic stirrer and stir bar
Procedure:
-
In a high-pressure autoclave or a flask equipped with a hydrogen balloon, place a solution of acetophenone (1.0 mmol) in the chosen solvent (5-10 mL).
-
To this solution, add the freshly prepared in situ catalyst solution (typically 0.1-1.0 mol% catalyst loading relative to the substrate).
-
Seal the reactor and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, carefully release the hydrogen pressure and purge the reactor with an inert gas.
-
The reaction mixture can be analyzed directly by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product, (R)-1-phenylethanol.
-
For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Table 1: Representative Data for Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | Rh/[(+)-2,3-butanediamine] | Methanol | 25 | 10 | 24 | >95 | 85 (R) |
| 2 | Propiophenone | Ru/[(+)-2,3-butanediamine] | Ethanol | 40 | 20 | 18 | >99 | 92 (R) |
| 3 | 2-Acetylnaphthalene | Ir/[(+)-2,3-butanediamine] | Dichloromethane | 30 | 30 | 36 | 98 | 90 (R) |
Note: The data presented in this table are illustrative and compiled from typical results found in the literature for similar C2-symmetric diamine catalysts. Actual results may vary based on specific reaction conditions and catalyst preparation.
Reaction Mechanism and Stereochemical Outcome
The mechanism of asymmetric hydrogenation with these catalysts generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of two hydrogen atoms. The C2-symmetry of the (+)-2,3-butanediamine ligand creates a well-defined chiral pocket that forces the substrate to adopt a specific orientation upon coordination.
The widely accepted outer-sphere mechanism for diamine-metal catalysts involves the concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[2] The stereochemical outcome is determined by the facial selectivity of the substrate's approach to the catalyst. For catalysts derived from (+)-(2R,3R)-2,3-butanediamine, the (R)-enantiomer of the alcohol is typically the major product from the hydrogenation of simple aromatic ketones.
Below is a DOT language script to visualize the proposed catalytic cycle.
Caption: Proposed catalytic cycle for asymmetric hydrogenation.
Experimental Workflow
The general workflow for conducting an asymmetric hydrogenation experiment using a (+)-2,3-butanediamine derived catalyst is outlined below.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
Catalysts derived from (+)-2,3-butanediamine offer a practical and efficient solution for the asymmetric hydrogenation of various prochiral substrates. The straightforward preparation, coupled with the ability to achieve high enantioselectivities, makes these catalysts valuable tools for chemists in research and industry. The protocols and data provided herein serve as a guide for the application of these catalytic systems in the synthesis of enantiomerically enriched molecules. Further optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for Catalytic Asymmetric N-Allylation
Disclaimer: While the request specified the use of (+)-2,3-Butanediamine as a chiral ligand for catalytic asymmetric N-allylation, a comprehensive literature search did not yield a specific, detailed protocol for this exact transformation. Therefore, this document provides application notes and protocols for a well-established and analogous reaction: the Palladium-Catalyzed Asymmetric Allylic Amination (AAA) using the widely recognized Trost ligand, which is based on a C₂-symmetric trans-1,2-diaminocyclohexane backbone. This serves as a representative example of asymmetric N-allylation employing a chiral diamine-derived ligand.
Application Notes
The Palladium-catalyzed Asymmetric Allylic Amination (AAA) is a powerful and versatile method for the enantioselective formation of C-N bonds, providing access to chiral allylic amines, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[1] This reaction typically involves the reaction of an allylic substrate (often an acetate, carbonate, or phosphate) with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand.
The Trost ligands, a class of C₂-symmetric ligands derived from trans-1,2-diaminocyclohexane, have proven to be highly effective in inducing high levels of enantioselectivity in a wide range of palladium-catalyzed allylic substitution reactions.[1][2] The general mechanism involves the formation of a π-allyl palladium intermediate, followed by the enantioselective attack of the amine nucleophile.
Key Features of the Trost Ligand-Mediated Asymmetric Allylic Amination:
-
High Enantioselectivity: The use of Trost ligands often leads to excellent enantiomeric excesses (ee) for a broad scope of substrates.
-
Broad Substrate Scope: A variety of nitrogen nucleophiles can be employed, including primary and secondary aliphatic and aromatic amines, as well as amides, imides, and sulfonamides.[3] The reaction is also tolerant of a wide range of functional groups on both the nucleophile and the allylic substrate.
-
Mild Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature, making it compatible with sensitive functional groups.[3]
Data Presentation
The following table summarizes the results for the palladium-catalyzed asymmetric allylic amination of various amine nucleophiles with rac-1,3-diphenylallyl acetate, demonstrating the broad applicability and high enantioselectivity of this method.
| Entry | Nucleophile (Amine) | Product | Yield (%) | ee (%) |
| 1 | Benzylamine | N-benzyl-1,3-diphenylallylamine | 95 | 98 |
| 2 | Aniline | N-phenyl-1,3-diphenylallylamine | 92 | 97 |
| 3 | Morpholine | 4-(1,3-diphenylallyl)morpholine | 98 | 96 |
| 4 | Dibenzylamine | N,N-dibenzyl-1,3-diphenylallylamine | 85 | 95 |
| 5 | Phthalimide | 2-(1,3-diphenylallyl)isoindoline-1,3-dione | 90 | 94 |
Data is representative and compiled from typical results found in the literature for Trost-ligand catalyzed reactions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Allylic Amination:
This protocol describes a general procedure for the asymmetric allylic amination of an amine with rac-1,3-diphenylallyl acetate using a palladium catalyst and a (R,R)-Trost ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine ((R,R)-Trost Ligand)
-
rac-1,3-Diphenylallyl acetate
-
Amine nucleophile (e.g., Benzylamine)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (0.005 mmol, 1 mol%) and the (R,R)-Trost ligand (0.0075 mmol, 1.5 mol%) in the anhydrous, degassed solvent (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv.).
-
Addition of Amine and Base: Add the amine nucleophile (0.6 mmol, 1.2 equiv.) and the base (e.g., triethylamine, 1.0 mmol, 2.0 equiv.) to the flask containing the allylic acetate.
-
Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualization
Caption: Catalytic cycle for Palladium-catalyzed N-allylation.
Caption: General experimental workflow for asymmetric N-allylation.
References
Application Notes and Protocols: (+)-2,3-Butanediamine in the Synthesis of Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Core Focus: The application of (+)-2,3-butanediamine as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. This document provides an overview, key data, and detailed protocols for the synthesis of (+)-2,3-butanediamine and its application in asymmetric catalysis.
Introduction to (+)-2,3-Butanediamine
(+)-2,3-Butanediamine, also known as (2R,3R)-butane-2,3-diamine, is a chiral vicinal diamine with the molecular formula C₄H₁₂N₂.[1] It is one of three stereoisomers, which also include its enantiomer, (-)-(2S,3S)-2,3-butanediamine, and the achiral meso-2,3-butanediamine. The presence of two stereogenic centers and its ability to form stable chelate complexes with transition metals make (+)-2,3-butanediamine a valuable chiral ligand and auxiliary in asymmetric synthesis.[1] In the pharmaceutical industry, it serves as a crucial building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its primary application lies in its use as a chiral ligand in metal-catalyzed reactions, such as asymmetric hydrogenations and carbon-carbon bond-forming reactions, which are pivotal in the synthesis of complex chiral drugs.
Synthesis of (+)-2,3-Butanediamine
The enantiomerically pure form of 2,3-butanediamine can be obtained from a racemic mixture through resolution. A common method involves the reduction of dimethylglyoxime followed by resolution of the resulting mixture of stereoisomers using a chiral resolving agent like L-(+)-tartaric acid.[1]
Protocol 1: Synthesis and Resolution of 2,3-Butanediamine
Step 1: Reduction of Dimethylglyoxime
-
In a well-ventilated fume hood, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of dimethylglyoxime in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is refluxed for several hours.
-
The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the ethereal solution containing the mixture of 2,3-butanediamine stereoisomers is dried over an anhydrous drying agent (e.g., MgSO₄).
-
The diethyl ether is removed by distillation to yield the crude 2,3-butanediamine.
Step 2: Resolution of (±)-2,3-Butanediamine with L-(+)-Tartaric Acid
-
The crude mixture of 2,3-butanediamine is dissolved in ethanol.
-
A solution of L-(+)-tartaric acid in ethanol is added to the diamine solution.
-
The mixture is heated to boiling and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization.
-
The crystalline diastereomeric salt, (+)-2,3-butanediammonium L-tartrate, is collected by filtration.
-
The salt is recrystallized from ethanol to improve diastereomeric purity.
-
The purified salt is then treated with an aqueous solution of a strong base (e.g., NaOH) to liberate the free (+)-2,3-butanediamine.
-
The free diamine is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield enantiomerically pure (+)-2,3-butanediamine.
Application in Pharmaceutical Synthesis: Asymmetric Henry Reaction for a Linezolid Intermediate
A key application of chiral diamines is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is instrumental in the synthesis of β-nitro alcohols, which are versatile intermediates for various pharmaceuticals, including the oxazolidinone antibiotic, linezolid. While many studies utilize more complex diamine ligands, the fundamental principle of using a chiral diamine to induce enantioselectivity is well-established. The following protocol is based on the synthesis of a key intermediate for Linezolid, adapted from methodologies employing chiral diamine-copper catalysis.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Henry reaction to produce a key chiral intermediate for Linezolid, highlighting the effectiveness of chiral diamine-copper catalytic systems.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Bis(sulfonamide)-diamine (L1) | 5 | THF | -20 | 24 | 92 | 94 |
| 2 | Camphor-derived aminopyridine | 10 | Methanol | RT | 48 | 85 | 90 |
Note: The data presented is based on published results for similar chiral diamine ligands and serves as a benchmark for what could be expected when adapting the protocol for (+)-2,3-butanediamine.
Experimental Protocol: Asymmetric Henry Reaction
Protocol 2: Synthesis of (R)-N-(3-(3-fluoro-4-morpholinophenyl)-2-hydroxy-1-nitropropyl)acetamide (Linezolid Intermediate)
Materials:
-
(R)-N-(3-(3-fluoro-4-morpholinophenyl)-1-oxopropan-2-yl)acetamide
-
Nitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(+)-2,3-Butanediamine (as the chiral ligand)
-
Anhydrous solvent (e.g., THF or Methanol)
-
Mild base (e.g., triethylamine, optional)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) acetate monohydrate (0.05 mmol) and (+)-2,3-butanediamine (0.06 mmol) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 1-2 hours to form the chiral copper-diamine complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
To this solution, add (R)-N-(3-(3-fluoro-4-morpholinophenyl)-1-oxopropan-2-yl)acetamide (1.0 mmol).
-
Add nitromethane (2.0 mmol) dropwise to the reaction mixture.
-
If required, a mild base such as triethylamine (0.1 mmol) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required duration (e.g., 24-48 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol intermediate.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Diagrams and Workflows
Diagram 1: Synthesis of (+)-2,3-Butanediamine
Caption: Synthesis and resolution of (+)-2,3-butanediamine.
Diagram 2: Asymmetric Henry Reaction Workflow
Caption: Workflow for the synthesis of a Linezolid intermediate.
References
Application Notes and Protocols: Synthesis of N-Heterocycles Using (+)-2,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various nitrogen-containing heterocycles utilizing the chiral building block, (+)-2,3-butanediamine. This chiral diamine serves as a versatile precursor for generating enantiomerically enriched piperazines, imidazolidines, and diazepines, which are key structural motifs in numerous pharmaceutical agents and bioactive molecules.
Synthesis of Chiral Tetrahydropyrazines
The condensation of chiral vicinal diamines with α-dicarbonyl compounds provides a direct route to chiral tetrahydropyrazines. These heterocycles are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Reaction Principle
The reaction of (+)-(2R,3R)-2,3-butanediamine with a 1,2-dicarbonyl compound, such as glyoxal, proceeds through a double condensation to form a diimine intermediate. Subsequent reduction of the diimine yields the corresponding saturated tetrahydropyrazine. The stereochemistry of the starting diamine is retained in the product, providing a straightforward method for the synthesis of enantiomerically pure heterocycles.
Experimental Workflow for Tetrahydropyrazine Synthesis
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (+)-2,3-Butanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric catalysis using (+)-2,3-butanediamine and its derivatives as chiral ligands.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at achieving high enantioselectivity with (+)-2,3-butanediamine ligands.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) | 1. Ligand Purity: The enantiomeric and chemical purity of the (+)-2,3-butanediamine ligand is critical. Impurities can lead to the formation of non-selective or racemic catalysts. | - Verify Ligand Purity: Ensure the ligand is of high enantiomeric purity (>99% e.e.) and free from chemical impurities by techniques such as chiral chromatography and NMR spectroscopy. |
| 2. Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity.[1][2] | - Solvent Screening: Perform a solvent screen including both polar and non-polar, as well as coordinating and non-coordinating solvents. Aprotic solvents like toluene, THF, or dichloromethane are common starting points. | |
| 3. Suboptimal Temperature: Reaction temperature affects the flexibility of the catalyst-substrate complex and the energy difference between the diastereomeric transition states. | - Temperature Optimization: Evaluate a range of temperatures. Lower temperatures often lead to higher enantioselectivity by reducing the thermal energy that can overcome the energy barrier between the two enantiomeric pathways. | |
| 4. Incorrect Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the (+)-2,3-butanediamine ligand is crucial for the formation of the active chiral catalyst. | - Ratio Titration: Experiment with different metal-to-ligand ratios (e.g., 1:1, 1:1.1, 1:1.2) to ensure complete formation of the desired chiral complex. | |
| Low Reaction Conversion/Yield | 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to impurities, side reactions, or instability under the reaction conditions. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the metal center or ligand. - Purify Reagents: Use freshly distilled solvents and purified reagents to remove potential catalyst poisons. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if the conversion improves. | |
| 3. Poor Substrate-Catalyst Interaction: The substrate may not be binding effectively to the chiral catalyst. | - Modify Ligand Structure: Consider derivatizing the (+)-2,3-butanediamine ligand, for example, by forming a Schiff base, to introduce steric bulk or electronic effects that can improve substrate recognition. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of the ligand, metal precursor, or solvent can lead to fluctuating results. | - Standardize Reagents: Use reagents from the same batch for a series of experiments to minimize variability. Always re-verify the purity of new batches. |
| 2. Atmospheric Contamination: Trace amounts of oxygen or moisture can interfere with the catalytic cycle. | - Rigorous Degassing: Employ thorough degassing techniques for solvents and ensure all glassware is properly dried. |
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselectivity low when using a simple, flexible ligand like (+)-2,3-butanediamine?
A1: Simple, conformationally flexible diamine ligands like (+)-2,3-butanediamine can adopt multiple conformations when complexed with a metal center. This can lead to the formation of different catalyst species in solution, some of which may be less selective or even favor the formation of the opposite enantiomer. To improve selectivity, it is often necessary to use derivatives of the diamine that introduce steric hindrance to lock the chelate ring into a more rigid and selective conformation.
Q2: How can I synthesize derivatives of (+)-2,3-butanediamine to improve enantioselectivity?
A2: A common strategy is to form a Schiff base by reacting the diamine with a suitable aldehyde or ketone. This can introduce bulky groups that restrict the conformational freedom of the resulting ligand. For example, reacting (+)-2,3-butanediamine with two equivalents of salicylaldehyde will produce a salen-type ligand.
Q3: What is the role of additives in reactions using (+)-2,3-butanediamine ligands?
A3: Additives such as bases or Lewis acids can play a crucial role in the catalytic cycle. Bases are often required to deprotonate a pro-ligand or to neutralize acidic byproducts that could inhibit the catalyst. Lewis acids can be used to activate the substrate. The choice and amount of additive should be carefully optimized for each specific reaction.
Q4: Can (+)-2,3-butanediamine be used in both asymmetric hydrogenation and transfer hydrogenation?
A4: Yes, chiral diamine ligands, including (+)-2,3-butanediamine and its derivatives, are versatile and have been employed in both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[3][4][5][6] The choice of the metal precursor (e.g., ruthenium, rhodium, iridium) is critical and will depend on the specific transformation.
Q5: How does the choice of metal precursor affect the performance of the (+)-2,3-butanediamine ligand?
A5: The metal center is fundamental to the catalytic activity and selectivity. Different metals have different coordination preferences, oxidation states, and reactivity. For instance, ruthenium and rhodium are commonly used for the asymmetric hydrogenation of ketones and imines. The combination of the metal's electronic properties and the steric and electronic environment provided by the (+)-2,3-butanediamine ligand dictates the overall performance of the catalyst.
Experimental Protocols
While specific, high-yield protocols with high enantioselectivity using unsubstituted (+)-2,3-butanediamine are not abundantly reported in recent literature, the following represents a general experimental workflow for an asymmetric transfer hydrogenation of a prochiral ketone, which can be adapted and optimized.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a starting point and requires optimization for the specific substrate and desired outcome.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (metal precursor)
-
(+)-2,3-Butanediamine (ligand)
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Acetophenone (substrate)
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Isopropanol (hydrogen source and solvent)
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Potassium tert-butoxide (base)
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Anhydrous, degassed solvent (e.g., toluene)
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Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ and (+)-2,3-butanediamine in a 1:2.2 molar ratio. Add anhydrous, degassed toluene to dissolve the components. Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone in isopropanol.
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Initiation: To the substrate solution, add a solution of potassium tert-butoxide in isopropanol.
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Catalysis: Transfer the pre-formed catalyst solution to the substrate/base mixture via cannula.
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Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or heated) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. mdpi.com [mdpi.com]
troubleshooting low yields in reactions with (+)-2,3-Butanediamine
Technical Support Center: (+)-2,3-Butanediamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving (+)-2,3-Butanediamine.
Troubleshooting Guide: Low Reaction Yields
Question: My reaction yield is significantly lower than expected when using (+)-2,3-Butanediamine. What are the common causes and how can I troubleshoot this issue?
Answer:
Low yields in reactions involving (+)-2,3-Butanediamine can stem from several factors, ranging from reagent purity to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Below is a logical workflow to diagnose the problem, followed by a detailed breakdown of potential causes and their solutions.
Troubleshooting Workflow Diagram
The following diagram illustrates a step-by-step process for identifying the source of low reaction yields.
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Question: How should I handle and store (+)-2,3-Butanediamine to ensure its quality?
Answer:
Proper handling and storage are critical for maintaining the purity and reactivity of (+)-2,3-Butanediamine.
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Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO2 and moisture.[1][2] For long-term storage, refrigeration in a dark, dry place is recommended.
-
Handling: As a vicinal diamine, it is hygroscopic and can absorb moisture and carbon dioxide from the air.[1][3] Always handle the reagent under an inert atmosphere using anhydrous techniques (e.g., in a glovebox or using Schlenk lines). Use clean, dry syringes or cannulas for transfers. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is a corrosive material.[1]
Question: My reaction involves a metal catalyst with (+)-2,3-Butanediamine as a ligand. Could air or moisture be affecting the catalyst's activity?
Answer:
Yes, absolutely. When (+)-2,3-Butanediamine is used as a chiral ligand in metal-catalyzed reactions, the presence of air and moisture can be highly detrimental for several reasons:
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Catalyst Oxidation: Many transition metal catalysts are sensitive to oxidation by atmospheric oxygen. This can lead to the formation of inactive metal oxides, effectively killing the catalyst.
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Ligand Degradation: While the diamine itself is relatively stable, its coordination to a metal center can alter its reactivity.
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Competitive Binding: Water can act as a competing ligand, displacing the diamine from the metal's coordination sphere, which can inhibit or halt the catalytic cycle.
-
Hydrolysis of Substrates/Reagents: Moisture can lead to the hydrolysis of sensitive substrates or other reagents in the reaction mixture, reducing the concentration of the desired reactants.
It is crucial to use rigorously dried, degassed solvents and to maintain a strict inert atmosphere throughout the setup, execution, and workup of the reaction.
Question: I have analyzed my crude reaction mixture and see byproducts. What are the likely side reactions?
Answer:
The nature of side reactions depends heavily on your specific substrates and reagents. However, with vicinal diamines, some common unwanted reactions include:
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Imine/Enamine Formation: The amine groups can react with carbonyl-containing substrates, starting materials, or even solvents (like acetone) to form imines or enamines.
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Reaction with CO2: If the reaction is not performed under a strictly inert atmosphere, the diamine can react with atmospheric carbon dioxide to form carbamates, reducing the amount of free ligand available to coordinate with the catalyst.
-
Coordination Inhibition: If your reaction mixture contains other coordinating species (e.g., certain functional groups on your substrate, or impurities in the solvent), they may compete with the butanediamine for binding to the metal catalyst, leading to lower conversion rates.
Analyzing the crude mixture by LC-MS or GC-MS can help identify the mass of the byproducts, providing clues to their structure.
Data Presentation: Impact of Reaction Parameters
Optimizing reaction conditions is key to achieving high yields. The following table provides example data illustrating how changes in solvent and temperature can affect the yield of a hypothetical asymmetric transfer hydrogenation reaction using a Rh-(+)-2,3-Butanediamine complex.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 65 | 92 |
| 2 | Toluene | 50 | 78 | 90 |
| 3 | THF | 25 | 85 | 95 |
| 4 | THF | 50 | 91 | 94 |
| 5 | CH2Cl2 | 25 | 93 | 88 |
| 6 | CH2Cl2 | 0 | 89 | 96 |
This is illustrative data and actual results will vary based on the specific reaction.
Experimental Protocols
Example Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, using a catalyst formed in situ from [Rh(cod)Cl]2 and (+)-2,3-Butanediamine.
Materials:
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[Rh(cod)Cl]2 (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
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(+)-2,3-Butanediamine (ligand)
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Acetophenone (substrate)
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Isopropanol (anhydrous, as solvent and hydrogen source)
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Potassium hydroxide (KOH, as base)
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Anhydrous, degassed solvent (e.g., isopropanol)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for asymmetric catalysis.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]2 (e.g., 0.005 mmol) and (+)-2,3-Butanediamine (e.g., 0.011 mmol) in anhydrous, degassed isopropanol (5 mL). Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Base Addition: Add a solution of KOH (e.g., 0.1 M in isopropanol, 1.0 mL, 0.1 mmol) to the catalyst mixture. The solution should change color.
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Substrate Addition: Add acetophenone (1.0 mmol) to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding 5 mL of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
References
Technical Support Center: Optimization of Reaction Conditions for (+)-2,3-Butanediamine Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-2,3-butanediamine and its derivatives as catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (+)-2,3-butanediamine catalysts?
A1: (+)-2,3-Butanediamine is a chiral vicinal diamine that is frequently used as a ligand in metal-catalyzed asymmetric reactions.[1] Its most common application is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively.[2][3] These ruthenium-diamine complexes are highly valued for their ability to achieve high enantioselectivity under mild reaction conditions.[3]
Q2: How do I prepare the active catalyst from (+)-2,3-butanediamine?
A2: The active catalyst is typically a complex of (+)-2,3-butanediamine with a transition metal, most commonly ruthenium. The preparation often involves an in-situ reaction between a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral diamine ligand in a suitable solvent.[3] For some applications, the catalyst can be generated in situ from chiral lactam alcohols and borane.[4]
Q3: What are the key reaction parameters to consider for optimization?
A3: The key parameters to optimize for reactions involving (+)-2,3-butanediamine catalysts are the choice of solvent, the type and concentration of the base, the reaction temperature, and the catalyst loading.[5] The substrate-to-catalyst ratio (S/C) is also a critical factor influencing both the reaction rate and the catalyst's turnover number (TON).
Q4: Can (+)-2,3-butanediamine catalysts be recycled and reused?
A4: The recyclability of the catalyst depends on the reaction conditions and the stability of the catalytic complex. In some cases, the catalyst can be recovered and reused, although a gradual deactivation may be observed.[1] Catalyst deactivation can occur through mechanisms such as poisoning, fouling, or thermal degradation.[6] Regeneration protocols, such as washing with specific solvents or treatment with activating agents, may be necessary to restore catalytic activity.[5][7]
Troubleshooting Guide
Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, consequently, the enantioselectivity.[8] Perform a solvent screen with a range of aprotic and protic solvents (e.g., toluene, dichloromethane, isopropanol, methanol). For transfer hydrogenations, alcoholic solvents like isopropanol often serve as both the solvent and the hydrogen source.[2] |
| Incorrect Base | The choice and concentration of the base are crucial. For ruthenium-catalyzed transfer hydrogenations, common bases include potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH). The base concentration can affect both the reaction rate and the enantioselectivity.[5] Optimize the base-to-catalyst ratio. |
| Impure Substrate or Reagents | Impurities in the substrate, solvent, or other reagents can interfere with the catalyst and lower the enantioselectivity. Ensure all starting materials are of high purity. Solvents should be anhydrous and freshly distilled if necessary. |
| Inappropriate Temperature | Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. |
| Ligand-Substrate Mismatch | The steric and electronic properties of the substrate may not be well-matched with the (+)-2,3-butanediamine ligand. Consider modifying the ligand (e.g., by N-alkylation) or the reaction conditions to improve the stereochemical recognition. |
Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may deactivate over the course of the reaction.[5] This can be caused by impurities, high temperatures, or reaction with byproducts. Try increasing the catalyst loading or adding the catalyst in portions. Investigate potential sources of catalyst poisons in your starting materials. |
| Insufficient Catalyst Loading | The catalyst loading may be too low for the reaction to proceed to completion in a reasonable time. Increase the catalyst loading incrementally. |
| Poor Solubility | The substrate or catalyst may have poor solubility in the chosen solvent, leading to a slow reaction rate. Screen for a solvent system where all components are fully dissolved at the reaction temperature. |
| Suboptimal Temperature | The reaction temperature may be too low. Increase the temperature in a controlled manner to enhance the reaction rate. Be mindful that higher temperatures can sometimes lead to lower enantioselectivity or catalyst decomposition. |
| Inefficient Hydrogen Source (for Transfer Hydrogenation) | In asymmetric transfer hydrogenation, the choice of hydrogen donor is critical. Isopropanol is commonly used, often in the presence of a base. Formic acid/triethylamine mixtures can also be effective.[2] Ensure the hydrogen donor is used in a sufficient excess. |
Experimental Protocols
Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
-
Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (+)-2,3-butanediamine (1.1 mol%) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: To a separate flask under an inert atmosphere, add acetophenone (1 mmol) and anhydrous isopropanol (5 mL).
-
Initiation: Add the freshly prepared catalyst solution to the substrate solution. Then, add a solution of potassium tert-butoxide (10 mol%) in isopropanol (1 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Isopropanol | >99 | 95 |
| 2 | Toluene | 85 | 88 |
| 3 | Dichloromethane | 92 | 91 |
| 4 | Methanol | >99 | 93 |
| 5 | Tetrahydrofuran | 78 | 85 |
Note: Data are representative and compiled from general knowledge in the field of asymmetric catalysis. Actual results may vary.
Table 2: Influence of Base on Reaction Outcome
| Entry | Base (mol%) | Conversion (%) | ee (%) |
| 1 | KOtBu (5) | 95 | 94 |
| 2 | KOtBu (10) | >99 | 95 |
| 3 | KOH (10) | 98 | 92 |
| 4 | Cs2CO3 (10) | 85 | 89 |
Note: Data are representative and compiled from general knowledge in the field of asymmetric catalysis. Actual results may vary.
Visualizations
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (+)-2,3-Butanediamine in Organic Synthesis
Welcome to the technical support center for (+)-2,3-Butanediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions when utilizing this chiral diamine in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with (+)-2,3-Butanediamine?
A1: The most frequently encountered side reactions involving (+)-2,3-Butanediamine are pyrazine formation, over-alkylation, and the formation of imines or enamines. Pyrazine formation is particularly common when the diamine is reacted with α-dicarbonyl compounds. Over-alkylation can occur during N-alkylation reactions, leading to di- and even tri-alkylated products. Reactions with monofunctional aldehydes or ketones can result in the formation of imines and enamines as undesired byproducts.
Q2: How can I minimize the formation of pyrazine byproducts?
A2: Pyrazine formation arises from the condensation of the 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. To minimize this, consider the following strategies:
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Control of Stoichiometry: Use a slight excess of the dicarbonyl compound to favor the desired product over the 2:2 condensation that can lead to pyrazines.
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Lower Reaction Temperatures: Running the reaction at lower temperatures can decrease the rate of the condensation and subsequent oxidation steps.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidative aromatization of the dihydropyrazine intermediate to the pyrazine.
Q3: What strategies can be employed to achieve selective mono-N-alkylation of (+)-2,3-Butanediamine?
A3: Achieving selective mono-N-alkylation and avoiding over-alkylation can be challenging due to the similar reactivity of the two amino groups and the increased nucleophilicity of the mono-alkylated product.[1] Effective strategies include:
-
Use of a Large Excess of the Diamine: This statistically favors the mono-alkylation of the limiting alkylating agent.
-
Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.
-
Protecting Group Strategy: One of the amino groups can be temporarily protected to allow for selective alkylation of the other.
-
Chelation Control: For certain substrates, chelation to a Lewis acid can differentiate the two amino groups. For instance, a method using 9-BBN has been shown to be effective for the selective mono-N-alkylation of 3-amino alcohols, a strategy that could potentially be adapted.[2]
Q4: Under what conditions does imine or enamine formation become a significant side reaction?
A4: Imine and enamine formation are common when reacting amines with aldehydes and ketones.[3][4][5][6] For (+)-2,3-Butanediamine, this can be a significant side reaction if the intended reaction does not consume the diamine faster than the reaction with a carbonyl compound present in the reaction mixture (either as a reactant or a solvent, like acetone). The reaction is typically acid-catalyzed and reversible.[4][5] To control this, it is crucial to select reaction conditions that are not acidic if a carbonyl compound is present and not the intended reaction partner.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Colored, Aromatic Byproduct
Symptom: Your reaction mixture containing (+)-2,3-Butanediamine and a dicarbonyl compound turns yellow or brown, and analysis (e.g., GC-MS, NMR) indicates the presence of a substituted pyrazine.
Possible Cause: Formation of a pyrazine through condensation and subsequent oxidation. This is a known reaction pathway for 1,2-diamines and 1,2-dicarbonyl compounds.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the dicarbonyl compound relative to the diamine. |
| 2 | Reduce Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures). |
| 3 | Implement an Inert Atmosphere | Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction. |
| 4 | Choose an Appropriate Solvent | Avoid solvents that can promote oxidation. Consider using deoxygenated solvents. |
Experimental Protocol: Minimizing Pyrazine Formation in the Condensation of (+)-2,3-Butanediamine with Benzil
-
To a solution of benzil (1.1 mmol) in deoxygenated ethanol (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of (+)-2,3-butanediamine (1.0 mmol) in deoxygenated ethanol (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS to observe the formation of the desired product and check for the presence of the tetramethylpyrazine byproduct.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.
Issue 2: A Complex Mixture of N-Alkylated Products is Obtained
Symptom: Following an N-alkylation reaction with an alkyl halide, you observe a mixture of mono- and di-alkylated products, and possibly unreacted starting material, making purification difficult.
Possible Cause: The mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Reactant Ratio | Use a large excess of (+)-2,3-butanediamine (e.g., 5-10 equivalents) relative to the alkylating agent. |
| 2 | Change the Base | Use a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in the alkylation. |
| 3 | Consider a Different Alkylating Agent | If possible, use a more sterically demanding alkylating agent to disfavor the second substitution. |
| 4 | Employ a Protecting Group | Protect one amine functionality with a suitable protecting group (e.g., Boc), perform the mono-alkylation, and then deprotect. |
Illustrative Data: Impact of Reactant Ratio on Mono-alkylation Selectivity
The following table provides representative data on how the stoichiometry can influence the product distribution in the N-alkylation of a generic 1,2-diamine.
| Equivalents of Diamine | Equivalents of Alkyl Halide | Mono-alkylated Product (%) | Di-alkylated Product (%) | Unreacted Diamine (%) |
| 1 | 1 | 45 | 35 | 20 |
| 2 | 1 | 65 | 15 | 20 |
| 5 | 1 | 85 | 5 | 10 |
| 10 | 1 | >95 | <5 | <1 |
Note: These are illustrative values and actual results will depend on the specific substrates and reaction conditions.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction versus the common side reactions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+)-2,3-Butanediamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (+)-2,3-butanediamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying (+)-2,3-butanediamine and its derivatives?
A1: The main purification techniques include fractional crystallization, column chromatography, and chiral High-Performance Liquid Chromatography (HPLC).
-
Fractional Crystallization is often used to separate diastereomeric salts formed by reacting the diamine with a chiral acid, or to separate meso and racemic isomers.[1][2]
-
Column Chromatography on silica gel or alumina is a standard method for removing impurities from reaction mixtures.[3][4][5]
-
Chiral HPLC is a powerful analytical and preparative technique for resolving enantiomers directly.[6]
Q2: How can I separate the enantiomers of a chiral 2,3-butanediamine derivative?
A2: Enantiomeric separation can be achieved through two main strategies:
-
Direct Separation: Using chiral HPLC with a Chiral Stationary Phase (CSP) is the most direct method. Various CSPs are available, including those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC) or polysaccharides.
-
Indirect Separation: This involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent (e.g., (+)-mandelic acid or tartaric acid).[1][2] The resulting diastereomers have different physical properties and can be separated by standard techniques like recrystallization or silica gel chromatography. Afterwards, the chiral auxiliary is removed to yield the pure enantiomers.
Q3: My diamine derivative streaks badly on my silica gel column. What can I do to improve the chromatography?
A3: Amines are basic and often interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the mobile phase to saturate the acidic sites on the silica and improve peak shape.
-
Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[7]
-
Protect the amine groups before chromatography if it is compatible with your overall synthetic route.
Q4: How do I best monitor the chemical purity and enantiomeric excess (ee) of my sample?
A4: A combination of techniques is recommended:
-
Chemical Purity: Assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. HPLC with a non-chiral column (e.g., C18) can also be used.
-
Enantiomeric Excess (ee): The most reliable method is Chiral HPLC. It provides a quantitative measure of the ratio of the two enantiomers. In some cases, NMR using chiral shift reagents can also be used to determine the ee.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Poor Separation During Column Chromatography
-
Question: My product co-elutes with an impurity during silica gel column chromatography. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: Systematically vary the polarity of your solvent system. Using a gradient elution (gradually increasing solvent polarity) can often resolve closely eluting spots.
-
Try a Different Solvent System: Sometimes, changing the composition of the eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase like alumina or a reverse-phase silica (e.g., C18).[7]
-
Issue 2: Low Yield After Diastereomeric Salt Recrystallization
-
Question: I successfully separated the diastereomers of my diamine derivative by recrystallization, but my final yield is very low. What could be the cause?
-
Answer:
-
Solubility: The desired diastereomer might be too soluble in the chosen solvent, meaning a significant amount remains in the mother liquor. Try a solvent in which the desired salt is less soluble or use a co-solvent system.
-
Precipitation Rate: Cooling the solution too quickly can trap impurities and lead to the co-precipitation of the more soluble diastereomer, reducing the purity of the first crop and forcing you to discard mixed fractions, thus lowering the overall yield. Allow the solution to cool slowly to form well-defined crystals.
-
Incomplete Salt Formation: Ensure the stoichiometry between your diamine derivative and the chiral acid is correct (usually 1:1 or 1:2) to maximize the formation of the diastereomeric salt.
-
Issue 3: No Resolution on Chiral HPLC
-
Question: I am trying to resolve the enantiomers of my compound, but I see only one peak on my chiral HPLC column. What should I do?
-
Answer:
-
Screen Different Columns: Not all chiral stationary phases (CSPs) work for all compounds. It is essential to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides selectivity.
-
Screen Mobile Phases: For a given column, the choice of mobile phase is critical. Screen standard mobile phases for normal phase (e.g., Heptane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water with additives) modes.
-
Consider Derivatization: If direct separation fails, you can derivatize your diamine with a chiral or achiral tag. For example, converting the diamine to a diacetamide can sometimes enable separation on a standard chiral column.[1]
-
Data Presentation
Table 1: Example Conditions for Diastereomeric Salt Resolution This table provides an example of conditions reported for the resolution of a chiral diamine using a chiral acid.
| Chiral Diamine | Chiral Acid | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (±)-erythro-11-aminomefloquine | (+)-Mandelic Acid | Ethanol | 23% | 98.5% | [1] |
| (±)-erythro-11-aminomefloquine | (+)-Mandelic Acid | Methanol | 43% | 77% | [1] |
Table 2: Typical Chiral HPLC Screening Conditions This table outlines generic starting conditions for chiral method development.
| Parameter | Normal Phase | Reversed Phase | Polar Organic |
| Column | Polysaccharide-based (e.g., CHIRALPAK® IA) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) |
| Mobile Phase | Heptane / Alcohol (e.g., IPA, EtOH) | Acetonitrile / Aqueous Buffer (e.g., Ammonium Acetate) | Methanol +/- Acid/Base modifier |
| Typical Ratio | 90 / 10 | 50 / 50 | 100% MeOH + 0.1% TFA/TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Recrystallization
This protocol provides a general workflow for separating enantiomers via diastereomeric salt formation.
Methodology:
-
Salt Formation: Dissolve one equivalent of the racemic (+/-)-2,3-butanediamine derivative in a suitable solvent (e.g., ethanol, methanol).[1] Add one equivalent of a chiral resolving agent (e.g., (+)-mandelic acid) and warm the mixture until all solids dissolve.
-
Crystallization: Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize. For maximum recovery, the flask can be placed in a refrigerator (4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the less-soluble diastereomeric salt.
-
Purity Check: Dry the crystals and determine their purity and diastereomeric excess (which corresponds to the enantiomeric excess of the amine) by HPLC or NMR. If necessary, recrystallize from the same solvent system to improve purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) until the pH is >11 to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (+)-2,3-butanediamine derivative.
Protocol 2: Purification by Flash Column Chromatography
Methodology:
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the separation observed on TLC. For diamine derivatives, it is often necessary to add ~0.5-1% triethylamine to the eluent to prevent streaking.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Chiral Purity Analysis by HPLC
Methodology:
-
System Preparation: Select a chiral column and mobile phase based on literature precedents or a screening process. Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. Record the chromatogram.
-
Quantification: Identify the peaks corresponding to the (+) and (-) enantiomers. The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
References
stability issues of (+)-2,3-Butanediamine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-2,3-Butanediamine under various reaction conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for (+)-2,3-Butanediamine?
A1: (+)-2,3-Butanediamine, as a vicinal diamine, is susceptible to several stability issues under common reaction conditions. The primary concerns include:
-
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation, forming imines, aldehydes, and other degradation products. This process can be accelerated by the presence of metal catalysts.
-
Thermal Decomposition: Elevated temperatures can cause decomposition, the extent of which depends on the solvent, pressure, and presence of other reagents.
-
pH Sensitivity: The stability of the diamine is influenced by the pH of the solution. Both highly acidic and basic conditions can promote degradation pathways.
-
Hygroscopicity: (+)-2,3-Butanediamine is hygroscopic and readily absorbs moisture from the atmosphere, which can affect its reactivity and stability.
-
Reaction with Electrophiles: As a nucleophile, it can react with various electrophiles, and in some cases, these reactions can lead to undesired side products or catalyst deactivation.
Q2: How should (+)-2,3-Butanediamine be properly stored?
A2: To ensure the stability and purity of (+)-2,3-Butanediamine, the following storage conditions are recommended:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Cool and Dry: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage.
-
Protection from Light: Protect from light, as it can potentially catalyze degradation reactions.
-
Appropriate Container: Use a chemically resistant container, such as amber glass bottles with a secure cap.
Q3: Can (+)-2,3-Butanediamine be used in aqueous solutions?
A3: While aliphatic amines are soluble in water, the stability of (+)-2,3-Butanediamine in aqueous solutions can be a concern, particularly at non-neutral pH and elevated temperatures.[1] The pH of the solution can significantly influence degradation rates.[1][2][3][4] If an aqueous medium is necessary, it is crucial to control the pH and temperature and to use the solution promptly after preparation.
Q4: Does the chirality of (+)-2,3-Butanediamine affect its stability?
A4: The fundamental chemical stability of the enantiomers ((+)- and (-)-2,3-Butanediamine) is identical. However, under specific reaction conditions, particularly in the presence of other chiral molecules or catalysts, the diastereomeric transition states leading to degradation products may have different energies, potentially resulting in different degradation rates for the enantiomers. This is a complex area and is highly dependent on the specific reaction environment.
Troubleshooting Guides
Issue 1: Poor Yield or Inconsistent Results in a Catalytic Reaction
Symptoms:
-
Lower than expected product yield.
-
Variability in reaction outcomes between batches.
-
Formation of significant amounts of side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of (+)-2,3-Butanediamine | - Ensure the diamine was stored under an inert atmosphere and protected from light and moisture.- Use freshly opened or purified (+)-2,3-Butanediamine for each reaction.- Consider preparing a stock solution of the diamine in an anhydrous, deoxygenated solvent immediately before use. |
| Catalyst Poisoning | - (+)-2,3-Butanediamine or its degradation products can act as catalyst poisons, particularly for transition metal catalysts.[5][6][7]- Use the minimum effective amount of the diamine.- Add the diamine slowly to the reaction mixture to avoid high local concentrations.- Screen for catalysts that are more tolerant to amine ligands. |
| Side Reactions with Solvent or Reagents | - Review the compatibility of (+)-2,3-Butanediamine with all reaction components. Avoid solvents that can react with amines (e.g., some halogenated solvents under certain conditions).- Be cautious with strong oxidizing agents or electrophiles that can react with the diamine. |
| Temperature-Induced Decomposition | - If the reaction is run at elevated temperatures, consider if the diamine is stable under these conditions.[8][9]- Run a control experiment by heating the diamine in the reaction solvent to assess its thermal stability.- If possible, explore lower-temperature reaction conditions. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The reaction mixture develops a yellow, brown, or black color.
-
The isolated product is discolored.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - This is a common cause of discoloration in amines. Ensure the reaction is performed under a strictly inert atmosphere.- Use deoxygenated solvents and reagents.- The addition of a small amount of an antioxidant could be explored, but its compatibility with the reaction must be verified. |
| Reaction with Metal Contaminants | - Trace metal impurities in reagents or from the reaction vessel can catalyze decomposition and color formation.- Use high-purity reagents and solvents.- Ensure the reaction vessel is thoroughly cleaned. |
| Formation of Polymeric Byproducts | - Under certain conditions, amines can undergo polymerization or condensation reactions, leading to colored, high-molecular-weight impurities.- Analyze the colored impurity by techniques like GC-MS or LC-MS to identify its nature.- Adjust reaction conditions (e.g., temperature, concentration) to minimize byproduct formation. |
Data Presentation
Table 1: General Stability of Aliphatic Amines under Different Conditions
Note: Specific quantitative data for (+)-2,3-Butanediamine is limited in the literature. This table provides a qualitative summary based on the general behavior of aliphatic and vicinal diamines.
| Condition | Stability | Potential Degradation Products | Notes |
| Air (Oxygen) | Low | Imines, Aldehydes, Amides, Polymeric materials | Oxidation is a primary degradation pathway.[9] |
| Elevated Temperature | Moderate to Low | Varies depending on atmosphere; can include fragmentation and polymerization | Thermal stability is highly dependent on the specific conditions.[8][9] |
| Acidic pH (pH < 4) | Moderate to Low | Ammonium salts, products of hydrolysis or rearrangement | Protonation can stabilize against some oxidative pathways but may catalyze others.[3] |
| Neutral pH (pH 6-8) | Moderate | Generally more stable than at pH extremes. | |
| Basic pH (pH > 9) | Moderate to Low | Can catalyze certain decomposition pathways. | |
| Presence of Metal Ions | Variable | Can form stable complexes, but some metals can catalyze oxidation.[6][10] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of (+)-2,3-Butanediamine by GC-MS
Objective: To determine the thermal stability of (+)-2,3-Butanediamine in a given solvent at a specific temperature over time.
Methodology:
-
Prepare a standard solution of (+)-2,3-Butanediamine (e.g., 1 mg/mL) in the desired anhydrous and deoxygenated solvent.
-
Transfer aliquots of the solution into several sealed vials under an inert atmosphere.
-
Place the vials in a temperature-controlled heating block or oven at the desired temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and cool it to room temperature.
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the peak area of the (+)-2,3-Butanediamine and any new peaks that appear over time.
-
Plot the concentration of (+)-2,3-Butanediamine versus time to determine the degradation kinetics. The appearance of new peaks will indicate the formation of degradation products, which can be identified by their mass spectra.[11][12][13][14][15]
Protocol 2: Evaluation of pH Stability of (+)-2,3-Butanediamine by HPLC
Objective: To assess the stability of (+)-2,3-Butanediamine in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Prepare a stock solution of (+)-2,3-Butanediamine in deionized water.
-
Add a known amount of the stock solution to each buffer solution to achieve the desired final concentration.
-
Store the solutions at a constant temperature (e.g., room temperature or 40 °C).
-
At various time points, take an aliquot from each solution and analyze it by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 column) and detector (e.g., UV or a charged aerosol detector).
-
Monitor the decrease in the peak area of (+)-2,3-Butanediamine and the emergence of any new peaks corresponding to degradation products.
-
Plot the remaining percentage of the diamine against time for each pH to determine the stability profile.[1][2][3][4]
Visualizations
Caption: General degradation pathways for (+)-2,3-Butanediamine.
Caption: Troubleshooting workflow for reactions involving (+)-2,3-Butanediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of pH and Excipients on Exenatide Stability in Solution [mdpi.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Enhanced Stability of Vegetal Diamine Oxidase with Trehalose and Sucrose as Cryoprotectants: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 10. Kinetics and mechanism of the oxidation of aliphatic diamines by peroxodisulphate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Purification of (+)-2,3-Butanediamine
Welcome to the technical support center for the purification and removal of (+)-2,3-Butanediamine from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing (+)-2,3-Butanediamine from a reaction mixture?
A1: The most common and effective methods for removing or purifying (+)-2,3-Butanediamine, a chiral diamine, from a reaction mixture are:
-
Fractional Crystallization of Diastereomeric Salts: This is a classical and often highly effective method for separating enantiomers. It involves reacting the racemic diamine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Liquid-Liquid Extraction: This technique is useful for separating the basic (+)-2,3-Butanediamine from neutral or acidic components in the reaction mixture. By adjusting the pH of an aqueous phase, the diamine can be selectively moved between an aqueous and an organic layer.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.
Q2: How do I choose the best method for my specific reaction mixture?
A2: The choice of method depends on several factors:
-
The nature of the other components in the mixture: If your mixture contains acidic or neutral compounds, liquid-liquid extraction is a good first step.
-
The desired purity of the (+)-2,3-Butanediamine: For high enantiomeric purity, fractional crystallization or chiral chromatography are the preferred methods.
-
The scale of your reaction: Fractional crystallization is often more scalable for larger quantities, while chiral chromatography may be more suitable for smaller, high-purity isolations.
-
The equipment available in your lab: Chiral HPLC requires specialized columns and instrumentation.
Troubleshooting Guides
Fractional Crystallization of Diastereomeric Salts
Problem: Poor or no crystallization of the diastereomeric salt.
-
Possible Cause: The solvent system is not optimal. The salt may be too soluble or too insoluble.
-
Solution:
-
Screen a variety of solvents and solvent mixtures. Common solvents for amine salt crystallization include alcohols (methanol, ethanol, isopropanol) and their mixtures with water or non-polar co-solvents.
-
Try adjusting the polarity of the solvent system. If the salt is too soluble, add a less polar co-solvent to decrease solubility. If it is "crashing out" as an oil, add a more polar solvent to increase solubility and promote slower crystal growth.
-
Ensure you are using the correct stoichiometry of the chiral resolving agent.
-
Problem: The separated enantiomer has low enantiomeric excess (e.e.).
-
Possible Cause: Incomplete separation of the diastereomeric salts due to similar solubilities.
-
Solution:
-
Perform multiple recrystallizations of the diastereomeric salt.
-
Try a different chiral resolving agent. For diamines, common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.
-
Slow down the crystallization process by cooling the solution gradually. This can improve the selectivity of crystal formation.
-
Liquid-Liquid Extraction
Problem: Emulsion formation at the interface of the aqueous and organic layers.
-
Possible Cause: High concentration of solutes, vigorous shaking, or presence of surfactants.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[1]
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filter the mixture through a pad of Celite or glass wool.
-
Problem: The (+)-2,3-Butanediamine is not efficiently extracted into the aqueous acidic layer.
-
Possible Cause: The pH of the aqueous layer is not low enough to fully protonate the diamine.
-
Solution:
-
Use a stronger acid or a higher concentration of the acid (e.g., 1-2 M HCl).
-
Perform multiple extractions with fresh aqueous acid to ensure complete removal.
-
Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic.
-
Chiral Chromatography
Problem: Poor or no separation of the enantiomers on the chiral column.
-
Possible Cause: The chiral stationary phase (CSP) or the mobile phase is not suitable for this specific compound.
-
Solution:
-
Screen different types of chiral columns. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective for separating chiral amines.[2][3]
-
Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an amine additive (e.g., diethylamine) may be needed to improve peak shape.
-
For reversed-phase chromatography, adjust the ratio of water/buffer to the organic modifier (e.g., acetonitrile, methanol).
-
Problem: Broad or tailing peaks.
-
Possible Cause: Secondary interactions between the basic amine and the silica support of the column.
-
Solution:
-
Add a small amount of a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1%). This will compete with the analyte for active sites on the stationary phase and improve peak shape.
-
Lower the flow rate to allow for better equilibration.
-
Experimental Protocols
Protocol 1: Fractional Crystallization using L-(+)-Tartaric Acid
This protocol is a general guideline for the resolution of racemic 2,3-butanediamine. Optimization of solvent ratios and crystallization conditions may be necessary.
Materials:
-
Racemic 2,3-butanediamine
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
Procedure:
-
Dissolve one equivalent of racemic 2,3-butanediamine in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v).
-
In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the same solvent mixture, warming gently if necessary.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
To isolate the free diamine, dissolve the crystals in a minimal amount of water and add a strong base (e.g., 2 M NaOH) until the pH is >12.
-
Extract the free diamine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the resulting (+)-2,3-butanediamine using chiral HPLC or polarimetry.
Protocol 2: Liquid-Liquid Extraction
This protocol describes the removal of (+)-2,3-butanediamine from a reaction mixture containing neutral organic compounds in a non-polar solvent.
Materials:
-
Reaction mixture in a non-polar organic solvent (e.g., hexane, toluene, diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated diamine will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete removal of the diamine.
-
Combine the aqueous extracts.
-
To recover the diamine, add 2 M NaOH to the combined aqueous extracts with cooling until the pH is >12.
-
Extract the free diamine with a non-polar organic solvent (e.g., diethyl ether) two to three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Chiral HPLC Analysis
This is a starting point for developing a chiral HPLC method for the analysis of 2,3-butanediamine enantiomers.
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a good starting point. For example, a Chiralcel® OD-H or Chiralpak® AD-H column.
Mobile Phase:
-
Normal Phase: A mixture of a non-polar alkane with an alcohol modifier. A typical starting condition would be Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine. The ratio of hexane to isopropanol can be adjusted to optimize the separation.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier. For example, a phosphate buffer (pH 7) with acetonitrile or methanol.
Flow Rate: A typical starting flow rate is 1.0 mL/min.
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a Refractive Index (RI) detector if the compound has a poor chromophore.
Procedure:
-
Prepare a dilute solution of the 2,3-butanediamine sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers and adjust the mobile phase composition and flow rate to achieve baseline separation.
Data Presentation
Table 1: Comparison of Purification Methods for (+)-2,3-Butanediamine
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Fractional Crystallization | Differential solubility of diastereomeric salts | >98% e.e. (after recrystallization) | Scalable, cost-effective for large quantities | Can be time-consuming, requires screening of resolving agents and solvents |
| Liquid-Liquid Extraction | pH-dependent partitioning between immiscible liquids | Not for enantiomeric separation | Good for initial bulk separation from neutral/acidic impurities | Does not separate enantiomers, can lead to emulsions |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | >99% e.e. | High resolution, applicable to small scales, analytical and preparative | Expensive columns, requires method development, less scalable than crystallization |
Visualizations
Caption: Workflow for the purification of (+)-2,3-Butanediamine by fractional crystallization.
Caption: Workflow for the removal of (+)-2,3-Butanediamine by liquid-liquid extraction.
Caption: Principle of chiral HPLC separation for (+)-2,3-Butanediamine.
References
Technical Support Center: Enhancing the Efficiency of (+)-2,3-Butanediamine Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (+)-2,3-butanediamine based catalysts in asymmetric synthesis.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues that may arise during their experiments, leading to improved catalyst efficiency and reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low enantioselectivity | Incorrect catalyst loading: Suboptimal catalyst concentration can lead to poor stereocontrol. | Titrate the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific reaction. |
| Inappropriate solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.[1] | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeOH). Non-polar, non-coordinating solvents often favor higher enantioselectivity. | |
| Reaction temperature is too high: Higher temperatures can lead to decreased enantioselectivity by favoring alternative reaction pathways with lower activation energy barriers. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance stereochemical control. | |
| Presence of impurities: Water or other impurities in the reagents or solvents can interfere with the catalyst's performance. | Ensure all reagents and solvents are rigorously dried and purified before use. | |
| Low reaction yield/conversion | Insufficient catalyst loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. | Increase the catalyst loading incrementally. Be aware that higher loadings can sometimes lead to side reactions. |
| Poor catalyst activity: The catalyst may have degraded due to improper handling or storage. | Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.[2] Use freshly opened or purified catalyst. | |
| Substrate reactivity: The electronic or steric properties of the substrate may hinder the reaction. | Consider derivatizing the substrate to improve its reactivity. The use of a co-catalyst or additive may also be beneficial.[3] | |
| Reaction time is too short: The reaction may not have reached completion. | Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. | |
| Formation of side products | Decomposition of catalyst or reagents: The reaction conditions may be too harsh, leading to the degradation of the catalyst or starting materials. | Screen different reaction temperatures and solvents to find milder conditions. |
| Competing reaction pathways: The substrate may be undergoing alternative reactions, such as polymerization or self-condensation. | Adjust the reaction concentration or the rate of addition of one of the reactants. A co-catalyst might help in directing the reaction towards the desired product. | |
| Difficulty in catalyst recovery and reuse | Catalyst solubility: The catalyst may be soluble in the reaction mixture, making its separation from the product challenging. | Consider immobilizing the catalyst on a solid support for easier recovery. |
| Catalyst deactivation: The catalyst may be poisoned by impurities or degrade during the reaction or workup.[4][5][6] | Implement a catalyst regeneration protocol, which may involve washing with acidic or basic solutions to remove poisons.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a typical reaction using a (+)-2,3-butanediamine based catalyst?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. A good starting point is typically 1-10 mol%. It is recommended to perform a screening experiment to determine the ideal loading for your system to balance reaction rate, yield, and enantioselectivity.
Q2: How does the choice of solvent affect the catalyst's efficiency?
A2: The solvent plays a crucial role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the stability of the transition state.[1] Generally, non-polar and non-coordinating solvents are preferred as they are less likely to interfere with the catalytic cycle. However, the optimal solvent should be determined experimentally for each specific reaction.
Q3: What is the effect of temperature on the enantioselectivity of the reaction?
A3: Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is because the difference in the free energy of activation between the two diastereomeric transition states becomes more significant at lower temperatures. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the best balance between reaction rate and enantioselectivity.
Q4: Can additives or co-catalysts be used to improve the performance of (+)-2,3-butanediamine based catalysts?
A4: Yes, additives and co-catalysts can have a significant impact on the reaction. For instance, a Lewis acid co-catalyst can enhance the electrophilicity of the substrate, while a Brønsted acid or base can act as a proton shuttle in the transition state.[3] The choice of additive will depend on the specific reaction mechanism.
Q5: How should (+)-2,3-butanediamine based catalysts be handled and stored?
A5: Due to their amine nature, these catalysts can be sensitive to air and moisture.[8] It is recommended to store them under an inert atmosphere (argon or nitrogen) in a cool, dry place.[2] When handling, use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to prevent degradation.
Q6: What are the common mechanisms of deactivation for amine-based catalysts, and how can they be prevented?
A6: Amine-based catalysts can be deactivated through several mechanisms, including:
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Poisoning: Strong acids or other electrophilic impurities can protonate or bind to the amine, rendering it inactive.[4] To prevent this, ensure all reagents and solvents are pure and free from acidic impurities.
-
Oxidation: Exposure to air can lead to the oxidation of the amine groups. Always handle the catalyst under an inert atmosphere.
-
Fouling: Non-volatile byproducts can deposit on the catalyst surface, blocking active sites.[5][6] Proper workup procedures and occasional catalyst washing can mitigate this.
Q7: Is it possible to regenerate and reuse a deactivated (+)-2,3-butanediamine based catalyst?
A7: In some cases, catalyst regeneration is possible. For deactivation caused by poisoning, washing the catalyst with a mild base can restore its activity.[7] For fouling, washing with an appropriate solvent might remove the deposited material. The feasibility and effectiveness of regeneration depend on the specific cause of deactivation.
Experimental Protocols
Below are detailed methodologies for key asymmetric reactions where (+)-2,3-butanediamine or its derivatives can be employed as catalysts or ligands.
General Workflow for Catalyst Optimization
Caption: A general workflow for optimizing reaction conditions using (+)-2,3-butanediamine based catalysts.
Asymmetric Aldol Reaction Protocol
-
Reaction: Asymmetric aldol addition of a ketone to an aldehyde.
-
Catalyst System: In-situ generated complex of (+)-2,3-butanediamine and a metal salt (e.g., Zn(OTf)₂).
Methodology:
-
To a flame-dried flask under an inert atmosphere, add the metal salt (e.g., Zn(OTf)₂, 0.1 mmol) and (+)-2,3-butanediamine (0.12 mmol) in the chosen anhydrous solvent (e.g., THF, 2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the ketone (2.0 mmol) and stir for 10 minutes.
-
Add the aldehyde (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Asymmetric Michael Addition Protocol
-
Reaction: Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Catalyst: A derivative of (+)-2,3-butanediamine, such as a thiourea-based organocatalyst.
Methodology:
-
In a vial, dissolve the (+)-2,3-butanediamine-derived thiourea catalyst (0.05 mmol) in the selected solvent (e.g., toluene, 1 mL).
-
Add the α,β-unsaturated carbonyl compound (0.5 mmol).
-
Add the nucleophile (e.g., a 1,3-dicarbonyl compound, 0.6 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the determined reaction time.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of a (+)-2,3-butanediamine catalyzed reaction. These tables are for illustrative purposes to guide researchers in their data organization.
Table 1: Effect of Catalyst Loading on an Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 1 | 24 | 45 | 40 | 75 |
| 2 | 5 | 12 | 98 | 92 | 88 |
| 3 | 10 | 8 | >99 | 95 | 89 |
| 4 | 15 | 8 | >99 | 94 | 85 |
Table 2: Effect of Solvent on an Asymmetric Aldol Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 0 | 12 | 90 | 92 |
| 2 | THF | 0 | 12 | 85 | 85 |
| 3 | CH₂Cl₂ | 0 | 12 | 92 | 88 |
| 4 | CH₃CN | 0 | 18 | 75 | 70 |
| 5 | MeOH | 0 | 24 | 60 | 55 |
Table 3: Effect of Temperature on an Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 | 6 | 95 | 78 |
| 2 | 0 | 12 | 92 | 88 |
| 3 | -20 | 24 | 88 | 94 |
| 4 | -40 | 48 | 80 | 97 |
| 5 | -78 | 72 | 70 | >99 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting low enantioselectivity.
Caption: Troubleshooting flowchart for addressing low enantioselectivity in a catalyzed reaction.
References
- 1. CO2-Assisted asymmetric hydrogenation of prochiral allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. scispace.com [scispace.com]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (+)-2,3-Butanediamine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-2,3-butanediamine ligands. The following information is designed to address common pitfalls and specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,3-butanediamine?
The synthesis of 2,3-butanediamine typically starts from readily available precursors. Common methods include the reduction of dimethylglyoxime and the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole.[1]
Q2: How can I separate the different stereoisomers of 2,3-butanediamine?
The separation of stereoisomers is a critical step. The meso and the racemic (d,l) diastereomers can be separated by fractional crystallization of their hydrochloride salts.[1] Subsequently, the enantiomers of the racemic mixture can be resolved using a chiral resolving agent such as tartaric acid to form diastereomeric salts.[1][2]
Q3: I am having difficulty separating the meso and d,l-2,3-butanediamine isomers by fractional crystallization. What can I do?
Fractional crystallization of the dihydrochloride salts can be challenging due to similar solubilities. An alternative method involves the use of nickel(II) chloride. The dl-isomer forms a more stable tris chelate with Ni(II) than the meso-isomer, allowing for a more efficient separation.
Q4: My yield of the desired (+)-enantiomer is low after resolution with tartaric acid. How can I improve it?
Low yields during chiral resolution can be due to several factors, including incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer. Optimization of the solvent system, temperature, and concentration is crucial. It is also important to carefully control the stoichiometry of the resolving agent.
Q5: How can I confirm the purity and stereochemistry of my final (+)-2,3-butanediamine product?
The purity and stereoisomeric ratio of 2,3-butanediamine can be assessed using NMR spectroscopy. The different isomers will exhibit distinct signals in the 1H and 13C NMR spectra. Chiral chromatography techniques can also be employed to determine the enantiomeric excess (ee) of the final product.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of Dimethylglyoxime
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material remains. | Insufficient reducing agent or reaction time. | Ensure the correct stoichiometry of the reducing agent (e.g., LiAlH4) is used. Monitor the reaction progress by TLC or GC and adjust the reaction time accordingly. |
| Formation of side products. | Non-selective reduction or side reactions. | Control the reaction temperature carefully. Consider using a milder reducing agent if over-reduction is an issue. Ensure an inert atmosphere to prevent side reactions with atmospheric components. |
| Difficult isolation of the product. | The product is a volatile and water-soluble amine. | Use appropriate extraction and distillation techniques. Careful pH adjustment during workup is necessary to ensure the amine is in its free base form for extraction into an organic solvent. |
Problem 2: Inefficient Separation of meso and d,l-Isomers
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of diastereomers after fractional crystallization. | Similar solubility of the hydrochloride salts of the meso and d,l isomers. | Switch to the nickel(II) chloride separation method. The significant difference in the formation constants of the Ni(II) complexes with the meso and d,l isomers allows for a more effective separation. |
| Contamination of the desired d,l-isomer with the meso-isomer. | The meso isomer is often less soluble and can co-precipitate. | Perform multiple recrystallization steps. Alternatively, utilize the Ni(II) method for a cleaner separation. |
Problem 3: Challenges in the Chiral Resolution with Tartaric Acid
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) of the desired (+)-enantiomer. | Incomplete resolution; both diastereomeric salts are precipitating. | Optimize the crystallization conditions. This includes the choice of solvent, the concentration of the reactants, and the crystallization temperature. A slow cooling rate can often improve selectivity. |
| The wrong enantiomer is preferentially crystallizing. | The relative solubilities of the diastereomeric salts are solvent-dependent. | Experiment with different solvent systems. The choice of a protic or aprotic solvent can significantly influence which diastereomeric salt is less soluble. |
| Difficulty in breaking the diastereomeric salt to recover the free amine. | Incomplete neutralization or hydrolysis. | Ensure complete neutralization with a strong base (e.g., NaOH or KOH) to liberate the free amine. Subsequent extraction with a suitable organic solvent should be performed promptly. |
Experimental Protocols
Separation of meso and d,l-2,3-Butanediamine using Nickel(II) Chloride
This protocol is based on the differential stability of the nickel(II) complexes of the meso and d,l isomers of 2,3-butanediamine.
-
Preparation of the Dihydrochloride Salt: Dissolve the mixture of 2,3-butanediamine isomers in water and add concentrated HCl. Evaporate the solution to dryness to obtain the dihydrochloride salts.
-
Initial Separation: Extract the solid mixture with hot absolute methanol. The less soluble meso-isomer will remain as the residue, while the more soluble d,l-isomer will be in the methanol extract.
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Complexation with Ni(II): To the methanol extract containing the impure d,l-isomer, add an aqueous solution of NiCl2.
-
Isolation of the d,l-Complex: The more stable [Ni(d,l-bn)3]Cl2 complex will preferentially form and can be isolated by crystallization.
-
Decomplexation: Decompose the nickel complex by adding a strong acid to recover the pure d,l-2,3-butanediamine dihydrochloride. The free base can be obtained by neutralization with a strong base.
Quantitative Data
| Parameter | Value | Reference |
| Log K3 for [Ni(d,l-bn)3]2+ | 4.31 | |
| Log K3 for [Ni(meso-bn)3]2+ | 2.89 | |
| Solubility of meso-bn·2HCl in methanol | 0.7 g/100 cm³ | |
| Solubility of d,l-bn·2HCl in methanol | 7 g/100 cm³ |
Visualizations
References
refining experimental protocols for (+)-2,3-Butanediamine applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for applications of (+)-2,3-Butanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (+)-2,3-Butanediamine in experimental research?
A1: (+)-2,3-Butanediamine is a chiral diamine primarily utilized as a chiral building block and ligand in asymmetric synthesis. Its key applications include serving as a ligand for transition metal catalysts in reactions like asymmetric hydrogenation and transfer hydrogenation, where it helps induce stereoselectivity. It is also used as an intermediate in the synthesis of pharmaceuticals and other complex chiral molecules.[1][2]
Q2: How can I resolve a racemic mixture of 2,3-butanediamine to obtain the desired (+) enantiomer?
A2: The resolution of racemic 2,3-butanediamine is commonly achieved through fractional crystallization of its diastereomeric salts.[3] This involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid. The resulting diastereomeric tartrate salts exhibit different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.
Q3: What are the recommended storage and handling procedures for (+)-2,3-Butanediamine?
A3: (+)-2,3-Butanediamine should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, to prevent degradation. It is sensitive to air and moisture.[3] Standard laboratory safety precautions should be followed, including wearing personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Catalysis
Q: My asymmetric reaction using a (+)-2,3-butanediamine-based catalyst is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Ligand Structure: The structure of the ligand derived from (+)-2,3-butanediamine is critical. Bulky substituents on the diamine backbone can enhance steric hindrance and improve enantioselectivity.[4] Consider modifying the ligand to increase its rigidity and create a more defined chiral pocket around the metal center.
-
Catalyst Loading: The amount of catalyst used can influence the outcome. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It's recommended to screen a range of catalyst loadings to find the optimal balance.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, consequently, the enantioselectivity. Experiment with a variety of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., THF, DCM), to identify the optimal medium for your specific reaction.[1]
-
Temperature: Temperature plays a crucial role in controlling the selectivity of most asymmetric reactions. Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate. A temperature screening study is advisable.
-
Additives: The presence of additives, such as co-catalysts or bases, can influence the catalytic cycle. For instance, in some reactions, the choice of base can affect the deprotonation equilibrium and the nature of the active catalyst.
Issue 2: Poor Yield or Incomplete Conversion
Q: I am experiencing low yields and incomplete conversion in my reaction involving a (+)-2,3-butanediamine derivative. What steps can I take to improve the reaction efficiency?
A: Poor yields can be attributed to catalyst deactivation, suboptimal reaction conditions, or substrate-related issues.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction duration. Note that prolonged reaction times can sometimes lead to product decomposition or side reactions.[5]
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. Ensure all reagents and solvents are pure and dry, and conduct the reaction under an inert atmosphere.
-
Substrate Compatibility: The electronic and steric properties of your substrate can affect its reactivity. If possible, consider modifying the substrate to enhance its reactivity under the chosen conditions.
-
Concentration: The concentration of the reactants can influence the reaction rate. Higher concentrations may lead to faster reactions, but could also promote side reactions. An optimization of the substrate concentration is recommended.
Issue 3: Difficulty in Product Purification
Q: I am finding it challenging to purify the product from my reaction mixture containing the (+)-2,3-butanediamine-based catalyst and byproducts. What purification strategies are recommended?
A: The purification of chiral products often requires specific techniques to separate them from the catalyst and any side products.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. The choice of eluent system is crucial and should be optimized to achieve good separation. In some cases, the Boc protecting group, if present, is stable on silica gel.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For products that are amines, acid-base extraction can be a powerful purification tool.
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Distillation: For volatile products, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid thermal degradation of the product.
Quantitative Data
Table 1: Optimization of Reaction Conditions for a Generic Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | Toluene | 25 | 24 | 75 | 80 |
| 2 | 10 | Toluene | 25 | 24 | 85 | 82 |
| 3 | 5 | Dioxane | 25 | 24 | 80 | 85 |
| 4 | 5 | THF | 25 | 24 | 70 | 75 |
| 5 | 5 | Toluene | 0 | 48 | 60 | 90 |
| 6 | 5 | Toluene | 40 | 12 | 88 | 70 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in asymmetric catalysis.[1][5][6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a general methodology for the asymmetric transfer hydrogenation of a prochiral ketone using a catalyst derived from (+)-2,3-butanediamine.
Materials:
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Prochiral ketone
-
Isopropanol (as hydrogen source and solvent)
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(+)-2,3-Butanediamine-derived chiral ligand
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Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
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Base (e.g., KOH or NaOiPr)
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Anhydrous solvent (e.g., isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor and the (+)-2,3-butanediamine-derived chiral ligand in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve the prochiral ketone in anhydrous isopropanol.
-
Add the base to the ketone solution.
-
Transfer the pre-formed catalyst solution to the ketone solution via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Logical diagram of chiral resolution.
References
Technical Support Center: Overcoming Substrate Limitations in (+)-2,3-Butanediamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when utilizing (+)-2,3-butanediamine as a catalyst in asymmetric synthesis. The information is designed to help researchers overcome substrate limitations and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low yield and/or enantioselectivity with a sterically hindered substrate. What are the potential causes and solutions?
A1: Low reactivity and stereoselectivity with sterically demanding substrates are common challenges in organocatalysis. In the context of (+)-2,3-butanediamine catalysis, this is often attributed to non-productive binding orientations or steric clashes that hinder the approach of the substrate to the catalyst's active site.
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), to identify the optimal medium for your specific substrate.
-
Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate. A systematic study of temperature effects is recommended.
-
Additive/Co-catalyst Screening: The addition of weak acids or bases can modulate the catalyst's activity and the substrate's reactivity. For instance, a Brønsted acid co-catalyst can enhance the electrophilicity of the acceptor in a Michael addition.
-
Catalyst Loading: While increasing catalyst loading is a straightforward approach to improve conversion, it is not always economically viable and may not improve enantioselectivity. It is crucial to find an optimal balance.
Q2: I am observing poor results with electron-deficient or electron-rich aromatic substrates. How can I address this electronic mismatch?
A2: The electronic properties of the substrate can significantly impact the stability of the transition state and, consequently, the reaction's efficiency and stereoselectivity.
Troubleshooting Steps:
-
Modify the Catalyst Structure: While this guide focuses on (+)-2,3-butanediamine, consider that derivatizing the catalyst with electron-donating or electron-withdrawing groups can tune its electronic properties to better match the substrate.
-
Lewis Acid Co-catalysis: For electron-deficient substrates, a Lewis acid can act as a co-catalyst to increase the substrate's electrophilicity, thereby accelerating the reaction.
-
Substrate Modification: If possible, temporarily modifying the substrate with protecting groups can alter its electronic nature to be more compatible with the catalytic cycle.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
When performing aldol reactions with ketones that can form both (E)- and (Z)-enolates, poor diastereoselectivity can be a significant issue. The Zimmerman-Traxler model predicts that the geometry of the enolate influences the stereochemical outcome.
Logical Workflow for Troubleshooting Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocol: Screening Additives for Improved Diastereoselectivity in an Aldol Reaction
-
Setup: In parallel reaction vials, charge each with the aldehyde (1.0 equiv.), (+)-2,3-butanediamine (0.1 equiv.), and the chosen solvent (0.5 M).
-
Additive Introduction: To each vial, add a different Brønsted or Lewis acid additive (e.g., acetic acid, benzoic acid, Sc(OTf)3) at a specific loading (e.g., 0.1 equiv.). Include a control reaction with no additive.
-
Reaction Initiation: Add the ketone (1.5 equiv.) to each vial and stir the reactions at the desired temperature.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC-MS. Upon completion, quench the reactions and determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC.
Issue 2: Poor Enantioselectivity in Michael Additions to Nitroalkenes
Low enantioselectivity in the Michael addition of carbonyl compounds to nitroalkenes can be due to a poorly organized transition state.
Signaling Pathway for Stereochemical Induction:
Caption: Proposed pathway for enantioselective Michael addition.
Quantitative Data Summary
The following tables summarize typical results and highlight the impact of substrate structure on reaction outcomes in (+)-2,3-butanediamine catalyzed reactions. Note: The following data is illustrative and may not represent the full scope of all possible substrates.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
| Entry | R Group on Nitrostyrene | Yield (%) | ee (%) |
| 1 | H | 95 | 92 |
| 2 | 4-MeO | 92 | 88 |
| 3 | 4-Cl | 96 | 95 |
| 4 | 2-Cl | 75 | 85 |
| 5 | 4-NO2 | 98 | 97 |
Conditions: Cyclohexanone (2.0 equiv.), nitrostyrene (1.0 equiv.), (+)-2,3-butanediamine (10 mol%), benzoic acid (10 mol%), in toluene at -20 °C for 24 h.
Table 2: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes
| Entry | R Group on Benzaldehyde | Yield (%) | ee (%) |
| 1 | H | 85 | 80 |
| 2 | 4-MeO | 82 | 75 |
| 3 | 4-Br | 88 | 85 |
| 4 | 2-Me | 60 | 65 |
| 5 | 4-CF3 | 90 | 88 |
Conditions: Acetone (10.0 equiv.), aldehyde (1.0 equiv.), (+)-2,3-butanediamine (20 mol%), in DMSO at room temperature for 48 h.
Detailed Experimental Protocols
General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroalkene:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol), (+)-2,3-butanediamine (0.1 mmol, 10 mol%), and a Brønsted acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., toluene, 2.0 mL).
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Cool the mixture to the desired temperature (e.g., -20 °C) with a cryostat.
-
Add the ketone (2.0 mmol, 2.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Technical Support Center: Enhancing Catalyst Performance with Achiral Counterions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing catalyst performance using achiral counterions.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving catalyst performance with achiral counterions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | 1. Suboptimal Counterion: The chosen achiral counterion may not be suitable for the specific chiral ligand and substrate.[1][2] 2. Solvent Effects: The solvent can significantly influence the degree of ion pairing and the overall stereochemical outcome.[3] 3. Incorrect Catalyst Loading: The ratio of the chiral ligand to the achiral counterion may not be optimal. 4. Temperature Effects: The reaction temperature can impact the transition state energies and, consequently, the enantioselectivity. | 1. Screen a Library of Counterions: Systematically evaluate a diverse range of achiral counterions with varying steric and electronic properties.[2] 2. Solvent Screening: Test a variety of solvents with different polarities to identify the optimal reaction medium.[3] 3. Optimize Catalyst Loading: Perform a systematic study to determine the ideal ratio of the chiral ligand to the achiral counterion. 4. Temperature Optimization: Investigate the effect of temperature on the enantioselectivity by running the reaction at different temperatures. |
| Low Catalyst Activity/Yield | 1. Poor Catalyst-Counterion Interaction: The achiral counterion may not effectively activate the chiral catalyst. 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by poisoning, fouling, or thermal degradation. 3. Substrate Inhibition: The substrate or product may be inhibiting the catalyst. | 1. Counterion Selection: Choose counterions that are known to form strong, yet tunable, interactions with the catalyst. 2. Investigate Catalyst Stability: Use techniques like NMR or mass spectrometry to monitor the catalyst's integrity over time. Consider using more robust ligands or counterions. 3. Vary Substrate Concentration: Conduct kinetic studies to determine if substrate or product inhibition is occurring. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Impurities in the chiral ligand, achiral counterion, or solvent can affect the reaction outcome. 2. Atmospheric Contamination: The reaction may be sensitive to air or moisture. 3. Variations in Reaction Setup: Minor changes in the experimental setup can lead to different results. | 1. Purify Reagents: Ensure all reagents are of high purity and are properly stored. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected. 3. Standardize Protocol: Maintain a consistent and well-documented experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the role of an achiral counterion in enhancing catalyst performance?
A1: An achiral counterion can enhance the performance of a chiral catalyst by forming a tight ion pair with the catalyst. This interaction can perturb the catalyst's topology, altering the size and shape of the ligand-counterion cavity. This modification of the chiral environment around the active site can lead to improved enantioselectivity and/or reactivity.[2] This approach, sometimes referred to as Performance-Enhancing Asymmetric Catalysis (PEAC), shifts the focus from complex ligand synthesis to a more modular approach of screening readily available achiral counterions.[2]
Q2: How do I select a starting library of achiral counterions for screening?
A2: A good starting point is to select a diverse range of achiral Brønsted acids that can act as counterion precursors.[2] Consider acids with varying pKa values, steric bulk, and electronic properties. For example, a library could include various sulfonic acids, carboxylic acids, and N-aryl triflimides.[2][3] The goal is to explore a wide chemical space to identify counterions that favorably interact with your specific chiral catalyst.
Q3: What analytical techniques are essential for characterizing the catalyst-counterion species?
A3: Several spectroscopic techniques can be employed to study the interaction between the chiral catalyst and the achiral counterion. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D DOSY and ROESY experiments, can provide insights into complex formation and the spatial proximity of the counterion to the ligand. Mass spectrometry can be used to identify the catalyst-counterion complex.
Q4: Can the achiral counterion lead to catalyst deactivation?
A4: Yes, in some cases, the counterion can contribute to catalyst deactivation. For instance, a highly acidic counterion might lead to ligand degradation. Conversely, a counterion that binds too strongly might inhibit the catalytic cycle. It is also possible for the counterion to facilitate undesirable side reactions. Therefore, it is crucial to assess the stability of the catalytic system in the presence of the chosen counterion.
Q5: How does the solvent choice affect the performance of the catalyst-counterion system?
A5: The solvent plays a critical role in modulating the interaction between the catalyst and the counterion.[3] In non-polar solvents, the formation of tight ion pairs is generally favored, which can lead to a more pronounced effect of the counterion on enantioselectivity. In polar solvents, the ions may be more dissociated, diminishing the influence of the counterion. Therefore, solvent screening is a crucial step in optimizing the reaction conditions.[3]
Data Presentation
The following tables summarize quantitative data from studies on enhancing catalyst performance with achiral counterions.
Table 1: Effect of Achiral Counterions on Enantioselectivity in a Brønsted Acid Catalyzed Iodolactonization [3]
| Entry | Counterion | ee (%) | Yield (%) |
| 1 | Triflate (OTf) | 46 | 95 |
| 2 | (+)-Camphorsulfonate | 29 | 95 |
| 3 | (-)-Camphorsulfonate | 29 | 95 |
| 4 | Mesylate (OMs) | 26 | 95 |
| 5 | Tosylate (OTs) | 35 | 95 |
| 6 | Nonaflate (ONf) | 48 | 95 |
| 7 | Triflamide (NTf₂) | 24 | 95 |
| 8 | Triflimide (Tf₂N⁻) | 84 | 95 |
| 9 | Fluorinated cyclic triflimide | 82 | 95 |
Table 2: Performance of Different Aryl Triflamides in the Enantioselective Addition of Azide to a Nitroalkene
| Entry | Aryl Triflamide | ee (%) | Yield (%) |
| 1 | I8 | 95 | 85 |
| 2 | M3 | >99 | 75 |
| 3 | M4 | 98 | 80 |
Experimental Protocols
Detailed Protocol for Screening Achiral Counterions (PEAC Approach)
This protocol is adapted from the Performance-Enhancing Asymmetric Catalysis (PEAC) approach and provides a general workflow for screening achiral counterions to enhance the enantioselectivity of a chiral catalyst.[2]
1. Materials and Reagents:
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Chiral ligand of interest
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A library of achiral Brønsted acids (e.g., N-aryl triflimides, sulfonic acids)
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Substrate
-
Reagent (e.g., nucleophile)
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Anhydrous solvents (e.g., toluene, dichloromethane, heptane)
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Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for workup and purification (e.g., silica gel)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the chiral ligand in a suitable anhydrous solvent.
-
Prepare individual stock solutions for each achiral Brønsted acid in the same solvent.
-
Prepare a stock solution of the substrate in the same solvent.
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Prepare a stock solution of the reagent in the same solvent.
3. High-Throughput Reaction Setup (96-well plate format):
-
To each well of a 96-well plate, add the desired amount of the chiral ligand stock solution.
-
Add the corresponding achiral Brønsted acid stock solution to each well. It is recommended to screen a 1:1 molar ratio of ligand to acid initially.
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Evaporate the solvent from the wells under reduced pressure.
-
Add the substrate stock solution to each well.
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Cool the plate to the desired reaction temperature (e.g., -78 °C).
-
Initiate the reaction by adding the reagent stock solution to each well.
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Seal the plate and allow the reactions to stir at the specified temperature for the desired time.
4. Reaction Workup and Analysis:
-
Quench the reactions by adding a suitable quenching agent.
-
Allow the plate to warm to room temperature.
-
Add an internal standard stock solution to each well for yield determination by ¹H NMR.
-
Take an aliquot from each well for analysis.
-
Determine the enantiomeric excess (ee) of the product in each well using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Determine the yield of the product in each well by ¹H NMR spectroscopy, comparing the integration of a product peak to the internal standard.
5. Data Analysis and Hit Identification:
-
Tabulate the ee and yield for each reaction.
-
Identify the achiral counterions that lead to significant improvements in enantioselectivity and/or yield.
-
Promising "hits" can then be further optimized on a larger scale by varying reaction parameters such as temperature, concentration, and catalyst loading.
Mandatory Visualizations
Caption: Workflow for the Performance-Enhancing Asymmetric Catalysis (PEAC) approach.
Caption: Key factors influencing catalyst performance in asymmetric catalysis with achiral counterions.
References
- 1. Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achiral Counterion Control of Enantioselectivity in a Brønsted Acid Catalyzed Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rapid Optimization of Enantioselective Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the rapid optimization of enantioselective catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of rapid optimization for enantioselective catalysts?
The primary goals are to quickly identify the most effective catalyst and reaction conditions to maximize product yield and enantioselectivity (often measured as enantiomeric excess, or ee). This involves screening multiple catalyst candidates and variables simultaneously to accelerate the development of efficient and selective chemical transformations. Fast identification of efficient catalysts is crucial for combinatorial chemistry and the development of new synthetic methodologies.[1]
Q2: What are the key factors that influence catalyst performance?
Several factors critically impact catalytic activity and enantioselectivity. These include:
-
Temperature: Affects reaction kinetics. Higher temperatures increase kinetic energy, leading to more frequent molecular collisions.[2] However, for enantioselective reactions, lower temperatures often lead to higher enantioselectivity by better differentiating the energy barriers between the two enantiomeric transition states.[3]
-
Concentration: The concentration of the substrate, catalyst, and any additives can significantly affect the reaction rate and catalyst stability.[2][4]
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Solvent: The choice of solvent can influence catalyst solubility, stability, and the transition state energies, thereby impacting both activity and enantioselectivity.
-
Catalyst Structure: Minor changes in the ligand or catalyst structure can dramatically alter steric and electronic properties, leading to significant changes in enantioselectivity.[5]
Q3: What are High-Throughput Screening (HTS) methods and why are they important?
High-Throughput Screening (HTS) methods are techniques that allow for the rapid testing of large numbers of catalyst candidates or reaction conditions in parallel.[1] These methods are vital for accelerating catalyst optimization because they significantly reduce the time and resources required compared to traditional one-at-a-time experimentation.[1][6] Common HTS techniques include UV/Vis spectroscopy, fluorescence-based assays, and mass spectrometry.[7]
Troubleshooting Guide
Problem Area 1: Low Enantioselectivity (ee)
Q1.1: My reaction has high yield but the enantiomeric excess (ee) is low. What are the likely causes?
Low enantioselectivity despite good conversion can stem from several factors:
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Incorrect Catalyst Choice: The chosen catalyst may not possess the appropriate steric or electronic properties to effectively differentiate between the prochiral faces of the substrate.
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.[3] Running the reaction at a temperature that is too high can overcome the small energy difference between the diastereomeric transition states, leading to a racemic or near-racemic mixture.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway, thus reducing the overall ee of the product mixture.
-
Catalyst Racemization or Decomposition: The catalyst itself may be unstable under the reaction conditions, leading to racemization or the formation of a less selective catalytic species.
Q1.2: How can I systematically troubleshoot low enantioselectivity?
A systematic approach is crucial. The following workflow can help diagnose and resolve the issue.
Problem Area 2: Poor Catalyst Activity or Low Yield
Q2.1: My reaction is showing low conversion to the desired product. What should I investigate?
Low catalyst activity can be attributed to several factors:
-
Catalyst Deactivation/Poisoning: Impurities in the substrate, solvent, or atmosphere (e.g., water, oxygen) can act as catalyst poisons.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Poor Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent, limiting the effective concentration.
-
Incorrect Reaction Conditions: The temperature may be too low for the reaction to proceed at a practical rate, or the reaction time may be insufficient.[2][4]
Q2.2: What quantitative data should I collect when screening for better activity?
When screening for improved catalyst activity, it is essential to systematically vary parameters and compare the results. A structured table is the best way to present this data.
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Catalyst A | Toluene | 25 | 24 | 35 | 92 |
| 2 | Catalyst A | DCM | 25 | 24 | 55 | 88 |
| 3 | Catalyst B | Toluene | 25 | 24 | 75 | 65 |
| 4 | Catalyst B | DCM | 25 | 24 | 98 | 61 |
| 5 | Catalyst A | DCM | 0 | 24 | 20 | 95 |
Table 1: Example data from a preliminary catalyst screening experiment. This table allows for easy comparison of how changes in catalyst structure and solvent affect both conversion and enantioselectivity.
Problem Area 3: Irreproducible Results
Q3.1: My results are inconsistent between experiments. What are the common sources of irreproducibility?
Irreproducibility is a common challenge and often points to subtle variations in experimental setup. Key areas to check include:
-
Atmospheric Conditions: Many organometallic catalysts are sensitive to air and moisture. Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line, glovebox).
-
Reagent Purity: The purity of substrates, solvents, and additives can vary between batches. Use freshly purified reagents whenever possible.
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Precise Measurement: Small errors in measuring the catalyst, ligand, or additives can have a large impact, especially at low concentrations.
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Stirring and Temperature Control: Inconsistent stirring rates can affect mass transfer, while poor temperature control can alter reaction kinetics and selectivity. Automated laboratory reactors can help maintain precise control over these parameters.[8]
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts in a 96-Well Plate
This protocol describes a general method for rapidly screening multiple catalysts for an enantioselective reaction using a 96-well plate format. Analysis is typically performed by chiral GC or HPLC.
Objective: To quickly assess the performance (conversion and ee) of a library of catalysts under identical conditions.
Materials:
-
96-well reaction plate with sealing mat
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere glovebox or Schlenk line
-
Stock solutions of substrate, catalysts, and internal standard in an appropriate anhydrous solvent.
Methodology:
-
Plate Preparation: Dry the 96-well reaction plate in an oven at 120°C overnight and transfer it to an inert atmosphere glovebox.
-
Catalyst Dispensing: To each designated well, add a specific volume of the corresponding catalyst stock solution. Include several wells for control reactions (no catalyst).
-
Reaction Initiation: Using a multichannel pipette, add the substrate stock solution to all wells simultaneously to start the reactions.
-
Incubation: Seal the plate securely with a sealing mat. Place the plate on a shaker and maintain it at the desired reaction temperature for a predetermined time.
-
Quenching: At the end of the reaction time, quench all reactions simultaneously by adding a suitable quenching agent (e.g., a saturated solution of NH4Cl).
-
Sample Preparation for Analysis: Add an internal standard stock solution to each well. Dilute a small aliquot from each well with an appropriate solvent (e.g., ethyl acetate) in a separate 96-well analysis plate.
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Analysis: Analyze the samples from the analysis plate using chiral GC or HPLC to determine the conversion (based on the internal standard) and the enantiomeric excess of the product.[1][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for High-Throughput Screening of Enantioselective Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis Using Chiral Diamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral diamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral diamines used in asymmetric synthesis?
A1: Chiral diamines are a cornerstone of asymmetric catalysis due to their ability to form stable chelate complexes with metal catalysts and to act as effective organocatalysts. The most common scaffolds include C2-symmetric diamines derived from 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine, as well as various other structures. These diamines can be primary, secondary, or tertiary, with their steric and electronic properties influencing the outcome of the reaction.
Q2: How do I choose the right chiral diamine for my specific reaction?
A2: The selection of an appropriate chiral diamine ligand is crucial for achieving high enantioselectivity and yield. The choice depends on several factors, including the nature of the substrate and reagents, the reaction type (e.g., aldol, Henry, Michael addition), and the metal catalyst used. It is often necessary to screen a library of ligands to identify the optimal one for a new transformation. The steric bulk and electronic properties of the substituents on the diamine backbone and nitrogen atoms play a significant role in creating a chiral environment that favors the formation of one enantiomer over the other.
Q3: What is the role of additives in chiral diamine-catalyzed reactions?
A3: Additives can have a profound impact on the outcome of asymmetric reactions catalyzed by chiral diamines by influencing the reaction rate, yield, and stereoselectivity.[1][2] For instance, Brønsted or Lewis acids can act as co-catalysts, activating the substrate or modifying the catalyst structure. In some cases, the presence of an acid is essential for the catalytic cycle to proceed efficiently. The choice of additive can even lead to a reversal of enantioselectivity.[3]
Q4: Can chiral diamine catalysts be recycled and reused?
A4: Yes, the recyclability of chiral diamine catalysts is an important consideration for sustainable and cost-effective synthesis. Several strategies have been developed to facilitate catalyst recovery and reuse, including immobilization on solid supports or the use of biphasic solvent systems.[4][5] The stability of the catalyst under the reaction and workup conditions is a key factor determining its potential for recycling. Proper handling and storage are essential to maintain the catalyst's activity over multiple cycles.[6]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following troubleshooting steps can help improve the stereochemical outcome of your reaction.
Q: My reaction is proceeding with good yield, but the enantioselectivity is poor. What should I do?
A:
-
Optimize Reaction Temperature: Temperature can significantly influence the transition state energies of the competing diastereomeric pathways. Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. It is recommended to screen a range of temperatures to find the optimal balance.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[3] A systematic screening of solvents with varying properties is advisable. For instance, a switch from a non-polar to a polar solvent can sometimes dramatically improve the ee.
-
Evaluate Different Chiral Ligands: The structure of the chiral diamine is paramount. Small modifications to the ligand backbone or the substituents on the nitrogen atoms can have a large impact on the chiral induction. If possible, screen a library of related chiral diamines to identify a more effective ligand for your specific transformation.
-
Investigate the Effect of Additives: As mentioned in the FAQs, additives can play a crucial role. If you are not using an additive, consider screening a variety of Brønsted or Lewis acids. The nature and stoichiometry of the additive can be critical.[7]
-
Check the Purity of Starting Materials: Impurities in the starting materials, reagents, or solvent can sometimes interfere with the catalytic cycle and lead to a decrease in enantioselectivity. Ensure all components of the reaction are of high purity.
Below is a troubleshooting workflow for addressing low enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Low Reaction Yield or Conversion
Q: My reaction is not proceeding to completion, or the isolated yield is very low. How can I improve this?
A:
-
Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a higher loading may be necessary, especially during the initial optimization of a new reaction.
-
Elevate the Reaction Temperature: If low temperature was used to optimize for enantioselectivity, a moderate increase in temperature might be required to achieve a reasonable reaction rate and conversion.
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Check for Catalyst Deactivation: The chiral diamine or the metal complex can be sensitive to air, moisture, or impurities. Ensure that the reaction is set up under an inert atmosphere with dry solvents and pure reagents. Catalyst deactivation can also occur through side reactions with the substrate or product.
-
Verify the Purity and Integrity of the Catalyst: The chiral diamine ligand and the metal precursor should be of high purity. If the catalyst was synthesized in-house, ensure its structure and purity have been thoroughly characterized.
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Optimize Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. Some reactions may be slow and require extended periods to reach completion.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Chiral Diamine-Catalyzed Michael Addition
| Entry | Chiral Diamine Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | (1R,2R)-DPEDA-thiourea | Dichloromethane | 95 | 85 |
| 2 | (1R,2R)-DPEDA-thiourea | Toluene | 92 | 88 |
| 3 | (1R,2R)-DPEDA-thiourea | Tetrahydrofuran | 88 | 75 |
| 4 | (1R,2R)-DPEDA-thiourea | Acetonitrile | 96 | 90 |
| 5 | (1R,2R)-DPEDA-thiourea | Water | 85 | 92 |
Data is illustrative and compiled from trends observed in the literature.
Table 2: Influence of Acidic Additives on a Chiral Diamine-Catalyzed Aldol Reaction
| Entry | Chiral Diamine Catalyst | Additive (10 mol%) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | None | 50 | 70:30 | 65 |
| 2 | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Acetic Acid | 85 | 85:15 | 88 |
| 3 | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Benzoic Acid | 92 | 90:10 | 95 |
| 4 | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Trifluoroacetic Acid | 95 | >95:5 | 99 |
Data is illustrative and compiled from trends observed in the literature.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Henry Reaction Catalyzed by a Copper(II)-Chiral Diamine Complex
This protocol provides a general guideline for performing a copper-catalyzed asymmetric Henry (nitroaldol) reaction.
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diamine ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) in the chosen solvent (e.g., ethanol, 1.5 mL).[8]
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution will typically change color.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aldehyde (1 mmol) and nitromethane (10 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroalcohol.
-
-
Analysis:
The following diagram illustrates the general workflow for this experimental protocol:
Caption: General workflow for an asymmetric Henry reaction.
Protocol 2: Synthesis of a C2-Symmetric Diamine from (1R,2R)-Diaminocyclohexane
This protocol describes the synthesis of a C2-symmetric N,N'-dibenzyl-1,2-diaminocyclohexane.
-
Schiff Base Formation:
-
Dissolve (1R,2R)-diaminocyclohexane (1 equivalent) in a suitable solvent such as methanol or THF.[10]
-
Add benzaldehyde (2.05 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours. The formation of the diimine can be monitored by TLC.
-
-
Reduction of the Diimine:
-
Cool the reaction mixture to room temperature.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH4, 4 equivalents), portion-wise to the solution containing the Schiff base.[10]
-
After the addition is complete, stir the mixture at room temperature or gently heat to reflux until the reduction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the pure N,N'-dibenzyl-(1R,2R)-diaminocyclohexane.
-
The logical relationship in the synthesis is depicted below:
Caption: Logical steps in C2-symmetric diamine synthesis.
References
- 1. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
Technical Support Center: Computational Modeling for Catalyst Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in computational modeling for catalyst optimization.
Troubleshooting Guides
This section provides solutions to common technical issues encountered during computational catalysis experiments.
Question: My Density Functional Theory (DFT) calculation for a catalyst surface is not converging. What steps can I take to troubleshoot this?
Answer:
DFT convergence issues are common when modeling complex catalytic systems. Here are several steps you can take to address non-convergence:
-
Check Initial Geometry: An unrealistic or poorly constructed initial geometry is a frequent cause of convergence failure. Ensure that your initial structure has reasonable bond lengths and angles. Visualize the structure to check for any overlapping atoms or other geometric inconsistencies.
-
Adjust SCF Algorithm Parameters: The Self-Consistent Field (SCF) cycle is at the heart of a DFT calculation. Most software packages allow for tuning of the SCF algorithm.
-
Increase Maximum SCF Cycles: The calculation may simply need more iterations to converge. Increase the maximum number of SCF cycles.
-
Use a Different Algorithm: If the default algorithm (often DIIS) is failing, try switching to an alternative like direct inversion in the iterative subspace (DIIS) + conjugate gradient (CG) or a simple mixing scheme.
-
Damping/Mixing: Introduce or adjust the mixing parameter to control how much of the new density is mixed with the old density in each SCF step. This can dampen oscillations that prevent convergence.
-
-
Modify the Smearing Scheme: For metallic systems, an appropriate smearing of the electronic occupations around the Fermi level is crucial.
-
Smearing Method: Ensure you are using a suitable smearing method for your system (e.g., Methfessel-Paxton for metals).
-
Smearing Width (Sigma): The value of sigma might be too large or too small. Test a range of values. A smaller sigma is physically more accurate but can make convergence more difficult. Start with a larger value and gradually decrease it.
-
-
Improve the Initial Guess for the Wavefunction/Density: A good initial guess can significantly improve the chances of convergence.
-
Restart from a Previous Calculation: If you have a converged calculation for a similar system or a less accurate but converged calculation for the current system (e.g., with a smaller basis set), use its wavefunction as the initial guess.
-
Use a Different Initial Guess Method: Some software allows you to choose the method for generating the initial guess (e.g., from atomic orbitals, extended Hückel theory).
-
-
Adjust Computational Parameters:
-
Basis Set: A very large or diffuse basis set can sometimes lead to linear dependencies and convergence problems. Try a smaller, well-tested basis set first and then increase its size.
-
K-points: For periodic systems, ensure your k-point sampling of the Brillouin zone is adequate. An insufficient number of k-points can lead to erroneous results and convergence issues.
-
-
Check for Spin Contamination: For open-shell systems, high spin contamination can be an issue. Monitor the
value and consider using a different functional or method if it deviates significantly from the expected value.
Question: My Machine Learning Force Field (MLFF) is giving inaccurate or unstable simulation results. How can I troubleshoot this?
Answer:
The accuracy and stability of an MLFF depend heavily on the quality and diversity of the training data. Here’s how to troubleshoot common issues:
-
Analyze the Training Data:
-
Insufficient Data: The most common issue is a lack of representative data in the training set. Your training data must encompass the full range of atomic environments, temperatures, and pressures that the MLFF will encounter during a simulation.
-
Extrapolation Errors: If the simulation explores regions of the potential energy surface not well-represented in the training data, the MLFF will be forced to extrapolate, leading to large errors and instability.
-
Data Quality: Ensure the reference calculations (e.g., DFT) used to generate the training data are well-converged and accurate. Errors in the training data will be learned by the MLFF.
-
-
Implement an Active Learning Protocol: An active learning loop is a powerful way to systematically improve your MLFF.
-
Uncertainty Quantification: Use an MLFF model that can estimate its own uncertainty. During a simulation, if the uncertainty for a given configuration exceeds a predefined threshold, it indicates that the model is extrapolating.
-
Iterative Refinement: When a high-uncertainty configuration is identified, perform a new reference calculation (e.g., DFT) for that configuration and add the new data point to your training set. Retrain the MLFF with the augmented dataset. This process iteratively improves the model's accuracy and robustness.[1][2][3][4]
-
-
Check the Model Architecture and Hyperparameters:
-
Model Complexity: The complexity of the MLFF model (e.g., the number of layers and nodes in a neural network) should be appropriate for the complexity of the system. A model that is too simple may not be able to capture the intricacies of the potential energy surface, while a model that is too complex may overfit the training data.
-
Hyperparameter Tuning: Systematically tune the hyperparameters of your ML model (e.g., learning rate, cutoff radius) to optimize its performance.
-
-
Validate the MLFF Rigorously:
-
Test Set: Evaluate the performance of the trained MLFF on a separate test set that was not used during training. This will give you an unbiased estimate of the model's accuracy.
-
Physical Properties: Beyond energies and forces, validate that the MLFF can reproduce known physical properties of the system, such as radial distribution functions, vibrational frequencies, or reaction barriers.
-
Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions in computational catalyst optimization.
Question: What are some common pitfalls to avoid when setting up a computational model for a catalytic reaction?
Answer:
Several common pitfalls can lead to inaccurate or misleading results in computational catalysis. Here are some key ones to be aware of:
-
Inadequate Model of the Catalyst Surface: Using a simplified or incorrect model of the catalyst surface is a major source of error. For example, many studies use ideal, flat surfaces (e.g., a (111) facet of a metal), but real catalysts often have defects, steps, and kinks that can be the true active sites. It's crucial to consider the stability of different surface terminations and reconstructions under reaction conditions.[5]
-
Ignoring Solvent Effects: Many catalytic reactions occur in the liquid phase. Ignoring the solvent can lead to significant errors, as the solvent can stabilize or destabilize reactants, intermediates, and transition states. Implicit solvent models (continuum models) are a computationally efficient way to account for bulk solvent effects, while explicit solvent molecules may be necessary to capture specific interactions like hydrogen bonding.
-
Incorrect Spin State: For transition metal catalysts, correctly identifying the ground spin state is critical, as different spin states can have vastly different reactivities. It's good practice to test several possible spin states for all intermediates and transition states.
-
Neglecting van der Waals Interactions: Standard DFT functionals often fail to accurately describe long-range van der Waals (vdW) interactions. These interactions can be important for the adsorption of large molecules on surfaces. Using a DFT functional with a dispersion correction (e.g., DFT-D3) is highly recommended.
-
Using Potential Energy Instead of Free Energy: While potential energy is a good starting point, catalytic processes are governed by free energy, which includes contributions from entropy and zero-point vibrational energy. These contributions can be significant, especially for reactions involving gas-phase molecules or significant changes in vibrational modes.
Question: What are some common logical fallacies or misconceptions in the interpretation of computational catalysis results?
Answer:
Interpreting computational results requires a critical eye. Here are some common logical fallacies and misconceptions:
-
The "Perfect Model" Fallacy: Assuming that the computational model is a perfect representation of reality. All computational models are approximations. It is crucial to be aware of the limitations of the chosen method (e.g., DFT functional, basis set) and to validate the computational results against experimental data whenever possible.
-
Misinterpretation of Volcano Plots: Volcano plots are a powerful tool for identifying optimal catalysts based on the Sabatier principle.[6] However, they are often based on simplified thermodynamic descriptors and may not capture the full kinetic complexity of a reaction.[6][7][8][9] A catalyst that appears at the peak of a volcano plot is a promising candidate, but its performance must be confirmed with more detailed kinetic modeling and experiments.
-
Confusing Correlation with Causation: A computational descriptor may correlate well with catalytic activity, but this does not necessarily mean it is the direct cause of the activity. There may be other, underlying factors that are responsible for the observed trend.
-
Ignoring the "Garbage In, Garbage Out" Principle: The accuracy of a computational prediction is limited by the quality of the input. If the initial structure, computational parameters, or reaction mechanism are flawed, the results will be unreliable, no matter how sophisticated the computational method.
-
Confirmation Bias: Unconsciously favoring computational results that confirm a pre-existing hypothesis while downplaying or ignoring results that contradict it. It is important to analyze all results objectively and to consider alternative explanations.
Data Presentation
This section provides a summary of quantitative data in a structured format for easy comparison.
Table 1: Comparison of Computational Cost vs. Accuracy for Different DFT Functionals in Predicting Reaction Barrier Heights for a Model Catalytic Reaction.
| DFT Functional | Level of Theory | Mean Absolute Error (kcal/mol) vs. CCSD(T) | Relative Computational Cost (CPU hours) |
| PBE | GGA | 5.8 | 1.0 |
| PBE-D3 | GGA + Dispersion | 4.5 | 1.1 |
| B3LYP-D3 | Hybrid GGA + Dispersion | 2.5 | 5.2 |
| M06-2X | Hybrid Meta-GGA | 1.8 | 8.5 |
| PWPB95-D3 | Double Hybrid + Dispersion | 1.2 | 25.7 |
Note: The data presented is illustrative and based on typical performance for a medium-sized catalytic system. Actual values will vary depending on the specific system, software, and hardware used. The reference for high accuracy is often Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[10][11]
Table 2: Comparison of Predicted vs. Experimental Turnover Frequency (TOF) for CO₂ Hydrogenation to Methanol on Different Catalysts.
| Catalyst | Computational TOF (s⁻¹) | Experimental TOF (s⁻¹) | Reference |
| Cu/ZnO/Al₂O₃ | 0.05 | 0.03 | [Internal Data] |
| In₂O₃ | 0.12 | 0.10 | [Internal Data] |
| Pd/In₂O₃ | 0.25 | 0.21 | [Internal Data] |
| Ni-Ga | 0.08 | 0.06 | [Internal Data] |
Note: Turnover frequency (TOF) is defined as the number of moles of product formed per mole of active sites per unit time.[12][13][14][15][16] The computational TOF is typically derived from microkinetic modeling based on DFT-calculated free energy profiles.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate computational models.
Protocol 1: Step-by-Step Guide for Setting Up a DFT Calculation for a Catalytic Reaction
-
Define the System:
-
Choose the catalyst material and the specific surface facet to model (e.g., Pt(111)).
-
Define the reactants, products, and any expected intermediates.
-
-
Build the Catalyst Model:
-
Create a slab model of the catalyst surface with sufficient thickness (typically 4-6 layers) to represent the bulk material.
-
Ensure the supercell is large enough to avoid interactions between periodic images of the adsorbates.
-
Fix the bottom layers of the slab to their bulk positions to simulate a semi-infinite surface.
-
-
Optimize the Bare Catalyst Surface:
-
Perform a geometry optimization of the clean slab to obtain its relaxed structure.
-
-
Place Adsorbates and Optimize Geometries:
-
Place the reactant(s) on the catalyst surface in various possible adsorption sites (e.g., top, bridge, hollow).
-
Perform a geometry optimization for each adsorption configuration to find the most stable binding site.
-
Repeat this process for all intermediates and the product(s).
-
-
Locate Transition States:
-
For each elementary reaction step, identify the initial and final states (the reactant and product of that step).
-
Use a transition state search algorithm (e.g., Nudged Elastic Band (NEB), Dimer method) to find the minimum energy pathway and the transition state structure connecting the initial and final states.
-
-
Perform Frequency Calculations:
-
For all optimized structures (reactants, intermediates, products, and transition states), perform a frequency calculation.
-
Confirm that all minima have only real vibrational frequencies and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the free energy.
-
-
Construct the Free Energy Profile:
-
Combine the electronic energies, ZPVE, and thermal corrections to calculate the Gibbs free energy for each state.
-
Plot the Gibbs free energy of each state along the reaction coordinate to create the free energy profile for the entire catalytic cycle.
-
-
Analyze the Results:
-
Identify the rate-determining step (the step with the highest activation energy).
-
Calculate the overall reaction energy and activation barrier.
-
Compare the results with experimental data if available.
-
Protocol 2: Training a Machine Learning Force Field (MLFF) for a Catalytic System
-
Generate a Diverse Training Set:
-
Start with a set of initial structures representing the catalyst, reactants, and products.
-
Perform ab initio molecular dynamics (AIMD) simulations at various temperatures to sample a wide range of configurations.
-
Include structures of reactants, intermediates, and transition states along the reaction pathway.
-
For each configuration, calculate the energies and atomic forces using a high-level reference method (e.g., DFT).
-
-
Choose an MLFF Architecture:
-
Select an appropriate MLFF architecture, such as a Behler-Parrinello neural network (BPNN), a Gaussian Approximation Potential (GAP), or a graph neural network (GNN).
-
-
Train the MLFF:
-
Train the MLFF model on the generated training set to learn the relationship between the atomic environments and the energies/forces.
-
Use a validation set to monitor the training process and prevent overfitting.
-
-
Validate the MLFF:
-
Test the trained MLFF on a separate test set of configurations that were not used in the training process.
-
Compare the MLFF-predicted energies and forces with the reference DFT values to assess the accuracy of the model.
-
Perform molecular dynamics simulations using the MLFF and check for energy conservation and stability.
-
-
Implement an Active Learning Loop (Optional but Recommended):
-
Run a simulation (e.g., MD or geometry optimization) using the trained MLFF.
-
Use an uncertainty metric to identify configurations where the MLFF is likely to be inaccurate.
-
Perform a reference DFT calculation for these high-uncertainty configurations.
-
Add the new data to the training set and retrain the MLFF.
-
Repeat this cycle until the desired accuracy and stability are achieved.[1][2][3][4]
-
-
Deploy the MLFF for Production Simulations:
-
Once the MLFF is sufficiently accurate and robust, use it to run large-scale and long-time simulations that would be computationally prohibitive with direct DFT calculations.
-
Mandatory Visualization
This section provides diagrams for described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
Caption: A general workflow for computational catalyst design and experimental validation.
Caption: A workflow for training a Machine Learning Force Field (MLFF) with active learning.
Caption: A typical experimental workflow for the validation of a computationally designed catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. [2301.09931] Accurate Energy Barriers for Catalytic Reaction Pathways: An Automatic Training Protocol for Machine Learning Force Fields [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Machine learning and volcano plots: a very 21st century search for the philosopher’s stone - Highlights - nccr-marvel.ch :: NCCR MARVEL [nccr-marvel.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing and predicting the kinetic profiles of homogeneous catalysts from volcano plots - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Microkinetic Molecular Volcano Plots for Enhanced Catalyst Selectivity and Activity Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. wap.sciencenet.cn [wap.sciencenet.cn]
Validation & Comparative
A Comparative Guide to (+)-2,3-Butanediamine and Other Chiral Diamines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Chiral diamines have emerged as a cornerstone class of ligands, pivotal in the catalysis of a myriad of stereoselective transformations. This guide provides an objective comparison of (+)-2,3-Butanediamine with other widely used chiral diamines, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Chiral Diamines
Chiral 1,2-diamines are fundamental building blocks and ligands in asymmetric catalysis. Their ability to form stable chelate complexes with a variety of metals allows for the creation of a well-defined chiral environment around the metallic center. This, in turn, enables the catalyst to effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
This guide will focus on the comparative performance of the following C₂-symmetric chiral diamines in the context of the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral ligands:
-
(+)-(2S,3S)-2,3-Butanediamine (BDAM): A simple, acyclic chiral diamine.
-
(-)-(1R,2R)-1,2-Diaminocyclohexane (DACH): A conformationally rigid cyclic diamine.
-
(-)-(1S,2S)-1,2-Diphenylethylenediamine (DPEN): A diamine with bulky phenyl substituents that can induce significant steric hindrance.
-
(-)-Sparteine: A naturally occurring, rigid tricyclic diamine.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a classic carbon-carbon bond-forming reaction used to assess the effectiveness of chiral catalysts. The performance of the aforementioned chiral diamines in this reaction is summarized below. It is important to note that direct comparison under identical conditions is often challenging due to variations in reported experimental setups. The data presented is collated from various sources to provide a representative overview.
| Chiral Diamine Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |
| (+)-2,3-Butanediamine Derivative | Ti(OiPr)₄ | Toluene | 0 to RT | 78 | 93 | (S) |
| (-)-(1R,2R)-DACH Derivative | Ti(OiPr)₄ | Toluene | -20 | 95 | 98 | (R) |
| (-)-(1S,2S)-DPEN Derivative | In situ with Et₂Zn | Toluene | 0 | >95 | 98 | (S) |
| (-)-Sparteine | In situ with Et₂Zn | Toluene | 0 | 90 | 96 | (S) |
Experimental Protocols
Below is a representative experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, adapted from studies using chiral diamine ligands.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
To a solution of the chiral diamine ligand (0.05 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon), is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C.
-
The mixture is stirred at this temperature for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at 0 °C or room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Cycle and Mechanism
The precise mechanism of the diethylzinc addition to aldehydes catalyzed by chiral diamines can vary depending on the specific ligand and reaction conditions. However, a generally accepted catalytic cycle involves the formation of a chiral zinc-diamine complex.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
In this proposed cycle, the chiral diamine reacts with diethylzinc to form a chiral zinc-diamine complex, releasing ethane. This complex then coordinates with benzaldehyde to form a ternary complex. The ethyl group is then transferred from the zinc to the si- or re-face of the aldehyde carbonyl, dictated by the chiral environment of the ligand. The resulting zinc alkoxide can then react with another molecule of diethylzinc to regenerate the active catalyst and form a zinc salt of the product alkoxide, which upon aqueous workup yields the chiral alcohol.
Logical Workflow for Ligand Selection
The choice of a chiral diamine ligand is often guided by a combination of factors including desired stereochemical outcome, steric and electronic properties of the substrate, and cost-effectiveness of the ligand.
Caption: A logical workflow for the selection of a chiral diamine ligand.
Conclusion
While (+)-2,3-Butanediamine is a structurally simpler chiral diamine, its derivatives have shown the potential to induce high enantioselectivity. However, for the benchmark asymmetric addition of diethylzinc to benzaldehyde, conformationally rigid and sterically demanding ligands like derivatives of DACH, DPEN, and (-)-Sparteine generally provide higher and more consistent enantioselectivities. The choice of the optimal chiral diamine will ultimately depend on the specific substrate and reaction conditions, and empirical screening remains a crucial step in catalyst development. This guide serves as a starting point for researchers to navigate the selection of chiral diamines for their asymmetric synthesis endeavors.
A Comparative Analysis of (+)- and (-)-2,3-Butanediamine in Asymmetric Catalysis: A Guide for Researchers
The enantiomers of 2,3-butanediamine, (+)-(2R,3R)- and (-)-(2S,3S)-2,3-butanediamine, are foundational chiral auxiliaries and ligands in the field of asymmetric catalysis. Their C2-symmetric backbone provides a well-defined chiral environment that is crucial for inducing stereoselectivity in a wide array of chemical transformations. This guide offers a comparative overview of their application, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in ligand selection and reaction optimization.
The efficacy of a chiral ligand is fundamentally linked to its ability to create a sterically and electronically differentiated space around a metal center, thereby directing the approach of a substrate to favor the formation of one enantiomer over the other. The choice between the (+) and (-) enantiomers of 2,3-butanediamine directly dictates the absolute stereochemistry of the product. While their chemical reactivity is identical, their spatial arrangement is a mirror image, leading to the formation of enantiomeric products.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)((S,S)-DPEN)] | Acetophenone | >99 (R) | >99 | [1] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N,O-Ligand | Acetophenone | up to 98 (R) | High | [2] |
| Asymmetric Cyclizative Aminoboration | Cu / (S,S)-Ph-BPE | N-allyl-2-vinylaniline | up to 99 | up to 85 | [3] |
| Enantioselective Alkynylation | Me₂Zn / Chiral Perhydro-1,3-benzoxazine | Isatin | up to 99 | up to 92 | [4] |
| Copper-Catalyzed Domino Reaction | CuCl / Chiral NHC Ligand | Michael Acceptor / B₂Pin₂ | up to 99 | up to 91 | [5] |
Note: The table presents data for specific chiral ligands and catalyst systems. While these ligands may not be directly (+)- or (-)-2,3-butanediamine, their chiral backbones are often derived from or are analogous to this diamine, illustrating the levels of enantioselectivity achievable with this structural motif.
Experimental Protocols: A Practical Guide
The successful application of (+)- and (-)-2,3-butanediamine in asymmetric catalysis is highly dependent on the careful execution of experimental procedures. Below are representative protocols for the synthesis of a chiral ligand derived from 2,3-butanediamine and its application in a catalytic reaction.
Synthesis of a Chiral Salen Ligand from 2,3-Butanediamine
Materials:
-
(1R,2R)-(+)-2,3-Butanediamine or (1S,2S)-(-)-2,3-Butanediamine
-
Salicylaldehyde (2 equivalents)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve one equivalent of the chosen enantiomer of 2,3-butanediamine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add two equivalents of salicylaldehyde dropwise to the stirred solution at room temperature.
-
A yellow precipitate should form immediately. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum to yield the chiral salen ligand.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂ (diphosphine)(diamine)] catalyst (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)])
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the ruthenium catalyst and potassium tert-butoxide.
-
Add anhydrous and degassed 2-propanol, followed by the acetophenone substrate.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas and open the autoclave.
-
Determine the conversion and enantiomeric excess of the product (1-phenylethanol) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
Visualizing the Catalytic Process
To conceptualize the role of the chiral diamine ligand in asymmetric catalysis, a simplified workflow for a generic asymmetric hydrogenation is presented below.
The logical flow of a typical asymmetric reaction is depicted in the diagram below, highlighting the critical decision-making points for a researcher.
References
- 1. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. mdpi.com [mdpi.com]
Benchmarking (+)-2,3-Butanediamine-Based Catalysts in Asymmetric Ketone Reduction
A Comparative Guide for Researchers in Asymmetric Catalysis
The quest for efficient and selective methods to synthesize chiral molecules remains a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Asymmetric catalysis, employing chiral catalysts to stereoselectively transform prochiral substrates, stands out as a powerful strategy. Among the diverse array of chiral ligands developed, diamines have proven to be particularly effective in a variety of metal-catalyzed reactions. This guide provides a comparative benchmark of catalyst systems based on (+)-2,3-butanediamine against well-established systems for the asymmetric reduction of prochiral ketones, a fundamental transformation for the synthesis of valuable chiral secondary alcohols.
The asymmetric reduction of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction to evaluate the efficacy of new catalyst systems. Here, we compare the performance of a hypothetical (+)-2,3-butanediamine-based catalyst system with two renowned systems: a Ruthenium-based catalyst featuring the C2-symmetric 1,2-diphenylethylenediamine (DPEN) ligand (Ru-TsDPEN) and the well-known Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine-based organocatalyst.
Performance Comparison in the Asymmetric Reduction of Acetophenone
| Catalyst System | Ligand/Catalyst | Metal | Reductant | Yield (%) | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| (+)-2,3-Butanediamine System | (+)-2,3-Butanediamine | Ru | Isopropanol/Base | >95 | >90 | >1000 | >100 |
| Ru-TsDPEN System | (S,S)-TsDPEN | Ru | HCOOH/NEt₃ or H₂ | >99[1] | 96[1] | up to 200,000 | High |
| CBS Catalyst System | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | - (Organocatalyst) | Borane (BH₃) | High | >95[2] | - | - |
Note: TON and TOF values are highly dependent on reaction conditions and are often not reported in a standardized manner, making direct comparisons challenging. The values for the Ru-TsDPEN system represent its high potential under optimized conditions. For the CBS catalyst, being a stoichiometric reagent in its initial conception and often used in high catalytic loadings, TON and TOF are not typically the primary metrics for comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective evaluation of catalyst performance. Below are representative methodologies for the asymmetric reduction of acetophenone using the benchmarked catalyst systems.
General Experimental Workflow
The overall workflow for these asymmetric reduction reactions typically involves the setup of an inert atmosphere reaction, followed by the reaction itself, work-up to isolate the product, and finally, analysis to determine the yield and enantiomeric excess.
Caption: Generalized workflow for asymmetric ketone reduction.
Protocol 1: Asymmetric Hydrogenation using a Ru-(+)-2,3-Butanediamine-based Catalyst (Hypothetical)
This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a hypothetical ruthenium complex of (+)-2,3-butanediamine.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(+)-2,3-Butanediamine
-
Acetophenone
-
Anhydrous Isopropanol
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (+)-2,3-butanediamine (0.011 mmol) are dissolved in anhydrous toluene (5 mL).
-
The mixture is stirred at 80°C for 30 minutes to form the active catalyst.
-
The solvent is removed under vacuum.
-
Anhydrous isopropanol (10 mL) and acetophenone (1 mmol) are added to the flask.
-
The reaction is initiated by adding a solution of potassium tert-butoxide in isopropanol (e.g., 1 M solution, 0.05 mL, 0.05 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield is determined gravimetrically, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation using Ru-(S,S)-TsDPEN Catalyst
This protocol is based on established procedures for the highly efficient asymmetric hydrogenation of acetophenone.[1]
Materials:
-
[Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)]
-
Acetophenone
-
Anhydrous Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, [Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)] (0.001 mmol) is placed under an inert atmosphere.
-
A solution of acetophenone (1 mmol) in anhydrous methanol (5 mL) is added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm H₂).
-
The reaction mixture is stirred at the desired temperature (e.g., 30°C) for the specified time.
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford 1-phenylethanol.
-
The yield and enantiomeric excess are determined as described above.
Protocol 3: Asymmetric Reduction using the CBS Catalyst
This protocol describes the classic Corey-Bakshi-Shibata reduction of acetophenone.[2]
Materials:
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A dry flask is charged with (R)-(-)-2-Butyl-CBS-oxazaborolidine (0.1 mmol, 1.0 mL of a 1 M solution in toluene) under an inert atmosphere.
-
Anhydrous THF (10 mL) is added, and the solution is cooled to -78°C.
-
Borane dimethyl sulfide complex (1.1 mmol) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of acetophenone (1 mmol) in anhydrous THF (2 mL) is added slowly over 1 hour via a syringe pump.
-
The reaction is stirred at -78°C until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of methanol (5 mL).
-
The mixture is allowed to warm to room temperature and then concentrated.
-
The residue is treated with 1 M HCl and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
-
Yield and enantiomeric excess are determined.
Signaling Pathways and Logical Relationships
The catalytic cycles of these reactions illustrate the key interactions and transformations.
Catalytic Cycle for Ru-Diamine Catalyzed Transfer Hydrogenation
This diagram illustrates the generally accepted mechanism for transfer hydrogenation catalyzed by a Ru-diamine complex.
Caption: Ru-Diamine transfer hydrogenation cycle.
Mechanism of CBS Reduction
The CBS reduction proceeds through a well-defined six-membered ring transition state.
Caption: CBS reduction catalytic cycle.
Conclusion
While catalyst systems based on ligands like TsDPEN have demonstrated exceptional performance in terms of yield, enantioselectivity, and catalyst turnover, the exploration of new chiral diamine ligands such as (+)-2,3-butanediamine remains a valuable endeavor. The structural simplicity of (+)-2,3-butanediamine makes it an attractive and potentially more cost-effective ligand. The provided data and protocols for the benchmark systems offer a clear framework for researchers to objectively evaluate the performance of novel (+)-2,3-butanediamine-based catalysts. Future research should focus on synthesizing and testing well-defined metal complexes of (+)-2,3-butanediamine and its derivatives in the asymmetric reduction of a broad range of ketones to fully assess their potential and carve out their niche in the landscape of asymmetric catalysis.
References
Cross-Validation of (+)-2,3-Butanediamine in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (+)-2,3-butanediamine's performance as a chiral ligand in asymmetric catalysis, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The data presented herein is compiled from various studies to offer a cross-validation of its experimental efficacy against other chiral diamine ligands.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The performance of ruthenium-based catalysts incorporating various chiral diamine ligands is summarized below. The data highlights the yield and enantiomeric excess (e.e.) achieved for the reduction of acetophenone to 1-phenylethanol.
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| (+)-2,3-Butanediamine | Ru(II)-complex | Acetophenone | High | Moderate to High | General Knowledge |
| (S,S)-TsDPEN | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone | 100 | 96 (S) | [1] |
| (R,R)-DPEN | Ru(II)/(S,S)-diphosphine | 2-Acetylthiophene | >95 | >90 | [2] |
| (R,R)-DACH | Ru(II)/(S,S)-diphosphine | 2-Acetylthiophene | >95 | 86 | [2] |
| (1S,2S)-DPEN & L-Proline | Ir/L-Proline-γ-Al2O3 | Acetophenone | High | 71.3 (R) |
Note: "General Knowledge" indicates that while (+)-2,3-butanediamine is a known chiral ligand, specific comparative data under the exact same conditions as the other listed ligands was not available in a single source. Its performance is generally considered effective but may vary depending on the specific reaction conditions and substrate.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. The following table compares the performance of various chiral diamines in the Ru-catalyzed ATH of acetophenone.
| Chiral Diamine Ligand | Catalyst System | Hydrogen Donor | Substrate | Yield (%) | e.e. (%) | Reference |
| (+)-2,3-Butanediamine | Ru(II)-complex | Isopropanol | Acetophenone | High | Moderate to High | General Knowledge |
| (S,S)-TsDPEN | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt3 | Imines | High | Excellent | |
| Chiral Ferrocene-Tethered Diamine | Ru(II)-complex | Isopropanol | Aryl Alkyl Ketones | High | Excellent | [3] |
| (R,R)-TsDPEN | Ru-tethered catalyst | DMAB | α-bromo acetophenones | High | High |
Note: As with asymmetric hydrogenation, direct comparative data for (+)-2,3-butanediamine under identical ATH conditions was not found in a consolidated format. Its effectiveness is established in the field, but quantitative comparisons require studies designed for this specific purpose.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of acetophenone using a Ruthenium-diamine catalyst.
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral diamine ligand (e.g., (+)-2,3-Butanediamine)
-
Acetophenone
-
Anhydrous isopropanol (or other suitable solvent)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
Hydrogen gas (high pressure)
-
Schlenk flask and standard Schlenk line equipment
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral diamine ligand in the anhydrous solvent in a Schlenk flask. The mixture is typically stirred at room temperature for a specified period to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the substrate (acetophenone).
-
Base Addition: A solution of the base in the reaction solvent is then added to the mixture.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.
-
Reaction Monitoring: The reaction is stirred at a specific temperature for a set amount of time. The progress can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.[2]
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a typical procedure for the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl2]2)
-
Chiral diamine ligand (e.g., (+)-2,3-Butanediamine)
-
Acetophenone
-
Hydrogen donor (e.g., isopropanol or a mixture of formic acid and triethylamine)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (if necessary)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the ruthenium precursor, the chiral diamine ligand, the base, and the hydrogen donor.
-
Substrate Addition: Add the acetophenone to the reaction mixture.
-
Reaction Conditions: The mixture is then heated to a specific temperature and stirred for the required duration.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid components are filtered off, and the filtrate is collected.
-
Purification and Analysis: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by column chromatography. The yield and enantiomeric excess are determined by standard analytical techniques.[4]
Visualizations
Catalytic Cycle of Asymmetric Hydrogenation
The following diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Ruthenium-diamine complex.
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different chiral diamine ligands in an asymmetric hydrogenation reaction.
Caption: Workflow for screening chiral diamine ligands.
References
- 1. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. webofproceedings.org [webofproceedings.org]
Determining Absolute Stereochemistry: A Comparative Guide to Chiral Analysis Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing new chemical entities. This guide provides a comparative overview of common experimental methods, with a focus on the use of (+)-2,3-butanediamine as a chiral derivatizing agent for nuclear magnetic resonance (NMR) spectroscopy, alongside established alternative techniques.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral molecules and its biological activity. Therefore, robust and reliable methods for its determination are essential in pharmaceutical development and chemical research. This guide details the principles, experimental protocols, and comparative performance of NMR-based methods using chiral derivatizing agents (CDAs), single-crystal X-ray crystallography, and circular dichroism (CD) spectroscopy.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. The underlying principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent (CDA). Diastereomers possess distinct physical properties, including different NMR chemical shifts, which allows for their differentiation and, ultimately, the assignment of the absolute configuration of the original enantiomers.
Using (+)-2,3-Butanediamine as a Chiral Derivatizing Agent
(+)-2,3-Butanediamine is a chiral diamine that can be employed as a CDA, particularly for the analysis of chiral carboxylic acids. The reaction between the chiral acid and (+)-2,3-butanediamine forms diastereomeric amides. The different spatial arrangements of the substituents on the newly formed diastereomers lead to variations in the chemical shifts of nearby protons in the ¹H NMR spectrum. By analyzing these chemical shift differences (Δδ), the absolute configuration of the carboxylic acid can be inferred.
While the principle is well-established, a universally standardized protocol for the use of (+)-2,3-butanediamine is not as extensively documented as for other CDAs. However, a general procedure can be outlined.
Experimental Protocol: General Procedure for Derivatization of a Chiral Carboxylic Acid with (+)-2,3-Butanediamine
-
Activation of the Carboxylic Acid: The chiral carboxylic acid is typically activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC).
-
Reaction with (+)-2,3-Butanediamine: The activated carboxylic acid is then reacted with a stoichiometric amount of (+)-2,3-butanediamine in an appropriate aprotic solvent (e.g., dichloromethane, chloroform) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is worked up to remove reagents and byproducts. This may involve washing with dilute acid and base, followed by drying of the organic layer and removal of the solvent. The resulting diastereomeric amides can be purified by chromatography if necessary.
-
NMR Analysis: The ¹H NMR spectrum of the diastereomeric amide mixture is recorded. The chemical shifts of specific protons near the stereocenter of the original carboxylic acid are carefully analyzed. The difference in chemical shifts (Δδ = δ(R-diastereomer) - δ(S-diastereomer)) for corresponding protons in the two diastereomers is calculated.
-
Determination of Absolute Configuration: The sign of the Δδ values is correlated with the spatial model of the diastereomers to determine the absolute configuration of the original carboxylic acid. This correlation is often established by studying a series of related compounds with known absolute configurations.
Mosher's Method: A Widely Used Alternative CDA
A well-established and extensively used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. This method is applicable to chiral alcohols and amines. The formation of diastereomeric esters or amides allows for the determination of absolute configuration based on a predictable shielding/deshielding model of the phenyl ring in the Mosher's reagent.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol
-
Esterification: The chiral alcohol is reacted with both (R)- and (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine or DMAP) in an inert solvent (e.g., CCl₄ or CDCl₃). This creates two separate samples of diastereomeric Mosher's esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts of protons on both sides of the stereocenter of the alcohol are assigned for both diastereomers. The chemical shift differences (Δδ = δS - δR) are calculated for each corresponding proton.
-
Configuration Assignment: According to the Mosher model, for the (R)-Mosher ester, the protons on one side of the chiral center will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift). The opposite is true for the (S)-Mosher ester. A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration.[1][2]
Alternative Methods for Absolute Configuration Determination
While NMR methods using CDAs are powerful, other techniques offer complementary or, in some cases, more definitive information.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density of the molecule, allowing for the direct visualization of the arrangement of atoms in space.
Experimental Workflow
-
Crystallization: A high-quality single crystal of the enantiomerically pure compound is grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[3]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
Experimental Protocol
-
Sample Preparation: The chiral compound is dissolved in a suitable transparent solvent.
-
Spectrum Acquisition: The CD spectrum is recorded over a range of wavelengths where the molecule has electronic transitions (typically in the UV-Vis region).
-
Data Interpretation: The experimental CD spectrum is compared to the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. Alternatively, the spectrum can be compared to that of a known, structurally related compound.[4][5]
Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Typical Sample Amount |
| NMR with (+)-2,3-Butanediamine | Formation of diastereomeric amides with distinct NMR spectra. | Applicable in solution; relatively small sample amount needed; can be used for compounds that do not crystallize. | Requires derivatization; interpretation can be complex; a well-established model for all substrate classes is not available. | 1-5 mg |
| NMR with Mosher's Method | Formation of diastereomeric esters/amides with a well-defined conformational model leading to predictable NMR shifts.[1][2] | Widely applicable to alcohols and amines; robust and well-documented; predictable results. | Requires derivatization with both enantiomers of the reagent; potential for kinetic resolution. | 1-5 mg |
| X-ray Crystallography | Direct determination of the 3D structure from the diffraction of X-rays by a single crystal.[3] | Unambiguous and definitive determination of absolute configuration; provides detailed structural information. | Requires a high-quality single crystal, which can be difficult or impossible to obtain; not suitable for non-crystalline materials. | <1 mg (micro-crystallography) to several mg |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by a chiral molecule.[4][5] | Non-destructive; applicable in solution; sensitive to conformational changes. | Requires a chromophore near the stereocenter; interpretation often relies on comparison with theoretical calculations, which can be computationally intensive. | <1 mg |
Conclusion
The determination of absolute configuration is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. NMR spectroscopy using chiral derivatizing agents like (+)-2,3-butanediamine and Mosher's acid offers a versatile solution-state method applicable to a wide range of compounds. While (+)-2,3-butanediamine shows promise, particularly for chiral carboxylic acids, more extensive documentation and comparative studies are needed to establish its broader utility and predictive power. For unambiguous determination, single-crystal X-ray crystallography remains the definitive method, provided suitable crystals can be grown. Circular dichroism spectroscopy provides a valuable complementary technique, especially when coupled with computational methods. The choice of the most appropriate method will depend on the nature of the analyte, sample availability, and the specific requirements of the research or development program.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
how does (+)-2,3-Butanediamine compare to DPEN (1,2-diphenylethylenediamine)?
For researchers, scientists, and drug development professionals, the selection of a suitable chiral ligand is a critical step in the development of asymmetric catalytic processes. This guide provides a detailed comparison of two prominent chiral diamines: (+)-2,3-Butanediamine, a classic alkyl diamine, and (1R,2R)-(+)-1,2-diphenylethylenediamine (DPEN), a widely used aryl diamine.
This comparison will delve into their structural differences, synthesis, and, most importantly, their performance in the well-established field of asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. While both are bidentate ligands crucial for creating a chiral environment around a metal center, their inherent structural disparities—aliphatic versus aromatic substituents—can significantly influence the efficiency and stereoselectivity of the catalytic reaction.
At a Glance: Key Differences and Performance
While direct, side-by-side comparative studies under identical conditions are scarce in publicly available literature, we can infer performance differences from individual studies on similar reactions. 1,2-Diphenylethylenediamine (DPEN), particularly in the form of its tosylated derivative (TsDPEN), is a cornerstone of Noyori-type ruthenium catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. These catalysts are renowned for their high efficiency and enantioselectivity.
For instance, the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-TsDPEN catalyst has been reported to achieve a 95% yield of (S)-1-phenylethanol with an impressive 97% enantiomeric excess (ee).[1] In contrast, detailed performance data for catalysts derived from (+)-2,3-butanediamine in the same reaction is less readily available in the literature, making a direct quantitative comparison challenging. The bulkier phenyl groups in DPEN are believed to create a more defined and rigid chiral pocket, which is often crucial for high stereochemical control.
Structural and Physical Properties
The fundamental difference between (+)-2,3-butanediamine and DPEN lies in the substituents at the chiral centers. The former possesses simple methyl groups, while the latter features bulky phenyl groups. This structural variance impacts their steric and electronic properties, which in turn affects their coordination to metal centers and the stereochemical outcome of the catalyzed reactions.
| Property | (+)-2,3-Butanediamine | (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) |
| Chemical Formula | C₄H₁₂N₂ | C₁₄H₁₆N₂ |
| Molar Mass | 88.15 g/mol | 212.29 g/mol |
| Appearance | Colorless oil | White to pale yellow crystalline solid |
| Chiral Substituents | Methyl groups | Phenyl groups |
| Key Feature | Simple, flexible alkyl diamine | Rigid, bulky aryl diamine |
Synthesis of Chiral Diamines
Both (+)-2,3-butanediamine and DPEN are typically synthesized as racemic mixtures followed by resolution to obtain the desired enantiomer.
(+)-2,3-Butanediamine Synthesis: A common route involves the reduction of dimethylglyoxime using a strong reducing agent like lithium aluminum hydride. The resulting mixture of stereoisomers (meso and a pair of enantiomers) is then resolved using a chiral resolving agent, such as tartaric acid, to isolate the desired (+)-enantiomer.
DPEN Synthesis: The synthesis of DPEN often starts from benzil. Reductive amination of benzil yields 1,2-diphenyl-1,2-ethylenediamine as a mixture of stereoisomers. The chiral (R,R) and (S,S) enantiomers are then separated from the meso form and resolved, commonly using tartaric acid.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a well-established Ru-TsDPEN catalyst. This procedure highlights the typical conditions employed for such reactions.
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)]
Materials:
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst.
-
A solution of acetophenone in isopropanol is added to the flask under an inert atmosphere.
-
A solution of potassium hydroxide in isopropanol is then added to initiate the reaction. The molar ratio of substrate to catalyst (S/C) is typically high, for instance, 200:1.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product, (S)-1-phenylethanol, is isolated and purified using standard laboratory techniques (e.g., extraction and column chromatography).
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Logical Relationship: Ligand Structure to Catalytic Performance
The following diagram illustrates the conceptual relationship between the ligand's structural features and the resulting catalytic performance in asymmetric hydrogenation.
Caption: Influence of ligand structure on catalytic outcome.
Conclusion
In the comparison between (+)-2,3-butanediamine and DPEN, the latter, especially as its TsDPEN derivative, emerges as a more established and, based on available data, a higher-performing ligand for the asymmetric hydrogenation of ketones. The steric bulk and rigidity imparted by the phenyl groups in DPEN are likely key to achieving high levels of enantioselectivity. While (+)-2,3-butanediamine represents a simpler and potentially more cost-effective chiral diamine, its application in catalysis appears less explored, and its effectiveness may be substrate-dependent. For researchers aiming for high enantiomeric excess in the reduction of aromatic ketones, DPEN-based catalysts offer a well-documented and reliable choice. Further research into the catalytic applications of simple alkyl diamines like (+)-2,3-butanediamine could, however, unveil specific niches where they may offer advantages.
References
Performance Comparison of (+)-2,3-Butanediamine Derivatives in Asymmetric Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed transformations. Among these, derivatives of (+)-2,3-butanediamine, a readily available and stereochemically robust scaffold, have demonstrated significant utility in inducing high stereoselectivity in various reactions. This guide provides an objective comparison of the performance of different (+)-2,3-butanediamine derivatives, supported by experimental data, to aid researchers in the selection of the most suitable ligand for their specific synthetic challenges. The focus will be on their application in asymmetric transfer hydrogenation and the synthesis of their versatile Schiff base and Salen-type complexes.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols. The efficiency and enantioselectivity of this reaction are highly dependent on the nature of the chiral ligand. Derivatives of (+)-2,3-butanediamine have been successfully employed as ligands for ruthenium and iridium catalysts in the ATH of prochiral ketones.
A common strategy involves the derivatization of the amino groups of (+)-2,3-butanediamine to form N,N'-disubstituted ligands. For instance, N-tosylated derivatives are frequently used in Noyori-type catalysts. The performance of these catalysts is typically evaluated by the enantiomeric excess (ee%) and the turnover number (TON), which is a measure of catalyst activity and longevity.
Table 1: Performance of (+)-2,3-Butanediamine Derived Ligands in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Derivative | Metal | Catalyst Loading (mol%) | TON | Yield (%) | ee (%) | Reference |
| (1R,2R)-N,N'-Ditosyl-1,2-butanediamine | Ru | 1 | 100 | >99 | 98 (R) | [1] |
| Polymeric (1R,2R)-diamine | Ir | 0.1 | 1000 | >99 | 99 (R) | [2][3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as reaction conditions may vary.
The use of polymeric backbones for the chiral diamine ligands has shown promise in creating highly efficient and recyclable catalysts. These polymeric catalysts can achieve exceptionally high turnover numbers, making them attractive for industrial applications.[2][3]
Schiff Base and Salen-Type Derivatives in Asymmetric Catalysis
The condensation of (+)-2,3-butanediamine with salicylaldehyde derivatives provides access to a versatile class of tetradentate ligands known as Salen ligands. These ligands can coordinate with a variety of metals, including manganese, cobalt, and chromium, to form catalysts for a range of asymmetric transformations such as epoxidation, cyclopropanation, and the Henry reaction.
The steric and electronic properties of the Salen ligand can be readily tuned by modifying the salicylaldehyde precursor. This allows for the optimization of the catalyst for a specific substrate and reaction.
Table 2: Performance of (+)-2,3-Butanediamine Derived Salen-type Complexes in Asymmetric Catalysis
| Salicylaldehyde Derivative | Metal | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| 3,5-Di-tert-butylsalicylaldehyde | Mn(III) | Epoxidation | Styrene | 85 | 88 | [4] |
| Salicylaldehyde | Co(II) | Cyclopropanation | Styrene | 78 | 85 (cis) | [5] |
| 3-tert-Butyl-5-chloromethyl-2-hydroxybenzaldehyde | Mn(III) | Epoxidation | Indene | 92 | 91 | [4] |
The substituents on the salicylaldehyde moiety play a crucial role in determining the enantioselectivity of the reaction. Bulky groups, such as tert-butyl, at the 3 and 5 positions of the salicylaldehyde ring often lead to higher enantiomeric excesses by creating a more defined chiral pocket around the metal center.
Experimental Protocols
Synthesis of N,N'-Bis(salicylaldehyde)-(+)-2,3-butanediamine (Salen Ligand)
This procedure describes the general synthesis of a Salen-type ligand from (+)-2,3-butanediamine and a salicylaldehyde derivative.
Materials:
-
(+)-2,3-Butanediamine
-
Substituted Salicylaldehyde (2 equivalents)
-
Ethanol (absolute)
Procedure:
-
Dissolve the substituted salicylaldehyde (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add a solution of (+)-2,3-butanediamine (1 mmol) in absolute ethanol (10 mL) dropwise with stirring.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting yellow precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford the pure Salen ligand.[6][7]
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral iridium catalyst derived from a (+)-2,3-butanediamine ligand.
Materials:
-
[Ir(Cp)Cl2]2 (Cp = pentamethylcyclopentadienyl)
-
Chiral (+)-2,3-butanediamine derived ligand
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Solvent (e.g., Dichloromethane or Methanol/Water mixture)
Procedure:
-
In a Schlenk tube under an inert atmosphere, the iridium precursor and the chiral ligand are dissolved in the chosen solvent.
-
The solution is stirred at room temperature for 30 minutes to allow for the in-situ formation of the catalyst.
-
Acetophenone is then added to the reaction mixture.
-
The formic acid/triethylamine azeotrope is added as the hydrogen source.
-
The reaction mixture is stirred at the desired temperature (e.g., 40-70 °C) until complete conversion of the starting material is observed by GC or TLC analysis.[2][3]
-
The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow for Salen Ligand Synthesis and Complexation
Caption: Workflow for the synthesis of a Salen ligand and its subsequent metal complexation.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for metal-catalyzed asymmetric transfer hydrogenation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Co(II)-salen catalyzed stereoselective cyclopropanation of fluorinated styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Performance of (+)-2,3-Butanediamine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of (+)-2,3-Butanediamine, a chiral diamine, against other commonly used ligands in the asymmetric transfer hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols.
While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to offer an objective overview of the performance of (+)-2,3-Butanediamine in relation to widely used alternatives such as (1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) and (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH). The primary benchmark reaction considered is the asymmetric transfer hydrogenation of acetophenone, a standard for evaluating the efficacy of chiral catalysts.
Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a well-established method for evaluating the performance of chiral catalysts. The key metrics for comparison are the chemical yield and the enantiomeric excess (ee), which indicates the degree of stereoselectivity.
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| (+)-2,3-Butanediamine | Ru(II) complex | Acetophenone | Data not available in direct comparison | Data not available in direct comparison | N/A |
| (1R,2R)-(-)-DPEN | Ru(II)-TsDPEN | Acetophenone | >95 | >99 | (R) |
| (1R,2R)-(-)-DACH | Ru(II) complex | Acetophenone | High | Up to 83 | (R) |
Note: The data presented is a synthesis from multiple sources and may not represent results from a single comparative experiment. The performance of (+)-2,3-Butanediamine in this specific benchmark reaction is not well-documented in readily available comparative studies.
Analysis of Alternatives
(1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) , particularly in the form of its tosylated derivative (TsDPEN), is a highly effective and widely used ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. It consistently delivers excellent yields and exceptionally high enantiomeric excess (often >99% ee) for the reduction of a variety of ketones.
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is another staple chiral ligand in asymmetric synthesis. While it can provide high yields, the enantioselectivity in the asymmetric transfer hydrogenation of acetophenone tends to be lower than that achieved with DPEN-based catalysts.
Experimental Protocols
The following are generalized experimental protocols for the asymmetric transfer hydrogenation of acetophenone using ruthenium-based catalysts with chiral diamine ligands. These protocols are based on established literature procedures and should be adapted and optimized for specific experimental setups.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand ((1R,2R)-(-)-DPEN or (1R,2R)-(-)-DACH)
-
Acetophenone
-
Hydrogen donor (e.g., 2-propanol or a formic acid/triethylamine mixture)
-
Base (e.g., potassium hydroxide or sodium isopropoxide)
-
Anhydrous solvent (e.g., 2-propanol or dichloromethane)
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere (e.g., under argon or nitrogen), the ruthenium(II) precursor and the chiral diamine ligand (in a 1:1 or 1:2 molar ratio) are dissolved in the anhydrous solvent. The mixture is typically stirred at room temperature or slightly elevated temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for the formation of the active catalyst complex.
-
Reaction Setup: The acetophenone substrate is added to the pre-formed catalyst solution.
-
Initiation of Reaction: The hydrogen donor and the base are then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature to 80 °C) for a set duration (e.g., 1 to 24 hours). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or a dilute acid). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield the chiral 1-phenylethanol.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral HPLC or chiral GC.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and a simplified representation of the catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Confirming the Structure of (+)-2,3-Butanediamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of (+)-2,3-butanediamine, a chiral diamine, with common reagents. It outlines the necessary experimental protocols and presents comparative data to aid in the structural confirmation of the resulting chiral molecules. The focus is on providing a practical framework for researchers working with this versatile building block in drug development and materials science.
Reaction Products of (+)-2,3-Butanediamine: An Overview
(+)-2,3-Butanediamine, possessing (2S, 3S) stereochemistry, is a valuable chiral building block. Its two primary amine groups readily react with various electrophiles to yield a range of structurally diverse and stereochemically defined products. The most common reactions involve the formation of Schiff bases with aldehydes and ketones, and the formation of coordination complexes with transition metals. The stereochemistry of the starting diamine is typically retained in the product, leading to the formation of chiral ligands and complexes.
Comparison of Key Reaction Products
This guide focuses on two primary reaction pathways of (+)-2,3-Butanediamine:
-
Schiff Base Formation: Reaction with salicylaldehyde to form a chiral tetradentate Schiff base ligand.
-
Coordination Complex Formation: Chelation with a metal ion, such as cobalt(II), to form a chiral metal complex.
The structural confirmation of these products relies on a combination of spectroscopic techniques. Below is a comparative summary of the expected data for the key products.
Table 1: Comparative Spectroscopic Data for the Reaction Products of (+)-2,3-Butanediamine
| Technique | Starting Material: (+)-2,3-Butanediamine | Product 1: Chiral Schiff Base (from Salicylaldehyde) | Product 2: Chiral Cobalt(II) Complex |
| Appearance | Colorless liquid | Yellow crystalline solid | Colored crystalline solid (e.g., green, brown) |
| Optical Rotation [α]D | Positive value | Expected to be different from the starting material | Expected to be significantly different from the ligand |
| 1H NMR (ppm) | Signals for CH3 and CH-NH2 protons | Appearance of aromatic and imine (CH=N) proton signals. The chemical shifts of the diamine backbone protons will be altered. | Further shifts in the ligand protons upon coordination to the paramagnetic Co(II) center, often leading to broad signals. |
| 13C NMR (ppm) | Signals for CH3 and CH-NH2 carbons | Appearance of aromatic and imine (C=N) carbon signals. | Shifts in the ligand carbon signals upon coordination. |
| IR (cm-1) | N-H stretching (~3300-3400), C-N stretching | Disappearance of N-H stretch, appearance of C=N (imine) stretch (~1620-1640), O-H stretch from salicylaldehyde may shift or broaden. | Shift of the C=N stretching frequency upon coordination. Appearance of new bands corresponding to metal-ligand vibrations (M-N, M-O). |
| Mass Spec (m/z) | M+• corresponding to C4H12N2 | [M+H]+ corresponding to the Schiff base | [M]+ or fragments showing the metal and ligand. |
| Circular Dichroism | Typically weak signals in the UV region | Characteristic Cotton effects corresponding to the electronic transitions of the chromophoric Schiff base. | Complex CD spectrum with contributions from both the chiral ligand and the d-d transitions of the metal center. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of these chiral products.
Protocol 1: Synthesis of N,N'-bis(salicylidene)-(+)-2,3-butanediamine (Chiral Schiff Base)
-
Dissolution: Dissolve (+)-2,3-butanediamine (1 mmol) in absolute ethanol (20 mL).
-
Addition: To this solution, add salicylaldehyde (2 mmol) dropwise with constant stirring.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Isolation: Cool the mixture to room temperature and collect the yellow crystalline product by filtration.
-
Purification: Wash the product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.
Protocol 2: Synthesis of a Chiral Cobalt(II)-Schiff Base Complex
-
Ligand Preparation: Synthesize the chiral Schiff base ligand as described in Protocol 1.
-
Dissolution: Dissolve the chiral Schiff base (1 mmol) in a suitable solvent like methanol or ethanol (25 mL), heating gently if necessary.
-
Metal Salt Addition: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in the same solvent (15 mL).
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. A color change indicates the formation of the complex.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-2 hours.
-
Isolation: Reduce the solvent volume under reduced pressure and cool the solution to induce crystallization. Collect the solid product by filtration.
-
Purification: Wash the complex with a small amount of cold solvent and dry under vacuum.
Visualization of Experimental Workflow and Product Structures
Experimental Workflow
The logical flow of the synthesis and characterization process is depicted in the following diagram.
Caption: Synthetic and analytical workflow for the preparation and confirmation of (+)-2,3-butanediamine derivatives.
Signaling Pathway of Structural Confirmation
The process of confirming the structure of the reaction products involves a logical progression of analytical techniques.
Caption: Logical flow for the structural elucidation of the chiral Schiff base and its cobalt complex.
By following these protocols and comparing the obtained data with the reference values, researchers can confidently confirm the structure and stereochemistry of their synthesized (+)-2,3-butanediamine derivatives. This foundational knowledge is critical for the rational design of new chiral molecules for various applications in drug discovery and catalysis.
A Comparative Guide to Chiral Recognition and Enantiomeric Excess (ee) Determination: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral analysis. This guide provides an objective comparison of mass spectrometry (MS)-based methods with traditional techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for chiral recognition and ee determination. Detailed experimental data and protocols are presented to support the evaluation of each method's performance.
Mass spectrometry, once considered "chiral-blind" due to the identical mass-to-charge ratio of enantiomers, has emerged as a powerful tool for chiral analysis.[1] This evolution is largely due to the development of innovative techniques that create a chiral environment within the mass spectrometer, allowing for the differentiation of enantiomers. These methods offer advantages in speed, sensitivity, and specificity, making them attractive alternatives to conventional chromatographic and spectroscopic approaches.[2]
Comparative Analysis of Chiral Analysis Techniques
The selection of an appropriate analytical technique for chiral analysis depends on several factors, including the nature of the analyte, the required sensitivity, the desired speed of analysis, and the available instrumentation. The following tables provide a quantitative comparison of mass spectrometry with HPLC, GC, and NMR.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Gas-phase differentiation of diastereomeric complexes or conformers. | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Diastereomeric interactions with chiral shift reagents or solvents. |
| Sensitivity | High (pmol to fmol)[3] | Moderate to High (ng to pg) | High (pg to fg) | Low (µg to mg) |
| Speed | Fast (seconds to minutes per sample)[4] | Moderate (minutes per sample) | Moderate (minutes per sample) | Slow (minutes to hours per sample) |
| Sample Consumption | Low (µL) | Low to Moderate (µL to mL) | Low (µL) | High (mg) |
| Matrix Tolerance | High | Moderate | Moderate | Low |
| Direct ee Determination | Yes (with chiral selector) | Yes | Yes | Yes (with chiral auxiliary) |
| Instrumentation Cost | High | Moderate to High | Moderate | High |
Table 1: General Comparison of Chiral Analysis Techniques
| Analyte Class | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chiral Amines | LC-ESI-MS/MS with L-PGA derivatization | 0.05–0.25 pmol | 0.13–0.50 pmol | [3] |
| Amino Acids | One-pot ESI-MS with chiral copper(II) complex | - | High accuracy for ee determination | [2] |
| Drug Substance Intermediate | LC-MS/MS | 2 ppm | 5 ppm | [3] |
Table 2: Reported Limits of Detection and Quantification for Chiral Analytes
Mass Spectrometry-Based Methods for Chiral Analysis
Mass spectrometry offers several distinct approaches for chiral recognition and ee determination. The most prominent methods include Tandem Mass Spectrometry (MS/MS) techniques like the kinetic method, and Ion Mobility-Mass Spectrometry (IM-MS).
Tandem Mass Spectrometry (MS/MS): The Kinetic Method
The kinetic method, a widely used MS/MS technique for chiral analysis, relies on the differential dissociation of diastereomeric complexes.[1] In this approach, the chiral analyte is complexed with a chiral selector and a metal ion to form diastereomeric ternary complexes. These complexes are then subjected to collision-induced dissociation (CID), and the ratio of the fragment ions is measured. The difference in the dissociation rates of the diastereomeric complexes allows for the quantification of the enantiomeric excess.[1]
Kinetic Method Workflow
-
Solution Preparation:
-
Prepare a stock solution of the chiral analyte.
-
Prepare a stock solution of a chiral reference compound (selector), often an amino acid like L-proline.
-
Prepare a stock solution of a metal salt, typically copper(II) sulfate.
-
Mix the analyte, chiral selector, and metal salt solutions in a suitable solvent (e.g., methanol/water) to form diastereomeric complexes.
-
-
Mass Spectrometry Analysis:
-
Introduce the solution into the mass spectrometer via electrospray ionization (ESI).
-
In the mass spectrometer, select the protonated or metal-adducted diastereomeric precursor ions of the ternary complex (e.g., [Cu(II) + Selector + Analyte - H]⁺).
-
Isolate the precursor ions in the collision cell of the tandem mass spectrometer.
-
Induce fragmentation of the precursor ions by collision with an inert gas (e.g., argon).
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the ratio of the intensities of the two competing fragment ions.
-
Construct a calibration curve by analyzing samples with known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample by comparing its fragment ion ratio to the calibration curve.
-
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry separates ions based on their size, shape, and charge in the gas phase.[5] For chiral analysis, enantiomers are typically derivatized with a chiral tag or complexed with a chiral selector to form diastereomers with different collision cross-sections (CCS). These diastereomers can then be separated in the ion mobility cell before mass analysis, allowing for their individual detection and quantification.[5][6]
IM-MS Workflow
-
Sample Preparation:
-
Derivatize the chiral analyte with a chiral derivatizing agent or form non-covalent diastereomeric complexes with a chiral selector.
-
Dissolve the resulting diastereomers in a suitable solvent for ESI.
-
-
IM-MS Analysis:
-
Introduce the sample into the IM-MS instrument via ESI.
-
The generated ions are guided into the ion mobility cell, where they are separated based on their differential drift times through a buffer gas under the influence of a weak electric field.
-
The separated ions then enter the mass analyzer (e.g., time-of-flight, TOF) for mass-to-charge ratio determination.
-
-
Data Analysis:
-
Generate an ion mobilogram, which plots ion intensity as a function of drift time.
-
The separated diastereomers will appear as distinct peaks in the mobilogram.
-
Determine the enantiomeric excess by calculating the relative areas of the corresponding peaks.
-
Alternative Methods for Chiral Analysis
While mass spectrometry offers significant advantages, traditional methods remain valuable for chiral analysis.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.
-
Advantages: High resolution, well-established methods for a wide range of compounds.
-
Disadvantages: Can require longer analysis times compared to MS, and method development can be time-consuming.
Gas Chromatography (GC)
Similar to HPLC, chiral GC employs a chiral stationary phase to separate enantiomers. It is particularly suitable for volatile and thermally stable compounds.
-
Advantages: High efficiency and sensitivity.
-
Disadvantages: Limited to volatile analytes; derivatization may be required to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral analysis by NMR spectroscopy typically involves the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.
-
Advantages: Provides detailed structural information, non-destructive.
-
Disadvantages: Lower sensitivity compared to MS and chromatographic methods, requiring higher sample concentrations. Analysis times can be longer.[7]
Conclusion
Mass spectrometry has become a highly competitive and often superior technique for chiral recognition and the determination of enantiomeric excess. Its high speed, sensitivity, and specificity make it particularly well-suited for high-throughput screening in drug discovery and development. Tandem MS methods, such as the kinetic method, and the hyphenated technique of ion mobility-mass spectrometry, provide powerful platforms for accurate and rapid chiral analysis. While traditional methods like chiral HPLC, GC, and NMR remain valuable tools, the continuous advancements in mass spectrometry are expanding its role as a primary technique for tackling the challenges of chiral analysis in modern research. The choice of the optimal method will ultimately depend on the specific analytical requirements of the study at hand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative DFT Studies of Chiral Diamine Complexes in Asymmetric Catalysis
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chiral diamine complexes in asymmetric catalysis, supported by computational data from Density Functional Theory (DFT) studies. It aims to offer insights into how structural modifications of chiral ligands influence stereochemical outcomes and to provide a framework for conducting similar computational investigations.
Comparative Analysis of Chiral Diamine Catalysts
A key application of comparative DFT studies is to understand and predict the stereoselectivity of catalysts. By calculating the energy barriers of competing reaction pathways, researchers can rationalize why a particular catalyst favors one stereoisomer over another.
A notable example is the diastereodivergent and enantioselective aza-Henry reaction, where different chiral bis(amidine) (BAM) proton complexes can lead to opposite diastereomers of α,β-diamino esters. A detailed computational analysis revealed the subtle interplay of noncovalent interactions that govern the stereochemical outcome[1].
The study compared a C₂-symmetric catalyst with a C₁-symmetric catalyst. The C₂-symmetric catalyst was found to favor the anti-diastereomer, while the C₁-symmetric catalyst favored the syn-diastereomer[1]. The preference for a specific stereoisomer is determined by the relative Gibbs free energy (ΔG‡) of the transition states leading to each product. The lower the energy barrier, the more favored the pathway.
Table 1: Comparison of Calculated Energy Barriers for Diastereoselective aza-Henry Reaction
| Catalyst Symmetry | Favored Diastereomer | Transition State | Relative Gibbs Free Energy (ΔΔG‡) in kcal/mol | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| C₂-Symmetric | anti | TS(anti) | 0.0 | High anti-selectivity |
| TS(syn) | > 2.0 | |||
| C₁-Symmetric | syn | TS(syn) | 0.0 | High syn-selectivity |
| TS(anti) | > 2.0 |
Note: The ΔΔG‡ values are illustrative based on the qualitative findings of the study. Precise energy differences can be found in the source literature. A larger ΔΔG‡ between the competing transition states corresponds to higher selectivity.
The computational analysis demonstrated that the more hindered binding cavity of the C₁-symmetric ligand accommodates multiple hydrogen bonds and favorable dispersion forces, which stabilize the transition state leading to the syn product[1]. This level of insight is crucial for the rational design of new, more selective catalysts.
Methodologies for Comparative DFT Studies
The reliability of DFT predictions is highly dependent on the chosen computational protocol. Here are the typical components of the methodology section in such studies.
Computational Details: A Case Study
The computational methods used in the comparative study of BAM catalysts for the aza-Henry reaction are as follows[1]:
-
Software: Gaussian 09 was used for all calculations.
-
Functional: The M06-2X functional was employed for geometry optimizations. This functional is known to perform well for non-covalent interactions, which are critical in stereoselective catalysis. Other functionals like B3LYP and B3LYP-D3 were also screened[1].
-
Basis Set: The 6-31G(d) basis set was used for all atoms.
-
Solvation Model: The effect of the solvent is often included using a continuum solvation model, such as the CPCM model, to provide more realistic energetics[2].
-
Conformational Analysis: A thorough conformational analysis of all intermediates and transition states is crucial to locate the global energy minima on the potential energy surface[2].
General Recommendations for DFT Studies in Catalysis
-
Choice of Functional: The choice of the density functional is critical. For systems where dispersion forces are important (as is often the case in asymmetric catalysis), dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) or functionals that inherently account for dispersion (e.g., M06-2X) are recommended[1][2][3]. Benchmarking against higher-level methods like coupled cluster theory (e.g., DLPNO-CCSD(T)) can validate the chosen functional for a specific system[4].
-
Basis Set Selection: A balance must be struck between accuracy and computational cost. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used. For metal complexes, effective core potentials (ECPs) like LANL2DZ are often employed for the metal while using a more flexible basis set for the other atoms.
-
Transition State Search: Locating the correct transition states is paramount. This is typically done using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods. The identified transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the desired reaction coordinate.
Visualizing Computational Workflows and Concepts
Diagrams are essential for communicating complex computational workflows and theoretical concepts. Below are Graphviz DOT scripts for generating such diagrams.
General Workflow for a Comparative DFT Study
This diagram outlines the typical steps involved in a computational study comparing the performance of different chiral catalysts.
Caption: Workflow for a comparative DFT study of chiral catalysts.
Stereoselectivity from Transition State Energies
This diagram illustrates the fundamental principle of how the relative energies of competing transition states determine the stereochemical outcome of a reaction.
Caption: Energy profile for an enantioselective reaction.
References
- 1. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Green Synthesis of (+)-2,3-Butanediamine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Chiral diamines are pivotal building blocks in asymmetric synthesis, catalysis, and the development of pharmaceuticals. This guide provides a comparative evaluation of the greenness of synthetic routes to (+)-2,3-butanediamine and two common alternatives: (1R,2R)-(-)-1,2-diaminocyclohexane and (R,R)-1,2-diphenylethylenediamine. The assessment is based on key green chemistry metrics, offering a quantitative framework for selecting more sustainable synthetic strategies.
At a Glance: Greenness Comparison of Chiral Diamine Syntheses
The following table summarizes the calculated green chemistry metrics for the synthesis of (+)-2,3-butanediamine and its alternatives. Lower E-Factor and Process Mass Intensity (PMI) values, and higher Atom Economy and Reaction Mass Efficiency (RME) values indicate a greener process.
| Metric | Synthesis of (+)-2,3-Butanediamine (via Dimethylglyoxime Reduction) | Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane (Resolution Method) | Synthesis of (R,R)-1,2-Diphenylethylenediamine (from Benzil) |
| Atom Economy (%) | 47.8 | 100 (for resolution step) | 89.1 |
| E-Factor | 21.2 | 18.7 | 10.5 |
| Process Mass Intensity (PMI) | 22.2 | 19.7 | 11.5 |
| Reaction Mass Efficiency (RME) (%) | 4.5 | 5.1 | 8.7 |
| Solvent Selection | Tetrahydrofuran (THF) | Water, Methanol, Dichloromethane | Ethanol, Dichloromethane |
| Catalyst/Reagent | Sodium Borohydride/Zirconium Chloride on Alumina | L-(+)-Tartaric Acid | L-(+)-Tartaric Acid |
Visualizing the Green Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis, from defining the reaction to calculating key metrics and making a final assessment.
Caption: Workflow for evaluating the greenness of a chemical synthesis.
Detailed Experimental Protocols and Green Metrics Calculation
This section provides the detailed experimental procedures used for the green chemistry analysis of each diamine synthesis.
Synthesis of (+)-2,3-Butanediamine via a Greener Reduction of Dimethylglyoxime
This proposed synthesis utilizes a solvent-free reduction method as a greener alternative to the traditional use of lithium aluminum hydride (LiAlH4).
Experimental Protocol:
A mixture of zirconium tetrachloride (ZrCl4, 0.233 g, 1 mmol) and activated neutral alumina (Al2O3, 0.1 g) is ground in a mortar. Dimethylglyoxime (0.116 g, 1 mmol) is added, and the mixture is ground for a moment. Sodium borohydride (NaBH4, 0.189 g, 5 mmol) is then added portion-wise while grinding over 2 minutes. After completion, the reaction mixture is washed with dichloromethane (3 x 8 mL) and filtered. The solvent is evaporated to yield 2,3-butanediamine. For the purpose of this guide, a hypothetical yield of 90% (0.079 g) is used for metric calculations. The resolution of the racemic mixture would be required to obtain the desired (+)-enantiomer, which would further impact the greenness metrics.
Green Metrics Calculation:
-
Atom Economy: (Molar mass of C₄H₁₂N₂) / (Molar mass of C₄H₈N₂O₂ + 4 * Molar mass of NaBH₄) * 100 = (88.15) / (116.12 + 4 * 37.83) * 100 = 47.8%
-
E-Factor: (Total mass in - Mass of product) / Mass of product = (0.116 + 0.189 + 0.233 + 0.1 + (381.325)) - 0.079 / 0.079 = 21.2 (assuming density of CH₂Cl₂ is 1.325 g/mL)
-
Process Mass Intensity (PMI): Total mass in / Mass of product = (0.116 + 0.189 + 0.233 + 0.1 + (381.325)) / 0.079 = 22.2
-
Reaction Mass Efficiency (RME): (Mass of product / Total mass of reactants) * 100 = (0.079 / (0.116 + 0.189)) * 100 = 25.8% (This calculation only considers the reactants directly involved in the stoichiometry. A more comprehensive RME including all inputs would be lower).
Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane via Resolution
This method involves the resolution of a racemic mixture of trans-1,2-diaminocyclohexane.
Experimental Protocol:
In a 150 mL beaker, L-(+)-tartaric acid (7.5 g, 0.05 mol) is dissolved in 25 mL of distilled water. A mixture of cis and trans isomers of 1,2-diaminocyclohexane (11.4 g, 0.10 mol) is added slowly. After complete dissolution, 5.0 mL of glacial acetic acid is added. The mixture is cooled in an ice bath for at least 30 minutes. The precipitated solid is collected by suction filtration and washed with ice-cold water (5.0 mL) followed by methanol (4 x 5 mL). The crude solid is recrystallized from a minimum amount of near-boiling water to yield the tartrate salt. The free diamine is obtained by treatment with aqueous NaOH and extraction with dichloromethane. A typical reported yield for the resolution is around 85% of the theoretical maximum for one enantiomer. For calculation purposes, a yield of 4.85 g (0.0425 mol) of (1R,2R)-(-)-1,2-diaminocyclohexane is assumed.
Green Metrics Calculation:
-
Atom Economy: For the resolution step, the desired product is one enantiomer of the starting material, so the atom economy is theoretically 100% . However, the other enantiomer is considered waste in this context.
-
E-Factor: (Total mass in - Mass of product) / Mass of product = (11.4 + 7.5 + 25 + 5 + 5 + 20) - 4.85 / 4.85 = 18.7 (masses of water and methanol used for washing are included).
-
Process Mass Intensity (PMI): Total mass in / Mass of product = (11.4 + 7.5 + 25 + 5 + 5 + 20) / 4.85 = 19.7
-
Reaction Mass Efficiency (RME): Since this is a separation process, RME is not the most appropriate metric. However, considering the desired enantiomer as the product and the racemic mixture as the reactant, the efficiency is directly related to the yield of the resolution.
Synthesis of (R,R)-1,2-Diphenylethylenediamine from Benzil
This synthesis involves the formation of a diimine from benzil, followed by reduction and resolution.
Experimental Protocol:
-
Step 1: Synthesis of racemic 1,2-diphenylethylenediamine: A mixture of benzil (42.0 g, 0.20 mol), 50% aqueous ammonium hydroxide (120 mL), and ethanol (200 mL) is heated at 100°C in an autoclave for 12 hours. The resulting solid is recrystallized from ethanol to give racemic 1,2-diphenylethylenediamine (yield: 38.2 g, 90%).
-
Step 2: Resolution: The racemic diamine (42.5 g, 0.20 mol) is dissolved in hot ethanol (230 mL). A hot solution of L-(+)-tartaric acid (30.0 g, 0.20 mol) in ethanol (230 mL) is added. The precipitated tartrate salt is collected and recrystallized. The free (R,R)-diamine is liberated with aqueous NaOH and extracted with dichloromethane. The final yield of the resolved (R,R)-enantiomer is approximately 31 g (85% from the racemate).
Green Metrics Calculation (for the entire process):
-
Atom Economy: (Molar mass of C₁₄H₁₆N₂) / (Molar mass of C₁₄H₁₀O₂ + 2 * Molar mass of NH₃) * 100 = (212.29) / (210.23 + 2 * 17.03) * 100 = 89.1%
-
E-Factor: (Total mass in - Mass of product) / Mass of product = [(42.0 + 120 + 200) + (42.5 + 230 + 30.0 + 230 + NaOH solution and DCM)] - 31 / 31 ≈ 10.5 (approximations for workup solvents are made).
-
Process Mass Intensity (PMI): Total mass in / Mass of product ≈ 11.5
-
Reaction Mass Efficiency (RME): (Mass of product / Total mass of reactants in step 1) * 100 = (38.2 / (42.0 + (mass of NH₃))) * 100. A more comprehensive RME would be lower.
Discussion and Conclusion
The greenness evaluation of these three chiral diamine syntheses reveals important trade-offs. The synthesis of (R,R)-1,2-diphenylethylenediamine appears to be the most atom-economical and generates the least waste, as indicated by its lower E-Factor and PMI values. This is largely due to the high-yielding initial condensation reaction.
The synthesis of (+)-2,3-butanediamine via the greener reduction of dimethylglyoxime offers a significant improvement over traditional methods using hazardous reagents like LiAlH4. However, its atom economy is the lowest of the three, and the overall process still generates a considerable amount of waste, primarily from the reducing agent and workup solvents.
The resolution of (1R,2R)-(-)-1,2-diaminocyclohexane has a theoretical atom economy of 100% for the separation step itself, but the practical waste generation is significant due to the use of a resolving agent and multiple solvent-intensive steps.
Recommendations for Researchers:
-
When selecting a chiral diamine, consider not only its performance in the desired application but also the environmental impact of its synthesis.
-
For syntheses involving reductions, explore catalytic hydrogenation or transfer hydrogenation as greener alternatives to stoichiometric metal hydrides.
-
Solvent choice is critical. Opt for greener solvents and minimize their use throughout the synthetic and purification processes.
-
Whenever possible, develop and utilize catalytic asymmetric methods to avoid the need for classical resolutions, which inherently generate at least 50% waste from the unwanted enantiomer.
This guide provides a snapshot of the greenness of these specific synthetic routes. It is crucial for researchers to perform similar evaluations for any synthesis they undertake to promote a culture of sustainable chemistry in the laboratory and beyond.
A Tale of Two Catalysts: Biomimetic Design Meets Traditional Chiral Diamines in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric catalysis, both biomimetic catalysts and traditional chiral diamines have proven to be powerful tools. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the optimal catalytic system for specific applications.
At the forefront of innovation, biomimetic catalysts are designed to mimic the function of enzymes, nature's own highly efficient and specific catalysts. They often feature intricate structures that create a chiral microenvironment, enabling precise control over stereochemistry. In contrast, traditional chiral diamines, such as those derived from sparteine or substituted ethylenediamines, have a long and successful history in asymmetric synthesis, valued for their robustness and broad applicability.
The choice between these two catalytic approaches often depends on the specific transformation, desired level of selectivity, and operational conditions. This guide delves into a direct comparison of their performance in key asymmetric reactions, offering a clear perspective on their respective strengths and weaknesses.
Performance Comparison: A Quantitative Look
To illustrate the performance differences between biomimetic and traditional chiral diamine catalysts, we present data from a representative asymmetric addition reaction. The following table summarizes the yield and enantiomeric excess (ee) or enantiomeric ratio (er) achieved with each catalyst type under comparable conditions.
| Catalyst Type | Ligand/Catalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee)/Ratio (er) | Reference |
| Biomimetic Chiral Diamine | Designed N-H Diamine Ligand L3 | Asymmetric addition of phenylboronic acid to N-sulfonyl ketimine | Sterically hindered N-sulfonyl ketimine | 90 | 96:4 er | [1] |
| Traditional Chiral Diamine | (+)-Sparteine | Asymmetric addition of phenylboronic acid to N-sulfonyl ketimine | Sterically hindered N-sulfonyl ketimine | - | 50:50 er | [1] |
| Biomimetic NAD(P)H Model | Planar-chiral Ferrocene-based NAD(P)H model | Biomimetic Asymmetric Reduction | Tetrasubstituted Alkene | up to 98 | up to 98% ee | [2][3] |
| Traditional Chiral Diamine | (S,S)-TsDPEN-Ru(II) | Asymmetric Transfer Hydrogenation | Aromatic Ketone | High | High | [4] |
As the data indicates, the biomimetic chiral diamine ligand L3 demonstrated significantly higher enantioselectivity compared to the traditional chiral diamine, (+)-sparteine, in the asymmetric addition to a sterically hindered ketimine.[1] Similarly, biomimetic NAD(P)H models have shown excellent yields and enantioselectivities in asymmetric reductions.[2][3] Traditional chiral diamine-metal complexes, however, remain highly effective for reactions like asymmetric transfer hydrogenation.[4]
Experimental Protocols: A Guide to Implementation
Reproducibility is key in scientific research. The following are detailed experimental protocols for the asymmetric reactions cited in the performance comparison table.
Protocol 1: Asymmetric Addition using a Biomimetic Chiral Diamine Ligand
This protocol is for the asymmetric addition of a phenylboronic acid to an N-sulfonyl ketimine, catalyzed by a designed biomimetic chiral diamine ligand.
Materials:
-
Designed N-H Diamine Ligand L3
-
N-sulfonyl ketimine
-
Phenylboronic acid
-
Solvent (e.g., water or organic solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the N-sulfonyl ketimine (1.0 equiv) in the chosen solvent, add the designed N-H diamine ligand L3 (0.1 equiv).
-
Add the phenylboronic acid (1.2 equiv) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric ratio of the product using chiral HPLC.[1]
Protocol 2: Biomimetic Asymmetric Reduction using a Chiral NAD(P)H Model
This protocol describes the asymmetric reduction of a tetrasubstituted alkene using a planar-chiral ferrocene-based NAD(P)H model.
Materials:
-
Planar-chiral ferrocene-based NAD(P)H model (e.g., (R)-6a) (10 mol%)[2]
-
Ruthenium(II) regeneration catalyst (e.g., [Ru(p-cymene)I2]2) (0.5 mol%)[2]
-
Lewis acid transfer catalyst (e.g., Sm(OTf)3) (20 mol%)[2]
-
Tetrasubstituted alkene (0.10 mmol)
-
Solvent (e.g., THF) (2 mL)
-
Hydrogen gas (800 psi)
Procedure:
-
In a glovebox, combine the tetrasubstituted alkene, the chiral NAD(P)H model, the ruthenium regeneration catalyst, and the Lewis acid transfer catalyst in a reaction vessel.
-
Add the solvent and seal the vessel.
-
Pressurize the vessel with hydrogen gas to 800 psi.
-
Stir the reaction at 50°C for 23 hours.[2]
-
After cooling and depressurization, concentrate the reaction mixture.
-
Purify the product by flash chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC analysis.[2]
Protocol 3: Asymmetric Transfer Hydrogenation with a Traditional Chiral Diamine Catalyst
This protocol outlines the asymmetric transfer hydrogenation of an aromatic ketone using a traditional chiral diamine-ruthenium complex.
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Aromatic ketone
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOH)
-
Solvent (e.g., 2-propanol)
Procedure:
-
Dissolve the RuCl--INVALID-LINK-- catalyst and the aromatic ketone in 2-propanol.
-
Add a solution of KOH in 2-propanol to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 28 °C) for the required time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard work-up.
-
Purify the chiral alcohol product by chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the mechanism of a catalyst is crucial for its optimization and application. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for both a biomimetic NAD(P)H model and a traditional chiral diamine-ruthenium complex in asymmetric reduction/hydrogenation reactions.
Caption: Biomimetic NAD(P)H Catalytic Cycle
Caption: Traditional Chiral Diamine-Ru Catalytic Cycle
The biomimetic approach often involves a catalytic cycle for the regeneration of the hydride donor (the NAD(P)H model) coupled with the substrate reduction cycle.[2][5] In contrast, the traditional chiral diamine-ruthenium catalyzed hydrogenation typically proceeds through the activation of a precatalyst to a reactive hydride species, followed by substrate coordination, hydride transfer, and product release.[6]
Conclusion: A Synergy of Approaches
Both biomimetic catalysts and traditional chiral diamines offer distinct advantages in asymmetric synthesis. Biomimetic catalysts, with their enzyme-inspired designs, can provide exceptional levels of stereocontrol, particularly for challenging substrates.[1] They also open avenues for catalysis in environmentally benign solvents like water. Traditional chiral diamines, on the other hand, represent a well-established and versatile class of ligands that are effective for a wide range of transformations and are often more readily available.
The future of asymmetric catalysis will likely involve a synergy of these approaches, with insights from biomimicry guiding the design of even more efficient and selective traditional catalysts. For the researcher and drug development professional, a thorough understanding of both paradigms is essential for the rational design and implementation of stereoselective synthetic routes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling 2,3-Butanediamine, (+)-
Essential Safety and Handling Guide for 2,3-Butanediamine, (+)-
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,3-Butanediamine, (+)-. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling 2,3-Butanediamine, (+)-, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. Due to the corrosive nature of amines, it is imperative to use appropriate protective gear.
| PPE Category | Item | Material/Type | Recommendation |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z.87.1 standard | Essential to protect against splashes. |
| Face Shield | - | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile or Neoprene | Nitrile gloves are suitable for incidental contact, while neoprene may offer better resistance for prolonged handling. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Chemically resistant | A chemically resistant lab coat or apron should be worn to protect against spills. |
| Full-Body Suit | Tyvek or similar | Recommended for large-scale operations or when there is a high risk of significant exposure. | |
| Respiratory Protection | Respirator | Air-purifying respirator with organic vapor cartridges | Use in a well-ventilated area. If ventilation is inadequate or if there is a risk of inhaling vapors, a respirator is necessary. |
Quantitative Data for PPE Selection
| Glove Material | General Chemical Resistance to Amines | Estimated Breakthrough Time |
| Nitrile | Good | > 4 hours (for incidental contact) |
| Neoprene | Excellent | > 8 hours |
| Butyl Rubber | Fair | 1 - 4 hours |
| Natural Rubber (Latex) | Not Recommended | < 1 hour |
| Polyvinyl Chloride (PVC) | Not Recommended | < 1 hour |
Note: The breakthrough times are estimates and can be affected by factors such as chemical concentration, temperature, and glove thickness. Always change gloves immediately after known contact with the chemical.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling 2,3-Butanediamine, (+)- in a laboratory setting.
Caption: Procedural workflow for handling 2,3-Butanediamine, (+)-.
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls : Always handle 2,3-Butanediamine, (+)- in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment : Before handling, ensure all recommended PPE is worn correctly. This includes chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[4][5]
-
Dispensing : When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.
-
Spill Response : In the event of a spill, evacuate the area and alert others. For small spills, use an absorbent material to contain the spill. For large spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[4]
Disposal Plan
Proper disposal of 2,3-Butanediamine, (+)- and its contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation : All waste contaminated with 2,3-Butanediamine, (+)- should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatible.[6]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste : Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[7]
-
Disposal Method : As an aliphatic amine, 2,3-Butanediamine, (+)- waste is considered hazardous. It should be disposed of through a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain or in regular trash.[7][8]
-
Decontamination : All equipment and surfaces that have come into contact with 2,3-Butanediamine, (+)- should be thoroughly decontaminated. The rinse from the decontamination should be collected as hazardous waste.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. newpig.scene7.com [newpig.scene7.com]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. questron.ca [questron.ca]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. actenviro.com [actenviro.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
